Cockroach myoactive peptide II
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C48H65N11O12 |
|---|---|
Molekulargewicht |
988.1 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C48H65N11O12/c1-24(2)19-33(54-42(65)31-16-17-38(63)52-31)44(67)57-39(25(3)60)47(70)56-34(20-27-11-6-5-7-12-27)45(68)58-40(26(4)61)48(71)59-18-10-15-36(59)46(69)55-35(22-37(49)62)43(66)53-32(41(50)64)21-28-23-51-30-14-9-8-13-29(28)30/h5-9,11-14,23-26,31-36,39-40,51,60-61H,10,15-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,65)(H,55,69)(H,56,70)(H,57,67)(H,58,68)/t25-,26-,31+,32+,33+,34+,35+,36+,39+,40+/m1/s1 |
InChI-Schlüssel |
YIAYDCYMEMGKSQ-PVVNHPPMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cockroach Myoactive Peptide II: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal research leading to the discovery and isolation of Cockroach Myoactive Peptide II (Pea-CAH-II), a significant neuropeptide in the American cockroach, Periplaneta americana. This document details the experimental protocols, quantitative data, and biological pathways associated with this myoactive peptide, offering a valuable resource for ongoing research and drug development endeavors.
Introduction
This compound, also designated as Pea-CAH-II, is a neuropeptide isolated from the corpora cardiaca of the American cockroach, Periplaneta americana. It belongs to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family of peptides, which are crucial regulators of energy metabolism in insects. The discovery and characterization of Pea-CAH-II have provided valuable insights into the physiological control of muscle activity and energy mobilization in insects. This guide synthesizes the key findings and methodologies employed in its isolation and functional analysis.
Physicochemical and Biological Properties
Pea-CAH-II is an octapeptide with a blocked N-terminus (pyroglutamate) and an amidated C-terminus, features common to many neuropeptides that protect against degradation by exopeptidases.
Table 1: Amino Acid Sequence and Molecular Properties of this compound (Pea-CAH-II)
| Property | Value |
| Amino Acid Sequence | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ |
| Alternative Names | Pea-CAH-II, M II |
| Source Organism | Periplaneta americana (American cockroach) |
| Tissue of Origin | Corpora Cardiaca |
| Peptide Family | Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) |
Table 2: Myoactive and Metabolic Activity of this compound (Pea-CAH-II)
| Parameter | Value | Assay System |
| Myoactivity | Stimulates visceral muscle contraction | Isolated cockroach hindgut bioassay |
| Threshold Concentration (Hindgut) | Estimated in the nanomolar range | Leucophaea maderae hindgut bioassay |
| Metabolic Function | Induces lipid mobilization | Injection into the hemocoel |
| Carbohydrate Mobilization | Inactive | Hemolymph carbohydrate level measurement |
Experimental Protocols
The isolation and characterization of Pea-CAH-II involved a multi-step process combining tissue extraction, bioassays to guide purification, and sophisticated analytical techniques for structural elucidation.
Tissue Extraction from Corpora Cardiaca
The primary source for the isolation of Pea-CAH-II is the corpora cardiaca (CC), a pair of neurosecretory glands located behind the brain of the cockroach.
Protocol:
-
Dissection: Adult American cockroaches (Periplaneta americana) are anesthetized, and the corpora cardiaca are dissected under a stereomicroscope in cold physiological saline.
-
Homogenization: The dissected glands are collected in a microcentrifuge tube containing an extraction solvent, typically methanol/water/acetic acid (90:9:1 v/v/v), to precipitate larger proteins and extract the peptides. The tissue is thoroughly homogenized using a micro-pestle or sonicator.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the peptide extract, is carefully collected and can be stored at -20°C or immediately processed for purification.
Hindgut Bioassay for Myoactivity
A bioassay using the isolated hindgut of a cockroach, such as Leucophaea maderae, is a sensitive method to detect and quantify myoactive peptides during the purification process.[1]
Protocol:
-
Dissection: The hindgut of an adult cockroach is dissected in physiological saline.
-
Mounting: The isolated hindgut is mounted in a chamber containing physiological saline, with one end fixed and the other attached to a force transducer to record muscle contractions.
-
Equilibration: The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions is observed.
-
Sample Application: Aliquots of the peptide extract or chromatographic fractions are added to the bathing solution.
-
Data Recording: An increase in the frequency and/or amplitude of hindgut contractions indicates the presence of a myoactive substance. The response can be quantified to determine the relative activity of different fractions.
Multi-Step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The purification of Pea-CAH-II from the crude extract is achieved through a series of RP-HPLC steps, which separate peptides based on their hydrophobicity.
Protocol:
-
Initial Fractionation (C18 Column):
-
Column: A semi-preparative C18 reversed-phase column (e.g., µ-Bondapak-phenyl).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5% to 60% B over 60 minutes.
-
Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected at regular intervals.
-
Bioassay: Each fraction is tested for myoactive activity using the hindgut bioassay to identify the active fractions.
-
-
Secondary and Tertiary Purification (Different Selectivity Columns):
-
The active fractions from the initial separation are pooled, concentrated, and subjected to further rounds of HPLC using columns with different selectivities (e.g., C8, C4, or phenyl) and/or different solvent systems or gradients to achieve baseline separation of the myoactive peptide from remaining contaminants. Each purification step is guided by the hindgut bioassay.
-
Structural Elucidation
Once a pure peptide is obtained, its primary structure is determined using a combination of techniques:
-
Amino Acid Analysis: Determines the amino acid composition of the peptide.
-
Edman Degradation: Sequentially removes amino acids from the N-terminus for identification.
-
Mass Spectrometry (e.g., Fast Atom Bombardment - FAB-MS or Electrospray Ionization - ESI-MS): Provides the molecular weight of the peptide and fragmentation patterns that aid in sequence determination.
Signaling Pathway and Experimental Workflows
Adipokinetic Hormone Signaling Pathway
As a member of the AKH family, Pea-CAH-II is believed to exert its effects through a G-protein coupled receptor (GPCR) located on the surface of target cells, such as fat body cells and muscle cells.[2][3]
Experimental Workflow for Discovery and Isolation
The overall process for discovering and isolating a novel myoactive peptide like Pea-CAH-II follows a logical and systematic workflow.
Conclusion
The discovery and isolation of this compound represent a significant advancement in our understanding of insect neuroendocrinology. The methodologies outlined in this guide, from tissue extraction and bio-guided purification to structural elucidation, provide a robust framework for the continued exploration of novel neuropeptides. For researchers, scientists, and drug development professionals, Pea-CAH-II and its signaling pathway offer potential targets for the development of novel and specific insect control agents. Further research into the precise molecular interactions of this peptide with its receptor and downstream signaling components will undoubtedly open new avenues for both basic and applied entomological research.
References
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the primary sequence, biological activity, and experimental protocols of Periplaneta americana myoactive peptide II, also known as periplanetin CC-2, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the neuropeptide's core characteristics and the methodologies used to study it.
Primary Sequence and Core Characteristics
Periplaneta americana myoactive peptide II (MII), synonymous with periplanetin CC-2, is a neuropeptide with significant biological activity in the American cockroach. Its primary amino acid sequence has been identified as:
Pyr-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂
This octapeptide is characterized by a pyroglutamic acid (Pyr) at the N-terminus and an amidated C-terminus. It belongs to the adipokinetic hormone (AKH) family of peptides, which are known to play crucial roles in regulating metabolism and muscle activity in insects.
Biological Activity and Quantitative Data
Periplanetin CC-2 exhibits two primary biological functions: cardioacceleratory (myoactive) and hyperglycemic effects. It acts as a hormone, mobilizing energy reserves and modulating muscle contractions.
Quantitative Analysis of Biological Activity
| Biological Activity | Peptide | Organism | Key Quantitative Data |
| Hyperglycemic | Periplanetin CC-2 | Periplaneta americana | Maximal effect observed at a dose of 1 pmol. |
| Receptor Binding | Pea-AKH-1 | Periplaneta americana | EC₅₀: 5 x 10⁻⁹ M |
| Receptor Binding | Pea-AKH-2 (Periplanetin CC-2) | Periplaneta americana | EC₅₀: 2 x 10⁻⁹ M[1] |
EC₅₀ (Half-maximal effective concentration) values were determined for the cloned adipokinetic hormone receptor from Periplaneta americana expressed in Chinese hamster ovary cells.[1]
Experimental Protocols
This section outlines the detailed methodologies for the isolation, sequencing, and bioassay of Periplaneta americana myoactive peptide II.
Isolation of Myoactive Peptide II from Corpora Cardiaca
-
Tissue Dissection: Corpora cardiaca are dissected from adult Periplaneta americana.
-
Extraction: The dissected glands are homogenized in an appropriate solvent, such as an acidic methanol or ethanol solution, to extract the peptides.
-
Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
-
Solid-Phase Extraction: Initial cleanup and concentration of the peptide fraction using a C18 cartridge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separation of the peptide mixture based on hydrophobicity. Multiple rounds of RP-HPLC with different solvent systems may be necessary to achieve high purity. Fractions are collected and monitored for biological activity.
-
Primary Sequence Determination
-
Amino Acid Analysis: The purified peptide is hydrolyzed to its constituent amino acids, which are then identified and quantified to determine the amino acid composition.
-
Edman Degradation: The N-terminal amino acid is sequentially cleaved and identified. This process is repeated to determine the amino acid sequence.
-
Mass Spectrometry: Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the intact peptide and to confirm the amino acid sequence through fragmentation analysis.
Bioassay for Cardioacceleratory Activity
-
Preparation of Semi-Isolated Cockroach Heart: The dorsal heart of an adult Periplaneta americana is exposed and bathed in a physiological saline solution.
-
Heart Rate Measurement: The heart rate is monitored using a suitable recording device, such as an impedance converter.
-
Application of Peptide: A baseline heart rate is established before the application of known concentrations of the purified or synthetic myoactive peptide II.
-
Data Analysis: The change in heart rate in response to the peptide is recorded and analyzed to determine the dose-response relationship and calculate parameters such as the EC₅₀ value.
Signaling Pathway
Periplanetin CC-2, as a member of the adipokinetic hormone family, is understood to exert its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, such as those in the fat body and heart muscle.[1] The binding of the peptide to its receptor initiates an intracellular signaling cascade.
Caption: Signaling pathway of Periplaneta americana myoactive peptide II.
Experimental Workflow
The overall process of identifying and characterizing Periplaneta americana myoactive peptide II follows a logical progression from biological material to functional understanding.
Caption: Experimental workflow for myoactive peptide II characterization.
This technical guide serves as a foundational resource for further investigation into the physiological roles of Periplaneta americana myoactive peptide II and its potential as a target for novel pest management strategies or therapeutic agents.
References
A Technical Guide to the Identification and Cloning of the Cockroach Myoactive Peptide II Gene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies for identifying and cloning the gene encoding cockroach myoactive peptide II (Pea-CAH-II) and related myoactive neuropeptides. The protocols and strategies outlined herein are designed to guide researchers through the process, from initial gene discovery to final sequence verification. Myoactive peptides are a crucial class of neuropeptides in insects, regulating processes such as muscle contraction, metabolism, and development, making them attractive targets for novel pest control strategies.[1][2] this compound, a member of the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family, is known to be involved in metabolic functions, specifically lipid mobilization.[3]
Gene Identification Strategies
The identification of the myoactive peptide II gene can be approached through several complementary strategies. The availability of genomic and transcriptomic data for several cockroach species, including Periplaneta americana and Blattella germanica, has significantly streamlined this process.[4][5][6]
In Silico Mining of Genomic and Transcriptomic Data
High-quality, chromosome-level genome assemblies for species like Periplaneta americana provide a powerful resource for gene discovery.[6] Researchers can perform bioinformatic searches on these databases to identify putative neuropeptide genes.
-
BLAST Searches: Use known myoactive peptide or AKH precursor protein sequences from other insects as queries in tBLASTn searches against the cockroach genome or transcriptome databases.
-
Keyword Annotation Mining: Search existing annotations for terms like "adipokinetic hormone," "myoactive," "neuropeptide," or "AKH."
-
Motif Searches: Neuropeptide precursors have characteristic features, including a signal peptide at the N-terminus and specific cleavage sites (typically dibasic residues like KR, RR, KK) for processing into mature peptides.[7] Bioinformatic tools can be used to scan predicted open reading frames (ORFs) for these motifs.
Homology-Based PCR Cloning
When genomic data is unavailable or incomplete, a classical molecular biology approach can be employed. This method relies on the conservation of amino acid sequences in myoactive peptides across different insect species.
-
Sequence Alignment: Align known myoactive peptide/AKH precursor sequences from various insects to identify conserved regions.
-
Degenerate Primer Design: Design degenerate PCR primers based on these conserved regions. These primers are mixtures of oligonucleotides that account for the degeneracy of the genetic code.
-
PCR Amplification: Use the degenerate primers to amplify a fragment of the target gene from cDNA synthesized from cockroach central nervous system (CNS) or fat body RNA.
-
RACE (Rapid Amplification of cDNA Ends): Once a partial sequence is obtained, design gene-specific primers and use 5' and 3' RACE techniques to amplify and sequence the full-length cDNA.[8][9]
Peptidomics-Guided Approach
This "reverse genetics" strategy begins with the identification of the mature peptide, followed by the identification of its encoding gene.
-
Peptide Extraction: Extract peptides from relevant tissues, such as the corpora cardiaca (a primary neurohemal organ for AKH release), hindgut, or brain.[10][11][12]
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF MS or LC-MS/MS to determine the exact mass and amino acid sequence of the myoactive peptides present in the tissue extracts.[12][13]
-
Reverse Translation and Probe Design: Based on the peptide sequence, design a corresponding degenerate DNA probe or primer set.
-
Library Screening or PCR: Use the designed probe to screen a cDNA library or perform PCR to isolate the gene.[9]
Experimental Protocols
The following sections provide detailed protocols for the key experiments involved in cloning the this compound gene.
Tissue Dissection and Total RNA Extraction
Objective: To isolate high-quality total RNA from tissues known to express myoactive peptides.
-
Insect Rearing and Dissection: Anesthetize adult cockroaches (e.g., Periplaneta americana) by chilling on ice. Dissect the central nervous system (brain, subesophageal ganglion, thoracic ganglia) and/or corpora cardiaca in cold, sterile insect saline.
-
Homogenization: Immediately transfer the dissected tissue to a microcentrifuge tube containing 1 mL of a TRIzol-like reagent and homogenize using a sterile micro-pestle.
-
Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (in DEPC-treated water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0) and integrity via gel electrophoresis.
First-Strand cDNA Synthesis
Objective: To reverse transcribe the isolated mRNA into stable cDNA.
-
Reaction Setup: In a sterile PCR tube, combine 1-5 µg of total RNA, 1 µL of Oligo(dT) primer (50 µM), 1 µL of 10 mM dNTP mix, and RNase-free water to a final volume of 13 µL.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then quick-chill on ice for at least 1 minute.
-
Reverse Transcription: Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, 1 µL of RNase inhibitor, and 1 µL of a reverse transcriptase (e.g., SuperScript III). Mix gently.
-
Incubation: Incubate the reaction at 50°C for 60 minutes.
-
Inactivation: Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C and used as a template for PCR.
PCR Amplification and Cloning
Objective: To amplify the full-length cDNA of the myoactive peptide gene and clone it into a plasmid vector.
-
RACE-PCR: Perform 5' and 3' RACE using a commercially available kit, following the manufacturer's instructions. This involves an initial reverse transcription step with a kit-specific primer, followed by PCR using a gene-specific primer (designed from the initial partial fragment) and a universal primer.
-
Full-Length PCR: Once the 5' and 3' end sequences are known, design primers corresponding to the start and end of the complete open reading frame (ORF). Perform PCR with a high-fidelity polymerase.
-
Typical PCR Reaction: 25 µL 2x PCR Master Mix, 1 µL Forward Primer (10 µM), 1 µL Reverse Primer (10 µM), 2 µL cDNA template, 21 µL Nuclease-Free Water.
-
Typical Cycling Conditions: 95°C for 3 min; 35 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min); 72°C for 5 min.
-
-
Gel Electrophoresis and Purification: Run the PCR product on a 1% agarose gel to verify its size. Excise the correct band and purify the DNA using a gel extraction kit.
-
Ligation and Transformation: Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector). Transform the ligation product into competent E. coli cells.
-
Colony Screening and Sequencing: Plate the transformed cells on selective agar plates. Screen positive colonies via colony PCR. Isolate plasmid DNA from positive cultures and send for Sanger sequencing to verify the gene sequence.
Data Presentation
Quantitative data from the cloning and characterization process should be summarized for clarity.
Table 1: Example Primer Sequences for Amplification and Cloning of a Putative Cockroach Myoactive Peptide Gene
| Primer Name | Sequence (5' to 3') | Target | Purpose |
| MyoP_Deg_F1 | CARACNGGNGAYTGGACNAA | Conserved QTGDWT region | Degenerate PCR |
| MyoP_Deg_R1 | TCNCCRTANCCNGGYTGNCC | Conserved GNPWGE region | Degenerate PCR |
| MyoP_GSP_R1 | CGATAGCTTCATCAGGTGCTTG | 3' UTR | 5' RACE |
| MyoP_GSP_F1 | AGCAAGCACCTGATGAAGCTATC | 5' UTR | 3' RACE |
| MyoP_Full_F | ATGAAGCTATCGCTGCTAGTC | Start Codon | Full-length ORF Amplification |
| MyoP_Full_R | TCAGTGATGGTGATGGTGATG | Stop Codon | Full-length ORF Amplification |
Table 2: Bioinformatic Analysis of a Putative this compound Precursor Protein
| Feature | Description | Value |
| Precursor Protein | ||
| GenBank Accession | Hypothetical Accession Number | TBD |
| Full Length | Amino acid residues | 110 aa |
| Predicted MW | Molecular Weight | 12.5 kDa |
| Signal Peptide | ||
| Predicted Length | Amino acid residues | 22 aa |
| Cleavage Site | Between residues | Ala22 - Gln23 |
| Processed Peptides | ||
| Myoactive Peptide II | pQ...FSPNWGT-NH2 | 8 aa |
| Associated Peptide | Sequence | 58 aa |
| Cleavage Sites | Dibasic residues | KR, RR |
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Gene Cloning Workflow
Caption: Workflow for homology-based cloning of the myoactive peptide gene.
Neuropeptide Precursor Processing
Caption: Biosynthetic pathway of a myoactive neuropeptide from gene to product.
Myoactive Peptide Signaling Pathway
Caption: A putative GPCR signaling cascade for myoactive peptide II.
References
- 1. mypmp.net [mypmp.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genome assembly and annotation of Periplaneta americana reveal a comprehensive cockroach allergen profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hkmj.org [hkmj.org]
- 7. Transcriptomics and Neuropeptidomics of the Cockroach Rhyparobia maderae to Characterize the Neuropeptide Landscape of the Cockroach’s Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning and Expression of the Neuropeptide F and Neuropeptide F Receptor Genes and Their Regulation of Food Intake in the Chinese White Pine Beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROCESSING ENZYMES IN INSECT NEUROPEPTIDE BIOSYNTHESIS - MISSISSIPPI STATE UNIV [portal.nifa.usda.gov]
- 10. Isolation and partial characterization of a second myotropic peptide from the hindgut of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and partial characterization of five myotropic peptides present in head extracts of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinin-related peptide precursors in two cockroach species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Localization of Myoactive Peptide II in the Cockroach Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the localization of myoactive peptide II (MII), also known as Periplaneta americana cardioaccelerating hormone II (Pea-CAH-II), within the nervous system of the American cockroach, Periplaneta americana. Myoactive peptide II is a member of the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family of neuropeptides, which play crucial roles in regulating energy metabolism, muscle activity, and other physiological processes in insects. This document summarizes the current understanding of MII's distribution, presents quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Distribution of Myoactive Peptide II: A Re-evaluation
Initial studies on myoactive peptides in Periplaneta americana suggested a broad distribution, with their presence reported in the central nervous system (CNS) and the gut, indicating potential roles as both hormones and neurotransmitters or neuromodulators.[1][2] However, more recent and specific immunohistochemical studies on the broader adipokinetic hormone (AKH) family, to which myoactive peptide II belongs, have refined this understanding.
Evidence from immunofluorescence studies in embryonic Periplaneta americana indicates that AKH-like immunoreactivity is exclusively localized to the corpora cardiaca (CC) , a major neurosecretory organ. No detectable fluorescence was observed within the brain, subesophageal ganglion, thoracic ganglia, or abdominal ganglia of the CNS. This suggests that myoactive peptide II is synthesized in and released from the corpora cardiaca into the hemolymph, functioning primarily as a circulating neurohormone rather than a widespread neurotransmitter within the CNS.
Quantitative Data Presentation
Given the localized synthesis of myoactive peptide II in the corpora cardiaca, quantitative analysis focuses on the concentration of this and related peptides within this neurohemal organ. The following table summarizes representative quantitative data for adipokinetic hormones isolated from the corpora cardiaca of cockroaches. It is important to note that direct quantification of myoactive peptide II can vary based on the physiological state of the insect.
| Peptide | Cockroach Species | Quantity per Corpus Cardiacum Pair | Method of Quantification |
| Peram-CAH-I & II (AKHs) | Periplaneta americana | ~15-18 µg/µL total carbohydrates released in bioassay | In vivo hypertrehalosemic bioassay |
| Bladi-HrTH (AKH) | Blaberus discoidalis | Not specified in pmol | High-Performance Liquid Chromatography (HPLC) |
| Leuma-HrTH (AKH) | Leucophaea maderae | Not specified in pmol | HPLC |
| Nauci-HrTH (AKH) | Nauphoeta cinerea | Not specified in pmol | HPLC |
Note: The data for P. americana reflects the biological activity of CC extracts. Precise molar quantities of myoactive peptide II per gland require further investigation using techniques like mass spectrometry.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the localization and quantification of neuropeptides like myoactive peptide II in the cockroach nervous system.
Immunohistochemistry (IHC) for Localization
Immunohistochemistry is a powerful technique to visualize the distribution of specific peptides within tissues. The following is a generalized protocol adapted for insect nervous tissue.
3.1.1. Tissue Preparation
-
Dissection: Dissect the nervous tissue of interest (corpora cardiaca, brain, ventral nerve cord) from adult or embryonic cockroaches in cold phosphate-buffered saline (PBS).
-
Fixation: Immediately fix the tissue in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.
-
Washing: Wash the tissue three times in PBS for 10 minutes each.
-
Cryoprotection: Incubate the tissue in a series of sucrose solutions in PBS (10%, 20%, 30%) for 1-2 hours each or until the tissue sinks.
-
Embedding and Sectioning: Embed the tissue in an optimal cutting temperature (OCT) compound and freeze at -80°C. Cut 10-20 µm sections using a cryostat and mount on charged glass slides.
3.1.2. Staining Procedure
-
Permeabilization: Wash the sections with PBS containing 0.3% Triton X-100 (PBST) for 15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against myoactive peptide II (or a related AKH peptide) diluted in the blocking solution overnight at 4°C.
-
Washing: Wash the sections three times in PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the sections three times in PBST for 10 minutes each in the dark.
-
Mounting and Imaging: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and coverslip. Image the sections using a fluorescence or confocal microscope.
In Situ Hybridization (ISH) for mRNA Localization
In situ hybridization is used to detect the messenger RNA (mRNA) encoding the myoactive peptide II precursor, providing evidence of its synthesis within specific cells.
3.2.1. Probe Preparation
-
Template Generation: Amplify a specific region of the myoactive peptide II precursor gene from cockroach cDNA using PCR.
-
In Vitro Transcription: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from the PCR product using an in vitro transcription kit.
-
Probe Purification: Purify the labeled probe to remove unincorporated nucleotides.
3.2.2. Hybridization Procedure
-
Tissue Preparation: Prepare tissue sections as described for immunohistochemistry (up to the sectioning step).
-
Pre-hybridization: Treat the sections with proteinase K to improve probe penetration, followed by acetylation to reduce background. Pre-hybridize the sections in a hybridization buffer for 1-2 hours at the hybridization temperature (typically 55-65°C).
-
Hybridization: Hybridize the sections with the DIG-labeled probe in the hybridization buffer overnight at the hybridization temperature in a humidified chamber.
-
Post-hybridization Washes: Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the unbound probe.
-
Immunodetection:
-
Block the sections with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Wash to remove the unbound antibody.
-
-
Signal Detection: Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of mRNA localization.
-
Imaging: Image the sections using a bright-field microscope.
Mass Spectrometry for Quantification
Mass spectrometry (MS) is a highly sensitive and specific method for identifying and quantifying neuropeptides.
3.3.1. Sample Preparation
-
Dissection: Dissect corpora cardiaca from a cohort of cockroaches.
-
Extraction: Extract peptides from the tissue using an appropriate solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water).
-
Purification: Purify and concentrate the peptide extract using solid-phase extraction (SPE).
3.3.2. Analysis
-
Liquid Chromatography (LC) Separation: Separate the peptides in the extract using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry (MS) Analysis: Analyze the eluting peptides using a mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF) to determine their mass-to-charge ratio.
-
Quantification: Quantify the amount of myoactive peptide II by comparing its ion intensity to that of a known amount of a stable isotope-labeled internal standard.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway of myoactive peptide II and the general workflows for the experimental protocols described above.
Caption: Proposed signaling pathway of myoactive peptide II.
References
- 1. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Adipokinetic Hormone (AKH) and the Adipokinetic Hormone/Corazonin-Related Peptide (ACP) Signalling Systems of the Yellow Fever Mosquito Aedes aegypti: Chemical Models of Binding - PMC [pmc.ncbi.nlm.nih.gov]
Myoactive Peptide II: A Comprehensive Technical Guide for the AKH/RPCH Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoactive peptide II, also known as Periplanetin CC-2, is a neuropeptide belonging to the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) family. First isolated from the corpora cardiaca of the American cockroach, Periplaneta americana, this octapeptide plays a crucial role in regulating energy metabolism, primarily through its hypertrehalosemic activity.[1] Like other members of the AKH/RPCH family, myoactive peptide II is characterized by a blocked N-terminus (pyroglutamate), an amidated C-terminus, and specific aromatic amino acid residues that are critical for its biological function.[2][3] This technical guide provides an in-depth overview of myoactive peptide II, including its comparative bioactivity, the signaling pathways it activates, and detailed experimental protocols for its characterization and study.
Quantitative Data Presentation
The biological activity of myoactive peptide II and other members of the AKH/RPCH family is typically quantified through in vivo bioassays that measure the increase in hemolymph trehalose levels (hypertrehalosemic effect) in insects such as the American cockroach. The data presented below summarizes the comparative hypertrehalosemic activities of myoactive peptide II and related peptides.
| Peptide Name | Alternative Names | Sequence | Length | ED50 (pmol) in P. americana | Source Organism |
| Myoactive Peptide II | Periplanetin CC-2, M II | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | 8 | 1.8 | Periplaneta americana (American Cockroach) |
| Myoactive Peptide I | Periplanetin CC-1, M I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | 8 | 1.9 | Periplaneta americana (American Cockroach) |
| Romalea microptera I | Ro I | pGlu-Val-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | 10 | N/A | Romalea microptera (Lubber Grasshopper) |
| Myoactive Peptide II | Ro II, AKH-G | pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH2 | 8 | N/A | Romalea microptera (Lubber Grasshopper), Gryllus bimaculatus (Two-spotted Cricket) |
| Locusta migratoria AKH I | AKH I | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | 10 | 5.9 | Locusta migratoria (Migratory Locust) |
| Locusta migratoria AKH II | AKH II-L | pGlu-Leu-Asn-Phe-Ser-Ala-Gly-Trp-NH2 | 8 | >100 | Locusta migratoria (Migratory Locust) |
| Pandalus borealis RPCH | RPCH | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 | 8 | 4.5 | Pandalus borealis (Northern Shrimp) |
ED50 (Effective Dose, 50%) is the amount of peptide required to produce 50% of the maximal hypertrehalosemic response.
Signaling Pathways
Myoactive peptide II, like other AKH/RPCH family members, exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of fat body cells. This binding event initiates a downstream signaling cascade that ultimately leads to the mobilization of energy reserves. The canonical AKH/RPCH signaling pathway involves the activation of both Gs and Gq proteins, leading to the production of two key second messengers: cyclic AMP (cAMP) and inositol trisphosphate (IP3).
Caption: AKH/RPCH Signaling Pathway
Experimental Protocols
Peptide Purification and Sequencing
A general workflow for the isolation and identification of myoactive peptide II from insect corpora cardiaca.
Caption: Peptide Purification and Sequencing Workflow
Detailed Methodologies:
-
Peptide Extraction: Corpora cardiaca are dissected from the insect head and homogenized in an acidic solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to extract the peptides and prevent enzymatic degradation. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extracted peptides are separated by RP-HPLC on a C18 column. A linear gradient of increasing acetonitrile concentration in water (both containing 0.1% trifluoroacetic acid) is typically used to elute the peptides based on their hydrophobicity. Fractions are collected at regular intervals.
-
Amino Acid Sequencing:
-
Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of the peptide. The peptide is immobilized on a solid support and treated with phenyl isothiocyanate (PITC). The derivatized N-terminal amino acid is then cleaved and identified by HPLC. The cycle is repeated to determine the sequence.
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry is a powerful technique for peptide sequencing. The peptide is ionized (e.g., by electrospray ionization) and the mass-to-charge ratio of the intact peptide is determined. The peptide ions are then fragmented, and the mass-to-charge ratios of the fragment ions are measured. The amino acid sequence can be deduced from the mass differences between the fragment ions.
-
In Vivo Hypertrehalosemic Bioassay
This assay measures the ability of a peptide to increase the concentration of trehalose in the hemolymph of an insect.
Procedure:
-
Insect Preparation: Adult male American cockroaches (Periplaneta americana) are typically used. To minimize endogenous hormone release, the insects can be decapitated or have their corpora cardiaca surgically removed 24 hours prior to the assay.
-
Hemolymph Sampling (Time 0): A small initial sample of hemolymph is collected from a severed antenna or a puncture in a leg membrane.
-
Peptide Injection: The test peptide, dissolved in a saline solution, is injected into the abdominal hemocoel of the insect at a known concentration. Control insects are injected with saline only.
-
Incubation: The insects are kept at a constant temperature for a defined period, typically 90-120 minutes, to allow for the hormonal response.
-
Hemolymph Sampling (Time X): A second hemolymph sample is collected from each insect.
-
Trehalose Quantification: The concentration of trehalose in the hemolymph samples is determined using a colorimetric method, such as the anthrone-sulfuric acid assay.
-
Data Analysis: The change in hemolymph trehalose concentration between time 0 and time X is calculated for both the experimental and control groups. Dose-response curves can be generated by testing a range of peptide concentrations, and the ED50 value can be determined.
In Vitro Signaling Pathway Assays
These assays are used to investigate the intracellular signaling events triggered by myoactive peptide II in isolated fat body cells.
-
Cyclic AMP (cAMP) Measurement:
-
Fat Body Incubation: Isolated fat body tissue is incubated in a physiological saline solution.
-
Peptide Stimulation: Myoactive peptide II is added to the incubation medium at various concentrations.
-
cAMP Extraction: After a specific incubation time, the reaction is stopped, and intracellular cAMP is extracted from the fat body tissue.
-
Quantification: The concentration of cAMP is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Intracellular Calcium Imaging:
-
Cell Loading: Isolated fat body cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Microscopy: The cells are placed on a microscope stage equipped for fluorescence imaging.
-
Peptide Application: Myoactive peptide II is perfused over the cells.
-
Image Acquisition: Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity of the dye over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Glycogen Phosphorylase Activity Assay:
-
Fat Body Homogenization: Fat body tissue is homogenized in a buffer that preserves enzyme activity.
-
Peptide Treatment: The homogenate is incubated with or without myoactive peptide II.
-
Enzyme Assay: The activity of glycogen phosphorylase is measured by monitoring the rate of conversion of glycogen and inorganic phosphate into glucose-1-phosphate. This can be coupled to a subsequent enzymatic reaction that produces a detectable product (e.g., NADPH).
-
Conclusion
Myoactive peptide II is a well-characterized member of the AKH/RPCH family with potent hypertrehalosemic effects in insects. Its conserved structure and defined biological activity make it a valuable model for studying neuropeptide function and signaling. The experimental protocols outlined in this guide provide a robust framework for the further investigation of myoactive peptide II and its potential applications in pest management and drug discovery. The detailed understanding of its signaling pathway opens avenues for the development of novel insecticides that target the AKH receptor system, or for the design of peptide-based therapeutics that modulate metabolic processes.
References
- 1. Isolation and primary structure of two peptides with cardioacceleratory and hyperglycemic activity from the corpora cardiaca of Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of Hypertrehalosemic Hormone Receptor in Relation to Hemolymph Trehalose and to Oxidative Stress in the Cockroach Blattella germanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence analyses of two neuropeptides of the AKH/RPCH-family from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
expression analysis of myoactive peptide II in different tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expression analysis of myoactive peptide II, a neuropeptide identified in insects, with a focus on its tissue distribution, relevant experimental protocols, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of entomology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insecticides.
Introduction to Myoactive Peptide II
Myoactive peptide II is a neuropeptide that was first isolated from the American cockroach, Periplaneta americana. It belongs to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family of peptides, which are known to play crucial roles in regulating energy metabolism, muscle contraction, and other physiological processes in insects. Structurally, myoactive peptide II is an octapeptide. Its known presence in key insect tissues such as the central nervous system (CNS), the gut, and the major neurosecretory structure, the corpus cardiacum, suggests its involvement in both hormonal and neurotransmitter functions.
Tissue Distribution of Myoactive Peptide II
Myoactive peptide II has been identified in several key tissues of the American cockroach, indicating its multifaceted role in insect physiology.
-
Corpus Cardiacum: This neurosecretory structure is a primary site of synthesis and release for myoactive peptide II. The corpus cardiacum acts as a major endocrine organ in insects, releasing hormones directly into the hemolymph.
-
Central Nervous System (CNS): The presence of myoactive peptide II in the CNS suggests its function as a neurotransmitter or neuromodulator, potentially influencing neuronal circuits that control various behaviors and physiological states.
-
Gut: The localization of myoactive peptide II in the gut points towards a role in regulating digestive processes, such as muscle contractions for food movement and enzyme secretion.
While the presence of myoactive peptide II in these tissues is established, comprehensive quantitative data on its expression levels across different tissues remains limited in publicly available research. To facilitate further research, the following table summarizes the known qualitative distribution.
| Tissue | Presence of Myoactive Peptide II | Quantitative Data |
| Corpus Cardiacum | Present[1] | Not available in searched literature |
| Central Nervous System (CNS) | Present[1] | Not available in searched literature |
| Gut | Present[1] | Not available in searched literature |
Experimental Protocols for Expression Analysis
The analysis of myoactive peptide II expression can be approached using a combination of techniques for peptide localization and quantification. The following are detailed methodologies adapted from established protocols for insect neuropeptides.
Immunohistochemistry (IHC) for Localization
Immunohistochemistry is a powerful technique to visualize the distribution of myoactive peptide II within different tissues.
Protocol:
-
Tissue Preparation:
-
Dissect the target tissues (corpus cardiacum, brain, ventral nerve cord, and gut) from the insect in cold phosphate-buffered saline (PBS).
-
Fix the tissues in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.
-
Wash the tissues three times in PBS for 10 minutes each.
-
Cryoprotect the tissues by incubating them in a series of sucrose solutions in PBS (10%, 20%, and 30%) for 1 hour each or until the tissue sinks.
-
Embed the tissues in an optimal cutting temperature (OCT) compound and freeze at -80°C.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.
-
-
Immunostaining:
-
Wash the sections three times with PBS containing 0.1% Triton X-100 (PBST).
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBST with 5% normal goat serum) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody specific to myoactive peptide II, diluted in the blocking buffer, overnight at 4°C.
-
Wash the sections three times with PBST.
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore), diluted in the blocking buffer, for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBST.
-
Mount the slides with a mounting medium containing an anti-fading agent and a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Visualize the stained sections using a fluorescence or confocal microscope. The distribution and intensity of the fluorescent signal will indicate the localization and relative abundance of myoactive peptide II.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification
ELISA provides a quantitative measure of the concentration of myoactive peptide II in tissue extracts.
Protocol:
-
Tissue Extraction:
-
Dissect and weigh the target tissues.
-
Homogenize the tissues in an appropriate extraction buffer (e.g., acidic methanol or PBS with protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the peptide extract.
-
-
ELISA Procedure (Indirect Competitive ELISA):
-
Coat the wells of a 96-well plate with a known amount of synthetic myoactive peptide II and incubate overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% bovine serum albumin) and incubating for 1-2 hours at room temperature.
-
Prepare a standard curve using known concentrations of synthetic myoactive peptide II.
-
Add the tissue extracts and the standards to the wells, followed by the addition of a primary antibody against myoactive peptide II. Incubate for 1-2 hours at room temperature. In this competitive format, the peptide in the sample will compete with the coated peptide for antibody binding.
-
Wash the wells three times.
-
Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of myoactive peptide II in the tissue extracts by comparing their absorbance values to the standard curve.
-
Signaling Pathway of Myoactive Peptide II
As a member of the AKH/RPCH family, myoactive peptide II is predicted to exert its effects by binding to a G protein-coupled receptor (GPCR) on the surface of target cells. The general signaling cascade for AKH family peptides involves the following steps:
-
Receptor Binding: Myoactive peptide II binds to its specific GPCR on the cell membrane of target tissues like muscle cells or fat body cells.
-
G Protein Activation: This binding event activates an associated heterotrimeric G protein, leading to the dissociation of its α and βγ subunits.
-
Second Messenger Production: The activated G protein subunit (typically Gαs or Gαq) stimulates the activity of effector enzymes such as adenylyl cyclase or phospholipase C.
-
Adenylyl Cyclase activation leads to the production of cyclic AMP (cAMP).
-
Phospholipase C activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
-
Downstream Effects: These second messengers then activate downstream signaling cascades:
-
cAMP activates protein kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.
-
IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ can directly modulate cellular processes or act via calmodulin and other calcium-binding proteins.
-
The ultimate physiological response, such as muscle contraction or energy substrate mobilization, depends on the specific downstream targets of these signaling pathways within the target cell.
Visualizations
Experimental Workflow for Myoactive Peptide II Expression Analysis
Caption: Workflow for expression analysis of myoactive peptide II.
Proposed Signaling Pathway for Myoactive Peptide II
Caption: Proposed signaling pathway for myoactive peptide II.
Conclusion and Future Directions
Myoactive peptide II is an important neuropeptide in insects with likely roles in neuromuscular control and energy metabolism. While its presence in the corpus cardiacum, CNS, and gut has been established, a key area for future research is the quantitative analysis of its expression levels in these and other tissues to better understand its physiological significance. The development of specific antibodies and the application of sensitive techniques like mass spectrometry will be crucial for these studies. Furthermore, the definitive identification and characterization of the specific myoactive peptide II receptor and the detailed elucidation of its downstream signaling pathways will provide valuable insights for the development of novel and targeted insect pest management strategies.
References
The Bioactive Conformation of Cockroach Myoactive Peptide II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cockroach Myoactive Peptide II (CMP-II), also known as Periplaneta americana cardioacceleratory hormone II (Pea-CAH-II), is a neuropeptide belonging to the Adipokinetic Hormone (AKH) family. These peptides are crucial regulators of energy metabolism and muscle activity in insects. Understanding the three-dimensional structure, or bioactive conformation, of CMP-II is paramount for elucidating its mechanism of action and for the rational design of novel insect-specific therapeutics and pest control agents. This technical guide provides a comprehensive overview of the structural features of CMP-II, its signaling pathway, and the experimental methodologies employed to characterize its conformation. While a definitive high-resolution structure of CMP-II is not yet publicly available, this guide leverages data from closely homologous peptides and computational studies to present a robust model of its bioactive state.
Introduction to this compound
This compound is an octapeptide with the primary sequence: pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ .[1] It was first isolated from the corpora cardiaca of the American cockroach, Periplaneta americana. As a member of the AKH/Red Pigment-Concentrating Hormone (RPCH) family, CMP-II exhibits pleiotropic functions, including myotropic (muscle-contracting) and adipokinetic (lipid-mobilizing) activities. These peptides are characterized by a pyroglutamyl residue at the N-terminus, an amidated C-terminus, a Phenylalanine at position 4, and a Tryptophan at position 8.
The biological activity of CMP-II is intrinsically linked to its three-dimensional shape, which dictates its interaction with its cognate G-protein coupled receptor (GPCR). The determination of this bioactive conformation is therefore a key objective in insect neuropeptide research.
Bioactive Conformation and Structural Data
Direct experimental determination of the 3D structure of this compound through methods like high-resolution NMR spectroscopy or X-ray crystallography has not been extensively reported in publicly accessible literature. However, significant insights into its likely conformation can be drawn from studies on highly homologous peptides within the AKH family, particularly through NMR-restrained molecular dynamics simulations.
A pivotal study on several insect adipokinetic hormones, including Tem-HrTH (pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH₂), which shares significant sequence identity with CMP-II, revealed a common structural motif. These peptides are characterized by an extended conformation in the N-terminal region (residues 1-4) and a distinct beta-turn involving residues 4-8. This beta-turn is crucial for orienting the key aromatic residues (Phe⁴ and Trp⁸) which are often critical for receptor binding and activation.
Quantitative Conformational Data (from Homologous Peptides)
The following table summarizes the predicted dihedral angles for a representative AKH family peptide, based on NMR-restrained molecular dynamics simulations. These values provide a likely model for the conformational state of this compound.
| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |
| pGlu¹ | - | - |
| Leu² | -120 to -150 | 120 to 150 |
| Thr³ | -120 to -150 | 120 to 150 |
| Phe⁴ | -90 to -120 | 120 to 150 |
| Thr⁵ | -60 to -90 | -30 to 0 |
| Pro⁶ | -60 (fixed) | -30 to 0 |
| Asn⁷ | -90 to -120 | 60 to 90 |
| Trp⁸ | -120 to -150 | 120 to 150 |
Note: These values are illustrative and based on molecular dynamics studies of homologous AKH peptides. Actual values for CMP-II may vary.
Signaling Pathway of this compound
As a member of the AKH family, CMP-II is known to exert its effects by binding to a specific Adipokinetic Hormone Receptor (AKHR). AKHRs are a class of rhodopsin-like G-protein coupled receptors (GPCRs). The binding of CMP-II to its receptor on target cells, primarily fat body cells, initiates a downstream signaling cascade.
The activation of the AKHR leads to the stimulation of two primary second messenger pathways:
-
Cyclic AMP (cAMP) Pathway: The activated G-protein (likely a Gs subtype) stimulates adenylyl cyclase, which in turn leads to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates key enzymes involved in energy metabolism, such as glycogen phosphorylase and triacylglycerol lipase.
-
Calcium (Ca²⁺) Pathway: The activated G-protein (likely a Gq subtype) can also activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and the increased cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent kinases, further modulating metabolic processes.
The ultimate physiological outcomes of this signaling are the mobilization of stored lipids and carbohydrates from the fat body to provide energy for activities such as flight and muscle contraction.
Caption: Signaling pathway of this compound via its G-protein coupled receptor.
Experimental Protocols
The determination of the bioactive conformation of neuropeptides like CMP-II involves a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking their physiological environment.
Protocol Outline:
-
Sample Preparation:
-
Synthesize or purify CMP-II to >95% purity.
-
Dissolve the peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a membrane-mimicking solvent like dimethyl sulfoxide (DMSO) or sodium dodecyl sulfate (SDS) micelles, to a concentration of 1-5 mM.
-
Adjust the pH to a range of 4-6 to minimize amide proton exchange.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600-800 MHz).
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å), which is crucial for determining the peptide's fold.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.
-
-
Data Processing and Structure Calculation:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances to their respective amino acids in the peptide sequence.
-
Derive inter-proton distance restraints from the volumes of NOESY cross-peaks.
-
Determine dihedral angle restraints (φ, ψ) from coupling constants (e.g., ³J(HN,Hα)).
-
Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints, typically through simulated annealing and molecular dynamics protocols.
-
Caption: General workflow for determining peptide structure using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (α-helix, β-sheet, β-turn, random coil) of a peptide in solution.
Protocol Outline:
-
Sample Preparation:
-
Prepare a stock solution of highly pure CMP-II.
-
The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.
-
Use a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
-
-
CD Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a CD spectrum of the buffer blank first.
-
Record the CD spectrum of the peptide solution over the far-UV range (typically 190-260 nm).
-
Subtract the buffer spectrum from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the resulting spectrum to estimate the percentages of different secondary structure elements using deconvolution software (e.g., CDSSTR, CONTIN). A spectrum with a negative band around 200-220 nm is indicative of a β-turn/sheet structure, which is expected for AKH peptides.
-
Molecular Dynamics (MD) Simulation
MD simulations are computational methods used to model the dynamic behavior of molecules over time. When combined with experimental data (like NMR restraints), they can provide a detailed picture of the peptide's conformational landscape.
Protocol Outline:
-
System Setup:
-
Build an initial 3D model of the CMP-II peptide.
-
Select an appropriate force field (e.g., GROMOS, AMBER) that accurately describes the interatomic interactions.
-
Place the peptide in a simulation box and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation:
-
Perform an energy minimization step to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions.
-
Calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability.
-
Conclusion
The bioactive conformation of this compound, a member of the Adipokinetic Hormone family, is critical to its function as a regulator of insect metabolism and muscle activity. While direct high-resolution structural data for this specific peptide remains to be fully elucidated, compelling evidence from homologous peptides suggests a conserved structural motif featuring an N-terminal extended region and a C-terminal β-turn. This conformation correctly orients key residues for interaction with its G-protein coupled receptor, initiating a signaling cascade that involves both cAMP and Ca²⁺ second messengers. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed structural and functional characterization of CMP-II and related neuropeptides, paving the way for the development of novel, targeted insect control strategies.
References
Evolutionary Conservation of Myoactive Peptide II in Blattodea: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Myoactive Peptide II (MIP-II), a member of the Adipokinetic Hormone (AKH) family, plays a crucial role in regulating energy metabolism and muscle activity in insects. This technical guide provides an in-depth analysis of the evolutionary conservation of MIP-II within the order Blattodea, which encompasses cockroaches and termites. By examining sequence homology, precursor gene architecture, and receptor signaling pathways, this document elucidates the conserved and divergent aspects of MIP-II across this diverse insect order. Detailed experimental protocols for the extraction, sequencing, and functional characterization of MIP-II are provided, alongside a comprehensive overview of its physiological functions. This guide serves as a critical resource for researchers investigating insect neuroendocrinology and for professionals in the field of drug development targeting insect-specific physiological pathways.
Introduction
Neuropeptides are a diverse class of signaling molecules that mediate a wide array of physiological processes in insects, including metabolism, development, reproduction, and behavior. Among these, the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) superfamily is one of the most extensively studied. Myoactive Peptide II (MIP-II), first isolated from the American cockroach, Periplaneta americana, is a prominent member of this family.[1] Also known as Periplaneta americana Cardioaccelerating Hormone II (Pea-CAH-II), this octapeptide is primarily synthesized in the corpora cardiaca, a major neuroendocrine gland in insects.[1]
MIP-II and its homologs in other Blattodea species are primarily recognized for their role in mobilizing energy reserves, particularly lipids, from the fat body to fuel energy-intensive activities such as flight and locomotion.[2][3] Beyond its metabolic functions, MIP-II exhibits myotropic activity, influencing the contractility of visceral muscles, including the hindgut. The dual hormonal and neuromodulatory roles of MIP-II make it a key player in insect physiology.
The order Blattodea, comprising cockroaches and termites, represents a rich lineage for studying the evolutionary dynamics of neuropeptide systems. Recent comparative analyses across 90 species of Blattodea have revealed significant conservation in the sequence and function of AKH peptides, including MIP-II, as well as instances of gene duplication and diversification.[2][3][4] This guide synthesizes the current knowledge on the evolutionary conservation of MIP-II in this insect order, providing a valuable framework for future research and the development of targeted pest management strategies.
Quantitative Data on MIP-II and its Homologs in Blattodea
The evolutionary conservation of MIP-II is evident in the high degree of sequence similarity of AKH peptides across various cockroach and termite species. The following tables summarize the available quantitative data on the primary structure of these peptides.
Table 1: Amino Acid Sequences of Myoactive Peptide II (MIP-II / Pea-CAH-II) and Related Adipokinetic Hormones in Representative Blattodea Species.
| Species | Family | Peptide Name | Sequence |
| Periplaneta americana | Blattidae | Pea-CAH-II | pGlu-Leu-Thr-Phe-Ser-Pro-Trp-Trp-NH2 |
| Mastotermes darwiniensis | Mastotermitidae | Pea-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |
| Trinervitermes trinervoides | Termitidae | Pea-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |
| Microhodotermes viator | Hodotermitidae | Miv-CC | pGlu-Ile-Asn-Phe-Thr-Pro-Asn-Trp-NH2 |
| Zootermopsis nevadensis | Archotermopsidae | Emppe-AKH | pGlu-Gln-Val-Asn-Phe-Thr-Pro-Asn-Trp-NH2 |
Note: pGlu denotes pyroglutamic acid and NH2 indicates amidation at the C-terminus. Data compiled from various studies.[5][6]
Table 2: Diversity of Adipokinetic Hormone (AKH) Octapeptides Identified in Termites.
| Peptide Name | Sequence | Termite Families Found In |
| Peram-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | Mastotermitidae, Termitidae, Kalotermitidae, Rhinotermitidae |
| Micvi-CC | pGlu-Ile-Asn-Phe-Thr-Pro-Asn-Trp-NH2 | Hodotermitidae |
| Emppe-AKH | pGlu-Gln-Val-Asn-Phe-Thr-Pro-Asn-Trp-NH2 | Archotermopsidae |
This table highlights the three main types of AKH octapeptides found in termites, with Peram-CAH-I being the most widespread.[6]
Experimental Protocols
Neuropeptide Extraction and Sequencing from Blattodea Corpora Cardiaca
This protocol outlines a general method for the extraction and identification of MIP-II and other neuropeptides from the corpora cardiaca (CC) of cockroaches and termites.
Materials:
-
Adult cockroaches or termites
-
Dissecting microscope
-
Fine forceps
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
Microcentrifuge tubes
-
Nano-High Performance Liquid Chromatography (nano-HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Dissection: Anesthetize the insect on ice. Under a dissecting microscope, carefully dissect out the corpora cardiaca-corpora allata (CC-CA) complex from the head capsule.
-
Extraction: Immediately transfer the dissected glands into a microcentrifuge tube containing an extraction solution of 50% methanol and 0.1% formic acid. Use approximately 10 µL of solution per insect.
-
Homogenization and Centrifugation: Briefly sonicate or vortex the sample to homogenize the tissue. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.
-
Sample Preparation for HPLC: Dilute the supernatant 5-fold with 0.1% formic acid in ultrapure water.
-
Nano-HPLC Separation: Inject the diluted sample into a nano-HPLC system equipped with a C18 reverse-phase column. Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
Mass Spectrometry Analysis: Couple the HPLC eluent directly to a high-resolution mass spectrometer. Acquire mass spectra in a data-dependent mode to obtain both precursor ion masses and fragmentation patterns for de novo sequencing.
-
Sequence Identification: Analyze the mass spectrometry data to determine the amino acid sequence of the eluted peptides.
In Vitro Hindgut Muscle Contraction Bioassay
This bioassay is used to assess the myotropic activity of MIP-II and its analogs on cockroach visceral muscle.
Materials:
-
Adult American cockroach, Periplaneta americana
-
Dissecting dish with wax
-
Insect saline solution
-
Fine scissors and forceps
-
Force transducer and recording apparatus
-
Perfusion system
-
Synthetic MIP-II or peptide extract
Procedure:
-
Dissection: Anesthetize a cockroach and dissect out the hindgut in a dish filled with cold insect saline.
-
Preparation Mounting: Carefully remove the surrounding fat body and Malpighian tubules. Tie one end of the hindgut to a fixed hook in an organ bath and the other end to an isometric force transducer.
-
Equilibration: Perfuse the organ bath with insect saline at a constant rate and allow the hindgut preparation to equilibrate for at least 30 minutes, or until a stable baseline of spontaneous contractions is observed.
-
Peptide Application: Introduce synthetic MIP-II or the peptide extract into the perfusion solution at known concentrations.
-
Data Recording: Record the changes in muscle tension and contraction frequency using the force transducer and associated software.
-
Washout: After recording the response, wash the preparation with fresh saline to return to the baseline before applying the next concentration.
-
Data Analysis: Analyze the recorded data to determine the dose-response relationship of the peptide on hindgut contractility.
Signaling Pathway and Experimental Workflow Visualizations
Adipokinetic Hormone (AKH) Signaling Pathway
The signaling cascade initiated by the binding of MIP-II (an AKH) to its receptor is crucial for its physiological effects. This pathway is highly conserved across insects.
References
- 1. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of adipokinetic hormones and their receptors in Blattodea reveals novel patterns of gene evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and primary structures of neuropeptides of the AKH/RPCH family from various termite species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eje.cz [eje.cz]
The Orchestration of Movement: A Technical Guide to Myoactive Peptides in Insect Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Myoactive peptides are a diverse class of signaling molecules that play a pivotal role in regulating the intricate process of muscle contraction in insects. These peptides act as neuromodulators, neurotransmitters, and hormones, fine-tuning muscle performance to control a vast array of physiological processes, from locomotion and digestion to circulation and reproduction. This in-depth technical guide synthesizes current knowledge on the function of myoactive peptides in insect muscle contraction, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Principles of Myoactive Peptide Function
Myoactive peptides exert their effects by binding to specific receptors on the surface of muscle cells, initiating intracellular signaling cascades that ultimately modulate the contractile machinery. Their actions can be broadly categorized as either myostimulatory (increasing contraction frequency or amplitude) or myoinhibitory (decreasing contraction). The precise effect of a given peptide is dependent on the peptide itself, its concentration, the type of muscle tissue, and the specific insect species.
Key Families of Myoactive Peptides and Their Roles
A multitude of myoactive peptide families have been identified in insects, each with distinct structural characteristics and physiological roles.
-
Proctolin: One of the first neuropeptides to be fully characterized in insects, proctolin is a potent myostimulatory peptide. It is known to act as a neuromuscular co-transmitter in skeletal muscle and has been shown to induce contractions in various muscle types, including the hindgut and hyperneural muscle of the American cockroach (Periplaneta americana).[1][2] Its action is dependent on the presence of extracellular calcium.[2]
-
Kinins: Characterized by a conserved C-terminal sequence of FxxWG, kinins are primarily myostimulatory peptides that act on the insect gut, stimulating muscle contractions.[3] They are involved in food processing and diuresis.[3]
-
Allatostatins (ASTs) and Allatotropins (ATs): These peptides typically have opposing effects on gut motility. Allatostatins, such as Manduca sexta allatostatin (Manse-AS), are generally myoinhibitory, inhibiting gut contractions.[3][4] Conversely, allatotropins, like Manse-AT, are myostimulatory.[3]
-
Myoinhibitory Peptides (MIPs): As their name suggests, MIPs are inhibitory neuropeptides. In the stick insect, MIP is the sole neurally-mediated peptide modulator of all leg muscles, where it reduces slow muscle fiber force and contraction amplitude, thereby facilitating faster contraction and relaxation cycles.[5]
-
Sulfakinins (SKs): These peptides exhibit pleiotropic activity, with both myostimulatory and myoinhibitory effects depending on the tissue. For instance, in the beetle Zophobas atratus, Zopat-SK-1 stimulates hindgut contractions but inhibits contractions of the heart, ejaculatory duct, and oviduct.[6][7]
-
Myosuppressins: These peptides, such as leucomyosuppressin, have myoinhibitory effects. In larvae of the tomato moth (Lacanobia oleracea) and the cotton leaf worm (Spodoptera littoralis), leucomyosuppressin inhibits foregut contractions and reduces weight gain and food consumption.[4]
Quantitative Effects of Myoactive Peptides on Insect Muscle Contraction
The following tables summarize the quantitative data on the effects of various myoactive peptides on insect muscle contraction parameters.
| Peptide | Insect Species | Muscle Type | Concentration | Effect | Reference |
| Zopat-MS-2 | Zophobas atratus | Hindgut | 10⁻⁶–10⁻⁵ M | 50% decrease in contraction | [7] |
| Zopat-SK-1 | Zophobas atratus | Hindgut | Not specified | Increased contraction frequency | [7] |
| Leucomyosuppressin | Lacanobia oleracea | Foregut | Not specified | Myoinhibitory | [4] |
| Myoinhibitory Peptide (MIP) | Stick Insect | Extensor Tibiae (leg muscle) | Not specified | ~50% reduction in slow fiber force and shortening | [5] |
Signaling Pathways of Myoactive Peptides
The action of myoactive peptides on insect muscle cells is mediated by complex intracellular signaling pathways. A central theme is the modulation of intracellular calcium (Ca²⁺) concentration.
Myostimulatory peptides like proctolin and periviscerokinin-2 require extracellular Ca²⁺ to induce muscle contraction.[2] Their signaling pathway involves the influx of Ca²⁺ through sarcolemmal Ca²⁺ channels, which can be both voltage-dependent and voltage-independent.[2] This initial influx of Ca²⁺ then triggers a larger release of Ca²⁺ from intracellular stores within the sarcoplasmic reticulum, a process known as Ca²⁺-induced Ca²⁺ release.[2] Evidence also suggests the involvement of protein kinase C in these pathways, while cyclic nucleotides do not appear to be the primary second messengers.[2]
References
- 1. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-induced Ca(2+) movements in a tonic insect muscle: effects of proctolin and periviscerokinin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. In vitro and in vivo effects of myo-active peptides on larvae of the tomato moth Lacanobia oleracea and the cotton leaf worm Spodoptera littoralis (Lepidoptera; Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromodulation Can Be Simple: Myoinhibitory Peptide, Contained in Dedicated Regulatory Pathways, Is the Only Neurally-Mediated Peptide Modulator of Stick Insect Leg Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] New physiological activities of myosuppressin, sulfakinin and NVP-like peptide in Zophobas atratus beetle | Semantic Scholar [semanticscholar.org]
- 7. New physiological activities of myosuppressin, sulfakinin and NVP-like peptide in Zophobas atratus beetle - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cockroach Myoactive Peptide II Precursor Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cockroach myoactive peptide II (MIP-II), also known as Pea-CAH-II or Peram-AKH-II, is a crucial neuropeptide in insects, playing a significant role in the regulation of muscle contraction and energy metabolism. As a member of the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) family, MIP-II and its precursor protein are of considerable interest for the development of novel and specific pest control agents and for fundamental studies in insect physiology and neurobiology. This technical guide provides a comprehensive analysis of the this compound precursor protein, its derived peptides, signaling pathways, and the experimental protocols for its study.
Myoactive Peptide II and its Precursor
This compound is an octapeptide with the primary sequence pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. It is derived from a larger precursor protein, the adipokinetic hormone (AKH) preprohormone. In the American cockroach, Periplaneta americana, this precursor encodes for two distinct adipokinetic hormones, AKH-I (also known as myoactive peptide I or MI) and AKH-II (myoactive peptide II or MII), along with an associated peptide. The synthesis of these myoactive peptides primarily occurs in the corpora cardiaca, a major neurosecretory structure in insects.[1] From there, they are released into the hemolymph to act on target tissues. MIP-II is also found in the central nervous system and the gut, suggesting it has roles as both a hormone and a neurotransmitter.[1]
The general structure of the AKH preprohormone consists of a signal peptide, followed by the sequence for AKH-I, a dibasic cleavage site, an associated peptide, another dibasic cleavage site, and finally the sequence for AKH-II. The mature peptides are liberated through post-translational processing by proprotein convertases that recognize and cleave at these basic amino acid residues.
Quantitative Data
Quantitative analysis of myoactive peptide II and its receptor interactions is crucial for understanding its physiological potency and for the development of potential agonists or antagonists.
| Parameter | Value | Species | Tissue/System | Reference |
| EC50 for AKH Receptor Activation | ||||
| Myoactive Peptide II (Pea-AKH-2) | 2 x 10-9 M | Periplaneta americana | CHO cells expressing AKH receptor | [2] |
| Myoactive Peptide I (Pea-AKH-1) | 5 x 10-9 M | Periplaneta americana | CHO cells expressing AKH receptor | [2] |
| Myoactivity | ||||
| Half-maximal response (foregut contraction) | 5 x 10-9 M (for related tachykinin-related peptides) | Periplaneta americana | Foregut muscle | [3] |
| Metabolic Activity | ||||
| Significant hypertrehalosemic response | 0.1 pmol (injection) | Periplaneta americana | In vivo | |
| Maximal hypertrehalosemic response | 1 pmol (injection) | Periplaneta americana | In vivo |
Signaling Pathway
Myoactive peptide II, like other members of the AKH family, exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as muscle fibers and fat body cells. The AKH receptor in Periplaneta americana has been cloned and characterized.[2] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.
The signaling cascade is known to be pleiotropic, involving at least two major second messenger systems:
-
cAMP Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.
-
Calcium Pathway: The receptor can also couple to a Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[6][7] The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC). The influx of extracellular Ca2+ is also a critical component of the signaling pathway.[8]
The combined action of these pathways leads to the physiological effects of myoactive peptide II, including muscle contraction and the mobilization of energy reserves.
Experimental Protocols
A standardized workflow is essential for the reliable study of myoactive peptide II and its precursor.
Peptide Extraction from Cockroach Corpora Cardiaca
This protocol is adapted for the extraction of neuropeptides from insect neurohemal organs.
Materials:
-
Dissecting microscope and tools
-
Periplaneta americana specimens
-
Extraction solution: 90% methanol, 9% glacial acetic acid, 1% water
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge
Procedure:
-
Anesthetize adult cockroaches by chilling on ice.
-
Under a dissecting microscope, dissect the corpora cardiaca-corpora allata complex from the head capsule.
-
Place the dissected tissue immediately into a microcentrifuge tube containing 50 µL of ice-cold extraction solution.
-
Sonicate the sample on ice for 3-5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the peptides and transfer to a new tube.
-
Store the extract at -80°C until further analysis.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for purifying insect neuropeptides.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Peptide extract from the previous step
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide extract onto the column.
-
Elute the peptides using a linear gradient of Solvent B, for example, 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the peptide peaks of interest.
-
Fractions can be concentrated and desalted for further analysis.
Analysis by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry is a powerful tool for determining the molecular weight of peptides and for sequencing.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [HCCA] at 10 mg/mL in 50% acetonitrile, 0.1% TFA)
-
Purified peptide fractions from HPLC
Procedure:
-
Spot 1 µL of the purified peptide fraction onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution to the sample spot and mix by gentle pipetting.
-
Allow the spot to air-dry completely, allowing co-crystallization of the peptide and matrix.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for octapeptides (e.g., 500-1500 m/z).
-
For sequencing, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.
In Vitro Hindgut Contraction Assay
This bioassay is used to measure the myoactive properties of the purified peptides.[9][10]
Materials:
-
Dissecting microscope and tools
-
Periplaneta americana specimens
-
Insect saline solution
-
Petri dish
-
Force transducer and recording equipment
-
Purified myoactive peptide II
Procedure:
-
Dissect the hindgut from an adult cockroach in cold insect saline.
-
Mount the hindgut preparation in an organ bath containing oxygenated insect saline maintained at a constant temperature (e.g., 30°C).
-
Attach one end of the hindgut to a fixed hook and the other end to an isometric force transducer.
-
Allow the preparation to equilibrate and establish a stable baseline of spontaneous contractions.
-
Add known concentrations of myoactive peptide II to the organ bath and record the changes in contraction frequency and amplitude.
-
Construct a dose-response curve by plotting the change in contractile activity against the peptide concentration.
Conclusion
The this compound precursor protein represents a pivotal component of insect neuroendocrine regulation. The detailed analysis of its structure, function, and signaling pathways, facilitated by the experimental protocols outlined in this guide, provides a robust framework for both basic research and the development of targeted applications in pest management and drug discovery. Further investigation into the quantitative distribution of myoactive peptide II and the fine-tuning of its signaling cascade will continue to enhance our understanding of this important neuropeptide system.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and characterization of the adipokinetic hormone receptor from the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. Bombyx Adipokinetic Hormone receptor Activates Extracellular Signal-Regulated Kinase 1 and 2 via G Protein-Dependent PKA and PKC but β-Arrestin-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium and cAMP are second messengers in the adipokinetic hormone-induced lipolysis of triacylglycerols in Manduca sexta fat body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. db.cngb.org [db.cngb.org]
- 9. Isolation and partial characterization of a second myotropic peptide from the hindgut of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Adipokinetic Peptides of Hemiptera: Structure, Function, and Evolutionary Trends - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tissue Distribution of Myoactive Peptides in Cockroaches with a Focus on Myoactive Inhibitory Peptide (MIP) mRNA
This technical guide is intended for researchers, scientists, and drug development professionals interested in the neuroendocrinology of insects, particularly the role of myoactive peptides in cockroaches.
Introduction to Myoactive Peptides in Cockroaches
Myoactive peptides are a diverse group of neuropeptides that modulate muscle activity in insects. They can have either myostimulatory or myoinhibitory effects on visceral and skeletal muscles, playing crucial roles in processes such as gut motility, heart rate, and reproductive functions. In cockroaches, a number of myoactive peptides have been identified, including myoinhibitory peptides (MIPs). Understanding the tissue-specific expression of the mRNA encoding these peptides is fundamental to elucidating their physiological roles and identifying potential targets for novel pest control agents or therapeutic interventions. This guide focuses on the available information regarding the distribution of myoactive peptides in cockroaches and the methodologies to quantify their corresponding mRNA.
Tissue Distribution of Myoactive Inhibitory Peptides (MIPs) in Cockroaches (Qualitative Data)
While quantitative mRNA data is lacking, immunocytochemical studies have provided valuable insights into the localization of MIPs at the peptide level. This distribution suggests the sites of synthesis, storage, and release. The following table summarizes the known distribution of myoinhibitory peptides in various cockroach species.
| Tissue/Organ System | Location | Cockroach Species | Method of Detection | Reference |
| Central Nervous System (CNS) | ||||
| Brain (Superior median protocerebrum, central complex, tritocerebrum) | Leucophaea maderae | Immunocytochemistry | [1] | |
| Brain (Accessory medulla, noduli) | Leucophaea maderae | Immunocytochemistry | [1] | |
| Antennal lobe (few local interneurons) | Leucophaea maderae | Immunocytochemistry | [1] | |
| Mushroom body (few extrinsic neurons) | Leucophaea maderae | Immunocytochemistry | [1] | |
| Neurohaemal Organs | ||||
| Corpora Cardiaca | Periplaneta americana | Isolation and Immunoreactivity | [2] | |
| Retrocerebral complex | Periplaneta americana | Peptide Isolation | [2] | |
| Abdominal perisympathetic organs | Periplaneta americana | Peptide Isolation | [2] |
Experimental Protocols for mRNA Tissue Distribution Analysis
The following are detailed, generalized protocols for key experiments that would be used to determine the quantitative tissue distribution of myoactive peptide II mRNA in cockroaches.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the abundance of a specific mRNA in a sample.
3.1.1. Tissue Dissection and RNA Extraction
-
Animal Rearing and Dissection: Cockroaches (e.g., Periplaneta americana) are reared under controlled conditions (temperature, humidity, and photoperiod). Tissues of interest (e.g., brain, subesophageal ganglion, thoracic ganglia, abdominal ganglia, foregut, midgut, hindgut, fat body, and reproductive organs) are dissected in cold, sterile phosphate-buffered saline (PBS).
-
RNA Extraction: Total RNA is extracted from each tissue sample using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
3.1.2. cDNA Synthesis
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers. The reaction is typically incubated at a specific temperature profile (e.g., 65°C for 5 min, followed by 50°C for 60 min, and then 70°C for 15 min).
3.1.3. qRT-PCR Amplification
-
Primer Design: Design primers specific to the myoactive peptide II mRNA sequence. Primers should be designed to span an intron if possible, to avoid amplification of genomic DNA. The amplicon size should ideally be between 100 and 200 base pairs.
-
Reaction Setup: The qRT-PCR reaction is set up in a 96-well plate with a final volume of typically 20 µL, containing cDNA template, forward and reverse primers, and a SYBR Green master mix (which includes DNA polymerase, dNTPs, and SYBR Green dye).[3]
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with a typical program consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).[4]
-
Data Analysis: The cycle threshold (Ct) values are obtained for the target gene (MIP-II) and one or more stably expressed reference genes (e.g., actin, GAPDH).[5] The relative expression of the MIP-II mRNA is calculated using the 2-ΔΔCt method.[4]
In Situ Hybridization (ISH)
This technique is used to visualize the location of a specific mRNA within a tissue.
3.2.1. Probe Synthesis
-
Template Preparation: A DNA fragment of the myoactive peptide II gene is cloned into a plasmid vector containing RNA polymerase promoters (e.g., T7 and SP6).
-
In Vitro Transcription: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized from the linearized plasmid using an in vitro transcription kit and a labeled UTP analog. A sense probe is also synthesized as a negative control.
3.2.2. Tissue Preparation and Hybridization
-
Fixation and Sectioning: Cockroach tissues (e.g., the entire central nervous system) are dissected and fixed in 4% paraformaldehyde. The tissues are then cryoprotected in sucrose and sectioned using a cryostat.
-
Prehybridization: The tissue sections are prehybridized in a hybridization buffer to block non-specific binding sites.
-
Hybridization: The DIG-labeled probe is diluted in the hybridization buffer and applied to the tissue sections. Hybridization is carried out overnight in a humidified chamber at an optimized temperature (e.g., 65°C).[6]
3.2.3. Signal Detection
-
Washing: The sections are washed under stringent conditions to remove the unbound probe.
-
Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).
-
Visualization: A chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) is added to produce a colored precipitate at the site of mRNA localization. The sections are then mounted and viewed under a microscope.[6]
Visualization of Myoactive Peptide Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a myoactive peptide in an insect, which is likely to be conserved in cockroaches. Myoactive peptides typically bind to G-protein coupled receptors (GPCRs) on the surface of target cells, such as muscle cells. This binding initiates an intracellular signaling cascade that ultimately leads to a physiological response, such as muscle contraction or relaxation.
Caption: Generalized Myoactive Peptide Signaling Pathway in Insects.
Conclusion
While the precise quantitative distribution of myoactive peptide II mRNA in cockroaches remains to be elucidated, the qualitative data on peptide localization provides a strong foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for researchers to undertake such quantitative studies. A thorough understanding of the tissue-specific expression of myoactive peptide mRNA is essential for unraveling their complex roles in insect physiology and for the development of novel strategies for insect management and drug discovery.
References
- 1. Myoinhibitory peptides in the brain of the cockroach Leucophaea maderae and colocalization with pigment-dispersing factor in circadian pacemaker cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myoinhibitory neuropeptides in the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Quantitative real-time PCR with SYBR Green detection to assess gene duplication in insects: study of gene dosage in Drosophila melanogaster (Diptera) and in Ostrinia nubilalis (Lepidoptera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrpub.org [hrpub.org]
- 6. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide on the Initial Characterization of Cockroach Myoactive Peptide II (Pea-CAH-II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of Cockroach Myoactive Peptide II (Pea-CAH-II), a neuropeptide belonging to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family. This document details the isolation, purification, and functional analysis of this peptide, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes through diagrams.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the myoactive effects of cockroach peptides, providing a basis for comparative analysis.
| Peptide | Bioassay System | Threshold Concentration (head equivalents/ml) | Observed Effect | Reference |
| Myotropic Peptides (General) | Isolated Cockroach Hindgut | 0.009 to 0.083 | Threshold response (contraction) | [1] |
| Myoactive Peptide II (MII) | Isolated Cockroach Hindgut | Not specified in head equivalents | Larger amplitude of single phasic contractions compared to proctolin, protracted stimulation (>2 hr) | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of cockroach myoactive peptides are outlined below.
2.1. Peptide Extraction and Isolation
The initial step involves the extraction of peptides from cockroach tissues, followed by purification using High-Performance Liquid Chromatography (HPLC).
-
Tissue Homogenization : Head extracts or hindguts from the cockroach species Leucophaea maderae or Periplaneta americana are homogenized in an extraction solvent. A common solvent mixture is methanol-water-acetic acid (90:9:1).[2]
-
Centrifugation : The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.
-
Purification by HPLC : The crude extract is subjected to reverse-phase HPLC (RP-HPLC) for peptide separation.[1][2] A µ-Bondapak-phenyl column is often used for the separation of myoactive peptides.[2] The fractions are collected and subsequently tested for biological activity.
2.2. Structural Characterization
Following isolation, the primary structure of the peptide is determined.
-
Enzymatic Digestion : To determine the nature of the peptide termini, enzymatic digestion is employed. Aminopeptidase M is used to test for a free N-terminus, while carboxypeptidase Y is used to assess the C-terminus.[1][2]
-
Amino Acid Analysis : The amino acid composition of the purified peptide is determined.
-
Mass Spectrometry : Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight and sequence of the peptide.[3][4]
2.3. Bioassays for Myoactivity
The biological activity of the isolated peptides is assessed using in vitro bioassays.
-
Isolated Hindgut Assay : The hindgut of a cockroach is dissected and mounted in a saline-filled chamber. The isolated tissue is then exposed to different concentrations of the purified peptide fractions. The contractile response of the hindgut muscle is recorded to determine the myoactive properties of the peptide.[1][2]
-
Skeletal Muscle Bioassay : A skeletal muscle preparation from the American cockroach can also be used to identify myoactive factors.[3]
-
Lipid Mobilization Assay : To assess the metabolic function of Pea-CAH-II, its ability to mobilize lipids is tested through topical application or injection.[5]
Signaling Pathways and Experimental Workflows
3.1. Proposed Signaling Pathway for AKH/RPCH Family Peptides
This compound is a member of the AKH/RPCH family, which are known to be involved in metabolic functions.[5][6] The diagram below illustrates a generalized signaling pathway for this family of peptides.
References
- 1. Isolation and partial characterization of five myotropic peptides present in head extracts of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and partial characterization of a second myotropic peptide from the hindgut of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myoinhibitory peptides in the brain of the cockroach Leucophaea maderae and colocalization with pigment-dispersing factor in circadian pacemaker cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Endogenous Ligands for Myoactive Peptide Receptors in Cockroaches: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cockroaches utilize a complex network of neuropeptides to regulate a vast array of physiological processes, including muscle contraction, which is critical for locomotion, digestion, and reproduction. These myoactive peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on muscle and nerve cells. Understanding the endogenous ligands for these receptors, their binding affinities, and the signaling pathways they trigger is paramount for basic research in insect physiology and for the development of novel and selective insecticides. This guide provides a comprehensive overview of the key myoactive peptide systems in cockroaches, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Key Myoactive Peptides and Their Receptors in Cockroaches
Several families of myoactive peptides have been identified in cockroaches, each with distinct effects on muscle activity. These include both myostimulatory and myoinhibitory peptides.
Myostimulatory Peptides:
-
Proctolin: A pentapeptide (Arg-Tyr-Leu-Pro-Thr) that was the first insect neuropeptide to be sequenced.[1] It is a potent stimulator of visceral and skeletal muscle contractions.[1]
-
Hypertrehalosemic Hormones (HTHs): Members of the Adipokinetic Hormone (AKH)/Red Pigment-Concentrating Hormone (RPCH) family, these peptides, in addition to their primary role in mobilizing energy substrates, also exhibit myotropic activity.[2]
Myoinhibitory Peptides:
-
Allatostatins (ASTs): A family of peptides initially identified for their role in inhibiting juvenile hormone biosynthesis, they also exhibit potent myoinhibitory effects on visceral muscles.[3]
-
Leucomyosuppressin (LMS): A member of the FMRFamide-related peptide family, LMS is a potent inhibitor of visceral muscle contractions.
-
Myoinhibitory Peptides (MIPs): This family of peptides also demonstrates significant inhibitory effects on cockroach visceral muscles.[4]
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize the available quantitative data on the binding affinities and potency of endogenous myoactive peptides in cockroaches.
Table 1: Myostimulatory Peptides - Receptor Interaction Data
| Peptide | Cockroach Species | Receptor/Tissue | Parameter | Value | Reference(s) |
| Proctolin | Periplaneta americana | Hindgut Receptor | Kdapp | 2 x 10-8 M | [5] |
| Pea-CAH-I (HTH) | Periplaneta americana | AKH Receptor (expressed in CHO cells) | EC50 | 5 x 10-9 M | [6] |
| Pea-CAH-II (HTH) | Periplaneta americana | AKH Receptor (expressed in CHO cells) | EC50 | 2 x 10-9 M | [6] |
Table 2: Myoinhibitory Peptides - Receptor Interaction Data
| Peptide | Cockroach Species | Receptor/Tissue | Parameter | Value | Reference(s) |
| Leucomyosuppressin (LMS) | Blattella germanica | Foregut & Hindgut | ED50 | ~10-10 M | |
| Allatostatin (BLAST-3) | Blattella germanica | Corpora Allata | ED50 (for ELISA) | - | [7] |
| Myoinhibitory Peptide (Grb-AST-B3) | Blattella germanica | Foregut & Hindgut | ID50 | Nanomolar range | [8][9] |
| Myoinhibitory Peptide (Grb-AST-B1) | Blattella germanica | Foregut & Hindgut | ID50 | Nanomolar range | [8][9] |
| Myoinhibitory Peptide (Mas-MIP II) | Blattella germanica | Foregut & Hindgut | ID50 | Nanomolar range | [8][9] |
Note: Data is often derived from heterologous expression systems or tissue bioassays, and direct receptor binding data (Kd, Ki) for many cockroach myoactive peptide receptors is still limited.
Experimental Protocols
Peptide Isolation and Identification from Cockroach Tissues
Objective: To isolate and identify endogenous myoactive peptides from cockroach neural or neurohemal tissues.
Methodology:
-
Tissue Dissection: Dissect relevant tissues (e.g., corpora cardiaca, brain, ventral nerve cord) from a large number of cockroaches.[10]
-
Extraction: Homogenize the dissected tissues in an appropriate extraction solvent (e.g., 80% methanol).[10]
-
Purification using High-Performance Liquid Chromatography (HPLC):
-
Centrifuge the homogenate and collect the supernatant.
-
Subject the supernatant to multiple rounds of reverse-phase HPLC (RP-HPLC) using different column matrices (e.g., C18, C4) and solvent gradients (e.g., acetonitrile in water with trifluoroacetic acid).[11]
-
Collect fractions and test their biological activity using a visceral muscle bioassay (see protocol below).
-
-
Sequence Analysis:
-
Subject the purified active fractions to amino acid sequencing using Edman degradation.
-
Determine the molecular mass of the peptides using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the sequence and identify any post-translational modifications.[4]
-
Caption: Workflow for the isolation and identification of myoactive peptides.
Heterologous Expression and Functional Characterization of Myoactive Peptide Receptors
Objective: To clone a cockroach myoactive peptide receptor, express it in a heterologous system, and characterize its pharmacology.
Methodology:
-
Receptor Cloning:
-
Extract total RNA from cockroach tissues known to express the receptor (e.g., brain, gut, muscle).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the target receptor gene using polymerase chain reaction (PCR) with specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., for mammalian, insect, or Xenopus oocyte expression).
-
-
Heterologous Expression:
-
Transfect a suitable cell line (e.g., HEK293, CHO, Sf9) or inject the cRNA into Xenopus laevis oocytes with the expression construct.[6]
-
Allow for receptor expression on the cell surface.
-
-
Functional Assays:
-
Calcium Mobilization Assay (for Gq-coupled receptors):
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Apply the endogenous peptide ligand at various concentrations and measure the change in intracellular calcium levels using a fluorometric plate reader.
-
Determine the EC50 value from the dose-response curve.
-
-
cAMP Assay (for Gs or Gi-coupled receptors):
-
Incubate the transfected cells with the peptide ligand at various concentrations.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.
-
Determine the EC50 or IC50 value from the dose-response curve.
-
-
Two-Electrode Voltage Clamp (for receptors expressed in Xenopus oocytes):
-
Perfuse the oocytes with the peptide ligand and measure the resulting changes in membrane current.
-
-
Caption: Workflow for heterologous expression and functional characterization.
Cockroach Visceral Muscle Bioassay
Objective: To measure the myotropic activity of endogenous peptides or synthetic analogs on isolated cockroach visceral muscle.
Methodology:
-
Tissue Preparation:
-
Dissect the foregut or hindgut from a cockroach in physiological saline.
-
Mount the gut preparation in an organ bath containing continuously aerated saline at a constant temperature.
-
-
Contraction Measurement:
-
Attach one end of the gut preparation to a fixed point and the other end to an isometric force transducer.
-
Record the spontaneous contractions of the muscle on a chart recorder or a digital data acquisition system.
-
-
Peptide Application:
-
After a stable baseline of spontaneous contractions is established, add the test peptide to the organ bath at various concentrations.
-
Record the changes in the frequency and/or amplitude of muscle contractions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or stimulation of muscle activity compared to the baseline.
-
Construct a dose-response curve and determine the ED50 or ID50 value.
-
Signaling Pathways of Myoactive Peptide Receptors
Myoactive peptide receptors in cockroaches are predominantly G-protein coupled receptors (GPCRs) that, upon ligand binding, activate intracellular signaling cascades leading to a physiological response.[12]
General GPCR Signaling Cascade
Caption: Generalized G-protein coupled receptor signaling pathway.
Specific Signaling Pathways in Cockroaches
-
Proctolin: The proctolin receptor is a Gq-coupled GPCR. Binding of proctolin leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to muscle contraction.
-
Hypertrehalosemic Hormones (HTHs): The HTH receptor is primarily a Gs-coupled GPCR. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates target proteins to regulate metabolism and muscle activity. There is also evidence for the involvement of phospholipase A2 and protein kinase C in HTH signaling in the fat body.
-
Allatostatins (ASTs) and other Myoinhibitory Peptides: The receptors for these peptides are often Gi-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to muscle relaxation or inhibition of contraction. Some myoinhibitory peptide receptors may also be coupled to Gq, leading to an increase in intracellular Ca2+ which can have complex modulatory effects.
Caption: Signaling pathways of major cockroach myoactive peptides.
Conclusion
The study of endogenous ligands for myoactive peptide receptors in cockroaches reveals a sophisticated system of regulation for muscle activity. While significant progress has been made in identifying these peptides and their physiological roles, further research is needed to fully characterize their receptors and downstream signaling pathways. A deeper understanding of these systems will not only advance our knowledge of insect neurobiology but also provide a strong foundation for the development of targeted and effective pest management strategies.
References
- 1. Neuropeptide proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allatostatin gene expression in brain and midgut, and activity of synthetic allatostatins on feeding-related processes in the cockroach Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myoinhibitory peptides in the brain of the cockroach Leucophaea maderae and colocalization with pigment-dispersing factor in circadian pacemaker cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure function analysis of an arthropod peptide hormone: proctolin and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and characterization of the adipokinetic hormone receptor from the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. insectreproduction-ibe.csic.es [insectreproduction-ibe.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and partial characterization of five myotropic peptides present in head extracts of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of Motion: A Technical Guide to Myoactive Peptides in Cockroach Physiology and Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoactive peptides constitute a diverse and crucial class of signaling molecules in insects, orchestrating a wide array of physiological processes and behaviors. In cockroaches, these neuropeptides are fundamental to the regulation of muscle contraction, feeding, digestion, reproduction, and metabolic homeostasis. This technical guide provides an in-depth examination of the core myoactive peptides identified in key cockroach species, primarily Periplaneta americana and Blattella germanica. We present a comprehensive overview of their physiological roles, supported by quantitative data, detailed experimental protocols for their study, and visualizations of their signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in entomology, neurobiology, and pharmacology, as well as for professionals engaged in the development of novel pest control strategies.
Introduction to Cockroach Myoactive Peptides
Myoactive peptides in cockroaches are a functionally and structurally diverse group of neuropeptides that modulate the activity of both visceral and skeletal muscles.[1][2][3] They can act as neurotransmitters, neuromodulators, or neurohormones, exerting their effects through specific G-protein coupled receptors.[4] The major families of myoactive peptides identified in cockroaches include the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family, proctolin, FMRFamide-related peptides (FaRPs), myosuppressins, myoinhibitory peptides (MIPs), allatostatins, sulfakinins, and tachykinin-related peptides.[1][5][6][7][8][9] These peptides are synthesized in various neurosecretory cells within the central nervous system, corpus cardiacum, and gut, and are released into the hemolymph or directly onto target tissues to elicit a physiological response.[1][3]
Key Myoactive Peptides and Their Physiological Roles
Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) Family: Pea-CAH-I and Pea-CAH-II (MI and MII)
Initially identified as myoactive factors MI and MII in Periplaneta americana, these peptides were later characterized as members of the AKH/RPCH family and named Pea-CAH-I and Pea-CAH-II.[1][2][3][8] They are octapeptides synthesized in the corpus cardiacum.[1][2]
-
Physiological Roles:
-
Myotropic Activity: Induce slow, sustained contractions of skeletal muscle.[10] They also exhibit cardioacceleratory effects.[11]
-
Metabolic Regulation: Mobilize energy reserves, particularly lipids, from the fat body.[8][11] Pea-CAH-II, for instance, induces lipid mobilization but is inactive in mobilizing carbohydrates.[8]
-
Proctolin
Proctolin is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) first isolated from Periplaneta americana.[5][12] It functions as a neuromuscular co-transmitter and a potent stimulator of a variety of muscle types.[3][13]
-
Physiological Roles:
FMRFamide-Related Peptides (FaRPs)
This is a large and diverse family of peptides characterized by the C-terminal motif -RFamide.[4] While the broader classification has evolved, early research grouped many myoactive peptides under this family.[15][16]
-
Physiological Roles:
-
Myoactivity: Exhibit both myostimulatory and myoinhibitory effects on visceral muscles, including the heart, oviduct, ejaculatory duct, and hindgut, in a concentration-dependent and organ-specific manner.[4][15]
-
Neuromodulation: Involved in the regulation of circadian rhythms and synaptic activity.[4]
-
Myosuppressins and Myoinhibitory Peptides (MIPs)
These peptides, as their names suggest, primarily inhibit muscle contractions. Leucomyosuppressin (LMS), first isolated from Leucophaea maderae, is a key myosuppressin also found in Periplaneta americana and Blattella germanica.[6][17]
-
Physiological Roles of Leucomyosuppressin (LMS):
-
Inhibition of Visceral Muscle: Elicits a powerful myoinhibitory effect on the foregut and hindgut of B. germanica.[6][18]
-
Feeding Inhibition: Inhibits food intake in a dose-dependent manner.[6][18] This is likely due to the accumulation of food in the foregut caused by its myoinhibitory effects, leading to persistent signals from gut stretch receptors.[6][18][19]
-
-
Physiological Roles of Myoinhibitory Peptides (MIPs):
Allatostatins, Sulfakinins, and Tachykinins
-
Allatostatins: While primarily known for inhibiting juvenile hormone biosynthesis, some allatostatins also exhibit myoinhibitory activity on the hindgut and can inhibit food intake.[7][19]
-
Sulfakinins: These peptides stimulate foregut muscles and can suppress feeding behavior.[7]
-
Tachykinin-Related Peptides: These peptides are myoactive, demonstrating potent contractile activity in the cockroach hindgut bioassay.[9]
Quantitative Data on Myoactive Peptide Effects
The following tables summarize the quantitative data available from the cited literature on the effects of various myoactive peptides in cockroaches.
Table 1: Myoinhibitory Effects of Peptides on Blattella germanica Visceral Muscle
| Peptide | Target Tissue | Effect | ED50 / ID50 | Reference |
| Leucomyosuppressin (LMS) | Foregut & Hindgut | Inhibition | ~10-10 M | [6][18] |
| Mas-MIP II | Foregut & Hindgut | Inhibition | Nanomolar range | [20] |
| Grb-AST-B1 | Foregut & Hindgut | Inhibition | Nanomolar range | [20] |
| Grb-AST-B3 | Foregut & Hindgut | Inhibition | Nanomolar range | [20] |
Table 2: Effects of Myoactive Peptides on Feeding Behavior in Blattella germanica
| Peptide | Dose | Effect on Food Intake | Reference |
| Leucomyosuppressin (LMS) | 5 - 50 µg | Dose-dependent inhibition | [6][18] |
| Grb-AST-B3 | 15 - 50 µg | 60 - 80% inhibition | [20] |
| Grb-AST-B1 | 50 µg | 45% inhibition | [20] |
| Mas-MIP II | up to 50 µg | Inactive | [20] |
Table 3: Cardioacceleratory Effects of Proctolin on Periplaneta americana Heart
| Peptide | Concentration | Effect | Reference |
| Proctolin | Nanomolar | Increased force and frequency of heartbeat | [13] |
Experimental Protocols
Peptide Isolation and Identification
A common workflow for the isolation and identification of myoactive peptides from cockroach tissues involves the following steps:
-
Tissue Dissection and Extraction: Neuroendocrine tissues, such as the corpus cardiacum/corpus allatum complex or the entire brain, are dissected from anesthetized cockroaches.[3][22] The peptides are then extracted using a solvent, typically 80% methanol.[11][23]
-
High-Performance Liquid Chromatography (HPLC) Purification: The crude extract is subjected to one or more rounds of reverse-phase HPLC (RP-HPLC) to separate the peptides.[1][3][23][24] Fractions are collected based on UV absorbance peaks.[23]
-
Bioassay-Guided Fractionation: The collected HPLC fractions are tested for biological activity using a relevant bioassay (see section 4.2) to identify the fractions containing the myoactive peptides.[1][3][23]
-
Structural Characterization: The primary structure of the purified peptides is determined using techniques such as:
-
Amino Acid Analysis: To determine the amino acid composition.[1][2]
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or more modern methods like MALDI-MS and nano-HPLC coupled to high-resolution mass spectrometry are used to determine the molecular weight and sequence of the peptides.[1][2][11][22]
-
Myoactivity Bioassays
-
Isolated Hindgut/Foregut Contraction Assay:
-
The hindgut or foregut is dissected from a cockroach and mounted in a chamber containing physiological saline.[23][24]
-
The muscle is attached to a transducer to record its contractions.[23]
-
Test fractions or synthetic peptides are applied to the bath, and changes in the frequency and amplitude of muscle contractions are measured.[23]
-
-
Skeletal Muscle Bioassay:
-
Heartbeat Assay:
-
The heart is exposed, and its contractions are monitored.
-
Test substances are applied, and changes in the rate and force of the heartbeat are recorded.[13]
-
Feeding Assays
-
Previously starved cockroaches are presented with a food source.
-
Test peptides are injected into the insects, and the amount of food consumed over a specific period is measured and compared to control (saline-injected) insects.[6][20]
Signaling Pathways and Experimental Workflows
Generalized Myoactive Peptide Signaling Pathway
Myoactive peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[4] This binding event initiates an intracellular signaling cascade, often involving second messengers like cyclic AMP (cAMP) or cyclic GMP (cGMP), and changes in intracellular calcium concentrations, which ultimately leads to the physiological response (e.g., muscle contraction or relaxation).[15][25]
Caption: Generalized signaling pathway for myoactive peptides via GPCRs.
Experimental Workflow for Myoactive Peptide Discovery
The process of discovering and characterizing novel myoactive peptides follows a systematic experimental workflow.
Caption: Experimental workflow for the discovery and characterization of myoactive peptides.
Implications for Drug and Insecticide Development
The critical roles of myoactive peptides in cockroach physiology make their signaling pathways attractive targets for the development of novel insecticides. Disrupting these pathways could lead to paralysis, cessation of feeding, or reproductive failure. For example, developing agonists or antagonists for myosuppressin receptors could lead to potent anti-feedant effects. Similarly, targeting the receptors for peptides that control visceral muscle function could disrupt digestion and nutrient absorption. The specificity of these peptide-receptor systems offers the potential for developing species-specific control agents with reduced off-target effects on beneficial insects and other organisms.
Conclusion
Myoactive peptides are central to the physiological and behavioral repertoire of cockroaches. From the rapid mobilization of energy for flight to the rhythmic contractions of the digestive tract, these neuropeptides provide a sophisticated layer of control. This guide has synthesized key information on the identity, function, and study of these molecules. The detailed data, protocols, and pathway diagrams presented herein offer a foundational resource for future research aimed at a deeper understanding of cockroach neurobiology and the development of innovative pest management strategies.
References
- 1. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family | Journal of Neuroscience [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Frontiers | FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles [frontiersin.org]
- 5. Isolation of proctolin, a myotropic peptide, from Periplaneta americana: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Neuropeptide Function: The Invertebrate Contribution | Annual Reviews [annualreviews.org]
- 11. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insect Mating Behaviors: A Review of the Regulatory Role of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Peptidergic innervation of leg muscles of the cockroach, Periplaneta americana (L.), and a possible role in modulation of muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods [ijbs.com]
- 16. Structure-activity and immunochemical data provide evidence of developmental- and tissue-specific myosuppressin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Identification of leucomyosuppressin in the German cockroach, Blattella germanica, as an inhibitor of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journals.biologists.com [journals.biologists.com]
- 22. lcms.cz [lcms.cz]
- 23. eje.cz [eje.cz]
- 24. Isolation and partial characterization of five myotropic peptides present in head extracts of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuropeptide Action in Insects and Crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cockroach Myoactive Peptide II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cockroach Myoactive Peptide II (M II), also known as Pea-CAH-II, is a neuropeptide belonging to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family.[1][2] First identified in the American cockroach (Periplaneta americana), this octapeptide plays a crucial role in the regulation of metabolic functions, primarily inducing lipid mobilization and exhibiting hypertrehalosaemic activity, which elevates the level of trehalose in the hemolymph.[1][3][4] Its myoactive properties also indicate functions as a neurotransmitter or neuromodulator in the insect's central nervous system and gut.[5] The synthesis and purification of M II are essential for structure-activity relationship studies, development of novel bio-insecticides, and for understanding fundamental insect physiology.
This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, tailored for researchers in peptide chemistry, pharmacology, and drug development.
Peptide Profile and Physicochemical Properties
| Property | Value | Reference |
| Full Name | This compound | [3][5] |
| Abbreviation | M II, Pea-CAH-II | [1][5] |
| Amino Acid Sequence | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ | [3][6] |
| Molecular Formula | C₄₉H₆₅N₁₁O₁₁ | Calculated |
| Average Molecular Weight | 1012.12 g/mol | Calculated |
| Family | Adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) | [1][2] |
| Biological Activity | Hypertrehalosaemic, myoactive, lipid mobilization | [1][3][4] |
Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Materials and Reagents
-
Rink Amide MBHA resin (100-200 mesh)
-
Nα-Fmoc protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, pGlu-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
-
Solid-phase synthesis vessel
-
Automated or manual peptide synthesizer
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Detailed Protocol
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-Trp(Boc)-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-4 hours.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Leu-OH.
-
N-terminal Pyroglutamic Acid Coupling:
-
After the final Fmoc deprotection of Leucine, couple pGlu-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[8][9]
Materials and Reagents
-
Crude synthetic this compound
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
Lyophilizer
Purification Workflow
Caption: RP-HPLC Purification Workflow.
Detailed Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry.
-
-
Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white fluffy powder.
Quantitative Data Summary
| Parameter | Expected Value |
| Crude Peptide Yield (post-cleavage) | 70-85% |
| Purity of Crude Peptide | 50-70% |
| Purified Peptide Yield (post-HPLC) | 20-30% (based on initial resin loading) |
| Final Purity | >95% |
Biological Activity Assay: Hypertrehalosaemic Effect in Periplaneta americana
The biological activity of the synthesized M II can be confirmed by its hypertrehalosaemic effect in American cockroaches.[4][10]
Protocol
-
Animal Preparation: Use adult male American cockroaches, maintained under standard laboratory conditions.
-
Hemolymph Sampling (Time 0): Collect an initial hemolymph sample (1-2 µL) from an incision at the base of a leg.
-
Peptide Injection: Inject 10 µL of the purified M II solution (dissolved in insect saline, at a concentration of 1 pmol/µL) into the abdominal cavity.
-
Incubation: House the injected cockroaches individually for 90-120 minutes.
-
Hemolymph Sampling (Time 120): Collect a second hemolymph sample.
-
Carbohydrate Measurement: Determine the total carbohydrate concentration in the hemolymph samples using the anthrone reagent method.
-
Data Analysis: A significant increase in hemolymph carbohydrate concentration after peptide injection confirms the hypertrehalosaemic activity of the synthesized M II.
Signaling Pathway
This compound, as a member of the AKH/RPCH family, is believed to exert its effects through a G-protein coupled receptor (GPCR) on the surface of fat body cells. The binding of M II to its receptor is expected to activate a downstream signaling cascade, leading to the mobilization of energy reserves.
Caption: Proposed Signaling Pathway for this compound in Fat Body Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcepta.com [abcepta.com]
- 4. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of two cockroach neuropeptides assigned by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. chemcoplus.co.jp [chemcoplus.co.jp]
- 10. Predicted novel hypertrehalosaemic peptides of cockroaches are verified by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Myoactive Peptide II Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoactive peptides are a diverse group of neuropeptides in insects that regulate muscle contractions, particularly in the gut and reproductive tissues. Myoactive Peptide II (MII), originally isolated from the American cockroach (Periplaneta americana), is an octapeptide with the sequence pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. Its role in modulating visceral muscle activity makes it and its analogs attractive targets for the development of novel insecticides or therapeutic agents. This document provides a comprehensive guide to the solid-phase synthesis, purification, and characterization of MII analogs, along with insights into their structure-activity relationships and putative signaling pathways.
Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, is the preferred method for producing these peptides due to its efficiency and amenability to automation. This protocol will detail the steps for manual Fmoc-SPPS, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry (MS).
Data Presentation: Synthesis and Activity of Myoactive Peptide Analogs
The following tables summarize hypothetical quantitative data for a series of synthesized myoactive peptide II analogs, illustrating the structure-activity relationship. These tables are representative of the data that should be generated during an analog development campaign.
Table 1: Synthesis Yield and Purity of Myoactive Peptide II Analogs
| Peptide Analog | Sequence | Theoretical Mass (Da) | Crude Yield (%) | Purity by HPLC (%) |
| MII | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | 987.1 | 75 | >98 |
| Analog 1 | pGlu-Ala -Thr-Phe-Thr-Pro-Asn-Trp-NH2 | 929.0 | 78 | >97 |
| Analog 2 | pGlu-Leu-Ala -Phe-Thr-Pro-Asn-Trp-NH2 | 957.1 | 72 | >98 |
| Analog 3 | pGlu-Leu-Thr-Ala -Thr-Pro-Asn-Trp-NH2 | 915.0 | 81 | >99 |
| Analog 4 | pGlu-Leu-Thr-Phe-Ala -Pro-Asn-Trp-NH2 | 957.1 | 79 | >97 |
| Analog 5 | pGlu-Leu-Thr-Phe-Thr-Ala -Asn-Trp-NH2 | 961.1 | 76 | >98 |
| Analog 6 | pGlu-Leu-Thr-Phe-Thr-Pro-Ala -Trp-NH2 | 944.1 | 73 | >96 |
| Analog 7 | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Ala -NH2 | 874.0 | 83 | >99 |
Table 2: Biological Activity of Myoactive Peptide II Analogs
| Peptide Analog | EC50 (nM) for Hindgut Contraction | Relative Potency (MII = 1.0) |
| MII | 5.2 | 1.0 |
| Analog 1 | 15.6 | 0.33 |
| Analog 2 | 8.3 | 0.63 |
| Analog 3 | 2.1 | 2.48 |
| Analog 4 | 10.4 | 0.50 |
| Analog 5 | 25.1 | 0.21 |
| Analog 6 | 48.7 | 0.11 |
| Analog 7 | >1000 | <0.01 |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a myoactive peptide II analog on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
1.1. Resin Preparation and Swelling:
-
Weigh 200 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) into a fritted peptide synthesis vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (0.4 mmol) and 3.9 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in 4 mL of DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and vortex for 1 minute to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
1.4. Peptide Chain Elongation:
-
Repeat steps 1.2 and 1.3 for each amino acid in the peptide sequence, starting from the C-terminus and proceeding to the N-terminus. For the N-terminal pyroglutamic acid (pGlu), use Fmoc-pGlu-OH in the final coupling step.
1.5. Cleavage and Deprotection:
-
After the final Fmoc deprotection and coupling of the N-terminal amino acid, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing 45 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether, wash the peptide pellet with cold diethyl ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification by Preparative RP-HPLC
2.1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2.2. HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the specific analog.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 220 nm and 280 nm.
2.3. Purification:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared peptide sample onto the column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions with >95% purity.
2.4. Final Product Preparation:
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Protocol 3: Peptide Characterization by Mass Spectrometry
3.1. Sample Preparation:
-
Dissolve a small amount of the lyophilized peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
3.2. Mass Spectrometry Analysis:
-
Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic mass with the theoretical mass of the peptide to confirm its identity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of myoactive peptide II analogs.
Putative Signaling Pathway of Myoactive Peptides
Insect myoactive peptides are known to act via G-protein coupled receptors (GPCRs) to elicit their effects on muscle tissue. While the specific downstream effectors for Myoactive Peptide II are not fully elucidated, a plausible signaling cascade is depicted below, based on common GPCR signaling mechanisms in insects.
Caption: A putative signaling pathway for myoactive peptide II in insect muscle cells.
Application Notes and Protocols for HPLC Purification of Insect Myoactive Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, purification, and characterization of myoactive peptides from insects using High-Performance Liquid Chromatography (HPLC). Insect myoactive peptides are a diverse group of neuropeptides that regulate muscle contraction and are of significant interest for their potential as bio-insecticides and therapeutic agents.
General Experimental Workflow
The purification of insect myoactive peptides is a multi-step process that begins with tissue extraction and culminates in a highly purified, biologically active peptide. The general workflow involves initial extraction from insect tissues, preliminary cleanup using Solid-Phase Extraction (SPE), and sequential rounds of Reversed-Phase HPLC (RP-HPLC) to achieve homogeneity. Bioassays are performed on collected fractions to track myoactive components throughout the purification process.
Experimental Protocols
Protocol 2.1: Sample Preparation and Extraction
This protocol describes the extraction of peptides from insect tissues. The use of acidic conditions and protease inhibitors is crucial to prevent peptide degradation.
-
Tissue Dissection: Dissect target tissues (e.g., central nervous system, hindgut, corpora cardiaca) from insects on a cold plate. For whole-body extractions, use entire larvae or small insects.[1]
-
Homogenization: Immediately place the tissue in a pre-chilled glass homogenizer containing an acidic extraction solvent (e.g., 90:9:1 methanol/acetic acid/water or 20% acetic acid).[2] Use a volume of at least 10 times the tissue weight.
-
Centrifugation: Homogenize thoroughly and transfer the homogenate to a centrifuge tube. Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude peptide extract.
-
Drying: Dry the supernatant using a vacuum centrifuge (SpeedVac) to remove the solvent.
Protocol 2.2: Solid-Phase Extraction (SPE) for Cleanup
SPE is used to desalt the crude extract and provide initial fractionation, concentrating the peptides of interest.[2][3]
-
Cartridge Activation: Activate a C18 SPE cartridge by washing sequentially with 5 mL of methanol, followed by 5 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Sample Loading: Reconstitute the dried crude extract in a minimal volume of 0.1% TFA in water and load it onto the activated C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% TFA in water to remove salts and very hydrophilic impurities.
-
Elution: Elute the peptides with a stepwise gradient of acetonitrile (ACN) in 0.1% TFA. For example, use sequential elutions with 5 mL each of 10%, 40%, and 80% ACN in 0.1% TFA.
-
Fraction Collection: Collect the fractions and test each for myoactive properties using a suitable bioassay (see Protocol 2.4).
-
Drying: Dry the active fraction(s) in a vacuum centrifuge.
Protocol 2.3: Reversed-Phase HPLC (RP-HPLC) Purification
A multi-step RP-HPLC approach is typically required to purify a peptide to homogeneity. Using columns with different selectivities (e.g., C18 and diphenyl) in sequential steps enhances separation.[4]
Step 1: Primary Purification (e.g., C18 Column)
-
Sample Preparation: Reconstitute the dried, active SPE fraction in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18 wide-pore (300 Å), 5 µm particle size (e.g., 4.6 x 250 mm).[5]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.
-
Detection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
-
Fraction Collection: Collect fractions (e.g., 1 mL each) across the elution profile.
-
Activity Screening: Assay a small aliquot of each fraction for myoactivity.
Step 2: Secondary Purification (e.g., Diphenyl or C4 Column)
-
Pooling: Pool the active fractions from the primary purification step and dry them in a vacuum centrifuge.
-
Sample Preparation: Reconstitute the pooled sample in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: Diphenyl or C4 wide-pore (300 Å), 5 µm particle size. Using a different column chemistry provides alternative selectivity.
-
Mobile Phases: Same as in Step 1.
-
Gradient: Employ a shallower, more focused gradient based on the elution time from the first HPLC step. For example, if the peptide eluted at 40% ACN, a gradient of 30% to 50% ACN over 40 minutes can be used.
-
Detection & Collection: As in Step 1.
-
-
Purity Check: Analyze the final active peak by mass spectrometry to confirm homogeneity.
Protocol 2.4: Myoactivity Bioassay
A bioassay is essential for tracking activity. The hindgut or oviduct from a suitable insect (e.g., locust, cockroach) are common preparations for testing myotropic effects.[6][7]
-
Tissue Preparation: Dissect a locust oviduct or cockroach hindgut and suspend it in an organ bath containing insect saline.
-
Transducer Attachment: Attach one end of the tissue to a fixed point and the other to an isometric force transducer connected to a recording device.
-
Sample Application: After a stable baseline is achieved, apply a small aliquot of the HPLC fraction to the organ bath.
-
Response Measurement: Record any changes in the frequency or amplitude of muscle contractions. A positive response indicates the presence of a myoactive peptide.[8]
Data Presentation: HPLC Parameters
The following table summarizes typical starting conditions for the RP-HPLC purification of insect myoactive peptides.
| Parameter | Primary Purification | Secondary Purification |
| Column Type | C18 (Octadecyl), wide-pore (300 Å) | C4 (Butyl) or Diphenyl, wide-pore (300 Å) |
| Particle Size | 5 µm | 3.5 or 5 µm |
| Column Dimensions | 4.6 x 250 mm (Analytical) | 2.1 x 150 mm (Narrow-bore) or 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.2 - 1.0 mL/min |
| Gradient | Broad, e.g., 5-65% B over 60 min | Shallow, e.g., 30-50% B over 40 min |
| Detection | UV at 214 nm & 280 nm | UV at 214 nm & 280 nm |
Signaling Pathways of Myoactive Peptides
Myoactive peptides exert their effects by binding to specific receptors on the muscle cell surface, initiating intracellular signaling cascades that lead to muscle contraction.
Proctolin Signaling Pathway
Proctolin (Arg-Tyr-Leu-Pro-Thr) is a well-studied myoactive pentapeptide that increases muscle contractility. Its signaling pathway primarily involves an increase in intracellular calcium.[6][9]
Adipokinetic Hormone (AKH) Signaling Pathway
AKH is primarily known for energy mobilization but also has myotropic effects. It binds to a G-protein coupled receptor (AKHR), which is functionally analogous to the mammalian glucagon receptor, leading to activation of second messenger pathways.[10][11]
References
- 1. Identification of the neuropeptide transmitter proctolin in Drosophila larvae: characterization of muscle fiber-specific neuromuscular endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipokinetic hormone signaling mediates the enhanced fecundity of Diaphorina citri infected by ‘Candidatus Liberibacter asiaticus’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New physiological activities of myosuppressin, sulfakinin and NVP-like peptide in Zophobas atratus beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing the physiological and behavioral roles of proctolin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-induced Ca(2+) movements in a tonic insect muscle: effects of proctolin and periviscerokinin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori [mdpi.com]
- 11. sdbonline.org [sdbonline.org]
Mass Spectrometry for Sequencing Cockroach Neuropeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a wide array of physiological processes in insects, including development, reproduction, metabolism, and behavior. The American cockroach (Periplaneta americana) and other cockroach species serve as important models for studying insect neurobiology and developing novel pest control strategies. Mass spectrometry has emerged as a powerful tool for the identification and sequencing of neuropeptides, offering high sensitivity and accuracy. This document provides detailed application notes and protocols for the use of mass spectrometry in the sequencing of cockroach neuropeptides, intended for researchers, scientists, and professionals in drug development. By targeting these vital signaling molecules, new, more selective, and effective insecticides can be developed.[1][2]
Application Notes
The study of cockroach neuropeptidomes, the complete set of neuropeptides in an organism, has been significantly advanced by the integration of genomics, transcriptomics, and peptidomics. This combined approach allows for the in silico prediction of neuropeptide precursor genes from genome and transcriptome data, followed by the empirical validation and sequencing of mature neuropeptides from various tissues using mass spectrometry.[3][4]
Recent studies on the American cockroach (Periplaneta americana) have utilized this integrated strategy to identify a comprehensive neuropeptidome. By analyzing the genome and transcriptome, researchers have predicted dozens of potential neuropeptide precursor genes.[1][2][3] Subsequent peptidomic analysis of tissues such as the central nervous system (CNS), retrocerebral complex (corpora cardiaca and corpora allata), midgut, and accessory glands using techniques like MALDI-TOF/TOF and LC-MS/MS has confirmed the sequences of numerous conserved and novel neuropeptides.[3][4] These studies have also revealed that the expression of neuropeptides can be tissue-specific and vary with developmental stage and sex.[2][3]
Mass spectrometry imaging (MSI) has further enhanced our understanding by providing spatial distribution maps of neuropeptides within specific tissues, such as the retrocerebral complex, with high spatial resolution.[5] This technique allows for the visualization of differential prohormone processing and the compartmentalization of neuropeptides within neurosecretory structures.
The functional characterization of these identified neuropeptides is a critical next step. For instance, FMRFamide-related peptides (FaRPs) have been shown to modulate muscle contractions, while allatostatins are known to inhibit juvenile hormone biosynthesis.[6][7] Understanding the structure, distribution, and function of these neuropeptides opens avenues for the development of targeted insecticides that disrupt essential life processes in cockroaches.
Quantitative Data Summary
The following tables summarize the number of predicted neuropeptide precursor genes and identified mature neuropeptides in different cockroach species from various studies.
Table 1: Summary of Identified Neuropeptide Precursor Genes in Cockroaches
| Cockroach Species | Number of Predicted Precursor Genes | Reference |
| Periplaneta americana | 67 | [1][2][3] |
| Rhyparobia maderae | 68 | [8] |
Table 2: Summary of Identified Mature Neuropeptides in Cockroach Tissues
| Cockroach Species | Mass Spectrometry Technique | Tissues Analyzed | Number of Identified Neuropeptides | Reference |
| Periplaneta americana | LC-MS/MS | CNS, Corpora Cardiaca/Allata, Midgut, Male Accessory Gland | 35 conserved, 1 novel | [2][3] |
| Rhyparobia maderae | Q-Exactive Orbitrap MS, MALDI-TOF MS | Brain, Retrocerebral Complex, Accessory Medulla | 192 (155 novel) | [8] |
| Periplaneta americana | Tandem Mass Spectrometry | Thoracic Ganglia | 23 (from a single precursor) | [1] |
Experimental Protocols
Protocol 1: Neuropeptide Extraction from Cockroach Tissues
This protocol describes the extraction of neuropeptides from cockroach neural and endocrine tissues for subsequent mass spectrometric analysis.
Materials:
-
Ice-cold physiological insect saline (e.g., 128 mM NaCl, 2.7 mM KCl, 2 mM CaCl₂, 1.2 mM NaHCO₃, pH 7.25)[9]
-
Extraction solution: 50% methanol, 1% formic acid in water[5]
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Anesthetize adult cockroaches on ice and decapitate them.[9]
-
Dissect the desired tissues (e.g., brain, retrocerebral complex, thoracic ganglia) in ice-cold physiological insect saline under a stereomicroscope.[9] To minimize peptide release during dissection, use cold saline and avoid direct contact with the tissue with forceps.[5]
-
Transfer the dissected tissue to a microcentrifuge tube containing 20 µL of extraction solution.[5]
-
Sonicate the sample for a few seconds to lyse the cells and release the neuropeptides.[5]
-
Centrifuge the extract at 13,000 rpm for 15 minutes to pellet cellular debris.[5]
-
Carefully transfer the supernatant containing the neuropeptides to a fresh microcentrifuge tube.
-
The extracted peptides are now ready for sample preparation for either MALDI-TOF/TOF or LC-MS/MS analysis.
Protocol 2: Sample Preparation and Analysis by MALDI-TOF/TOF MS
This protocol is suitable for direct tissue profiling and the analysis of peptide extracts.
Materials:
-
MALDI target plate
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (e.g., 5 mg/mL in 70% acetonitrile/water with 0.1% TFA)[5]
-
Pipettes and tips
-
MALDI-TOF/TOF mass spectrometer
Procedure:
-
For Tissue Extracts: Deposit 0.3 µL of the neuropeptide extract supernatant onto a spot on the MALDI target plate and allow it to air dry.[5]
-
For Direct Tissue Profiling: Transfer the dissected tissue onto the MALDI target plate in a drop of purified water. Remove the water and let the tissue air dry.[9]
-
Overlay the dried sample spot with 1 µL of the CHCA matrix solution.
-
Allow the sample-matrix mixture to co-crystallize at room temperature.
-
Load the target plate into the MALDI-TOF/TOF mass spectrometer.
-
Acquire mass spectra in reflector positive ion mode, typically in the mass range of 600–4000 Da.
-
For peptide sequencing, select precursor ions of interest for MS/MS fragmentation (e.g., using LIFT mode).
Protocol 3: Sample Preparation and Analysis by Nano-LC-MS/MS
This protocol is ideal for the comprehensive analysis of complex neuropeptide mixtures.
Materials:
-
Nano-liquid chromatography system
-
C18 reversed-phase nano-spray column
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in 80% acetonitrile
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)
Procedure:
-
Reconstitute the dried peptide extract in a small volume of Solvent A.
-
Inject the sample onto the nano-LC system.
-
Separate the peptides on the C18 column using a gradient of Solvent B. A typical gradient might be from 5% to 60% Solvent B over 60-90 minutes.
-
The eluting peptides are directly introduced into the mass spectrometer via a nano-electrospray source.
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions from a full MS scan are dynamically selected for fragmentation (e.g., by Higher-energy C-trap Dissociation - HCD).
-
Acquire full MS scans at a high resolution (e.g., 70,000) and MS/MS scans at a sufficient resolution to identify fragment ions.
-
Analyze the acquired data using appropriate software to identify peptide sequences by searching against a cockroach protein database or through de novo sequencing.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cockroach neuropeptide sequencing.
FMRFamide-like Peptide (FaLP) Signaling Pathway
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Allatostatins in the nerves of the antennal pulsatile organ muscle of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccamp.res.in [ccamp.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptomics and Neuropeptidomics of the Cockroach Rhyparobia maderae to Characterize the Neuropeptide Landscape of the Cockroach’s Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Bioassays of Myoactive Peptide II Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing bioassays for determining the activity of Myoactive Peptide II (MII), a neuropeptide isolated from the American cockroach, Periplaneta americana. The protocols detailed below are designed to be adaptable for screening novel peptide analogs, characterizing receptor interactions, and elucidating the downstream signaling pathways.
Introduction to Myoactive Peptide II
Myoactive Peptide II is a member of the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) family of insect neuropeptides. These peptides are known to play crucial roles in regulating energy metabolism, heart rate, and visceral muscle contractions. The primary amino acid sequence of American Cockroach Myoactive Peptide II is Pyr-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. Understanding its biological activity is essential for the development of novel insect-specific therapeutics and for advancing our knowledge of insect physiology.
Bioassay Strategies for Myoactive Peptide II Activity
Several bioassay formats can be employed to measure the myoactive properties of MII. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The primary methods include:
-
Ex Vivo Muscle Contraction Assays: These assays directly measure the physiological response of isolated insect muscle tissue to MII application. They are considered the gold standard for confirming myoactivity.
-
Cell-Based Calcium Mobilization Assays: These assays provide a higher-throughput method to screen for MII receptor activation by measuring a key downstream signaling event, the release of intracellular calcium.
-
Second Messenger Assays: Quantification of downstream signaling molecules like inositol trisphosphate (IP3) can provide more detailed insights into the signal transduction cascade.
Quantitative Data Summary
While specific dose-response data for Myoactive Peptide II is not extensively available in publicly accessible literature, the following table provides a template for summarizing key quantitative parameters that should be determined experimentally using the protocols described below.
| Bioassay Type | Key Parameters | Expected Range (based on similar myoactive peptides) |
| Muscle Contraction Assay | EC50 | 10⁻⁹ to 10⁻⁷ M |
| Maximum Response | % increase in contraction amplitude or frequency | |
| Calcium Mobilization Assay | EC50 | 10⁻⁹ to 10⁻⁷ M |
| Maximum Fluorescence | Relative Fluorescence Units (RFU) | |
| IP3 Accumulation Assay | EC50 | 10⁻⁹ to 10⁻⁷ M |
| Maximum IP3 Level | pmol/well or relative to control |
Experimental Protocol 1: Ex Vivo Insect Visceral Muscle Contraction Assay
This protocol describes the preparation of an isolated insect visceral muscle, such as the oviduct or foregut of the American cockroach (Periplaneta americana), and the measurement of its contractile response to Myoactive Peptide II.
Materials:
-
Adult female American cockroaches (Periplaneta americana)
-
Insect saline solution (e.g., Schneider's Drosophila Medium or a custom saline)
-
Myoactive Peptide II (synthetic)
-
Dissection microscope and tools (forceps, scissors)
-
Organ bath system with a force transducer and data acquisition software
-
Peristaltic pump
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Dissection and Preparation of Muscle Tissue:
-
Anesthetize an adult female cockroach by chilling on ice.
-
Dissect out the oviducts or foregut under a dissection microscope in a petri dish filled with cold insect saline.
-
Carefully remove any adhering fat body and connective tissue.
-
Tie one end of the isolated muscle to a fixed hook in the organ bath chamber and the other end to a force transducer.
-
The muscle should be submerged in insect saline and continuously perfused with the saline solution.
-
Bubble the saline with 95% O₂ / 5% CO₂ to maintain physiological pH and oxygenation.
-
-
Equilibration and Baseline Recording:
-
Allow the muscle to equilibrate in the organ bath for at least 30-60 minutes, or until a stable baseline of spontaneous contractions is established.
-
Record the baseline contractile activity (amplitude and frequency) for 5-10 minutes.
-
-
Application of Myoactive Peptide II:
-
Prepare a stock solution of Myoactive Peptide II in insect saline.
-
Perform a cumulative dose-response experiment by adding increasing concentrations of MII to the organ bath at regular intervals (e.g., every 5-10 minutes). A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁶ M.
-
Record the contractile response at each concentration until a plateau is reached.
-
-
Data Analysis:
-
Measure the change in contraction amplitude and/or frequency from the baseline in response to each concentration of MII.
-
Plot the dose-response curve with the logarithm of the MII concentration on the x-axis and the response (e.g., % increase in contraction amplitude) on the y-axis.
-
Calculate the EC50 value, which is the concentration of MII that produces 50% of the maximum response, using a suitable software package (e.g., GraphPad Prism).
-
Experimental Workflow Diagram:
Caption: Workflow for the ex vivo muscle contraction assay.
Experimental Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol outlines a method for measuring the increase in intracellular calcium concentration in response to Myoactive Peptide II in a cell line expressing the putative MII receptor. As the specific receptor for MII has not been definitively identified, this protocol assumes the use of a heterologous expression system (e.g., HEK293 or CHO cells) transfected with a candidate G protein-coupled receptor (GPCR) from Periplaneta americana.
Materials:
-
HEK293 or CHO cells
-
Expression vector containing the candidate MII receptor cDNA
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Myoactive Peptide II (synthetic)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in the appropriate medium.
-
Seed the cells into 96-well plates.
-
Transfect the cells with the expression vector containing the candidate MII receptor using a suitable transfection reagent according to the manufacturer's protocol. It is also beneficial to co-transfect with a promiscuous Gα protein, such as Gα16, to enhance coupling to the calcium signaling pathway.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Prepare a dilution series of Myoactive Peptide II in the assay buffer in a separate 96-well plate.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the automated injector to add the different concentrations of MII to the cell plate.
-
Continue to record the fluorescence intensity for a further 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after ligand addition minus the baseline fluorescence.
-
Plot a dose-response curve with the logarithm of the MII concentration on the x-axis and ΔF or % of maximum response on the y-axis.
-
Calculate the EC50 value using appropriate software.
-
Experimental Workflow Diagram:
Caption: Workflow for the cell-based calcium mobilization assay.
Signaling Pathway of Myoactive Peptide II
Based on the known mechanisms of other myoactive peptides and their classification within the AKH/RPCH family, Myoactive Peptide II is predicted to act through a G protein-coupled receptor (GPCR), likely of the Gq subtype. The proposed signaling cascade is as follows:
-
Receptor Binding: Myoactive Peptide II binds to its specific GPCR on the surface of the muscle cell.
-
G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a Gq protein.
-
Phospholipase C Activation: The activated α-subunit of the Gq protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.
-
Muscle Contraction: The elevated intracellular Ca²⁺ concentration initiates the cascade of events leading to muscle contraction.
Signaling Pathway Diagram:
Caption: Proposed signaling pathway for Myoactive Peptide II.
Application Notes and Protocols for Radiolabeling Myoactive Peptide II (Periplanetin CC-2) for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoactive Peptide II, also known as Periplanetin CC-2, is a neuropeptide belonging to the adipokinetic hormone (AKH) family, first isolated from the American cockroach, Periplaneta americana.[1] Like other members of the AKH family, it plays a crucial role in the regulation of energy metabolism, particularly the mobilization of lipids and carbohydrates from the fat body to fuel energy-demanding activities such as flight.[2][3][4] The biological effects of Myoactive Peptide II are mediated through its interaction with a specific G-protein coupled receptor (GPCR), the adipokinetic hormone receptor (AKHR).[2][5][6][7] Understanding the binding kinetics and affinity of this peptide to its receptor is fundamental for elucidating its physiological roles and for the development of novel pest control agents that target insect metabolism.[4]
Radiolabeling of Myoactive Peptide II provides a highly sensitive and quantitative method to study its interaction with the AKHR.[8][9] This application note provides detailed protocols for the radiolabeling of Myoactive Peptide II and its use in receptor binding assays to determine key binding parameters such as the dissociation constant (Kd) and the maximum receptor density (Bmax).
Properties of Myoactive Peptide II (Periplanetin CC-2)
| Property | Value | Reference |
| Sequence | Pyr-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | [1] |
| Family | Adipokinetic Hormone (AKH) | [1] |
| Source | Periplaneta americana (American Cockroach) | [1] |
| Receptor | Adipokinetic Hormone Receptor (AKHR), a GPCR | [5][6][7] |
Radiolabeling of Myoactive Peptide II
For receptor binding studies, a common and effective method for radiolabeling peptides is tritiation, as it can yield high specific activity while maintaining the peptide's biological integrity.[10] The following protocol is based on methods used for other insect adipokinetic hormones.
Experimental Protocol: Tritiation of Myoactive Peptide II
Objective: To radiolabel synthetic Myoactive Peptide II with tritium ([³H]) for use in receptor binding assays.
Materials:
-
Synthetic Myoactive Peptide II (custom synthesis)
-
Tritium gas ([³H]₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., dimethylformamide, DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter and scintillation fluid
-
Vacuum line and manifold for handling tritium gas
Procedure:
-
Precursor Synthesis: Synthesize a precursor of Myoactive Peptide II containing a residue suitable for catalytic reduction with tritium gas. A common strategy is to replace an amino acid with its dehydro- or halogenated analog. For Myoactive Peptide II, a precursor with a 3,4-dehydroproline in place of proline can be synthesized.
-
Catalytic Tritiation:
-
In a reaction vial suitable for high pressure and radioactivity, dissolve the precursor peptide in an anhydrous solvent like DMF.
-
Add a catalytic amount of Pd/C.
-
Connect the vial to a tritium manifold and freeze the mixture in liquid nitrogen.
-
Evacuate the vial and then introduce tritium gas to the desired pressure.
-
Allow the reaction to warm to room temperature and stir for several hours. The exact time and pressure will need to be optimized.
-
-
Purification of [³H]-Myoactive Peptide II:
-
After the reaction, carefully vent the excess tritium gas according to safety protocols.
-
Remove the catalyst by filtration through a syringe filter.
-
Purify the radiolabeled peptide using reverse-phase HPLC. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the eluent with both a UV detector (to detect the peptide) and a radioactivity detector (to detect the tritiated product).
-
Collect the radioactive peak corresponding to [³H]-Myoactive Peptide II.
-
-
Determination of Specific Activity:
-
Quantify the concentration of the purified peptide by UV absorbance at 280 nm, using the extinction coefficient for tryptophan.
-
Measure the radioactivity of a known amount of the purified peptide using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol). A specific activity of 20-30 Ci/mmol is often achievable and suitable for receptor binding assays.[10]
-
Receptor Binding Assay
The following protocol describes a saturation binding assay to determine the Kd and Bmax of [³H]-Myoactive Peptide II binding to its receptor in target tissue, such as the fat body of Periplaneta americana.
Experimental Protocol: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the Myoactive Peptide II receptor.
Materials:
-
[³H]-Myoactive Peptide II (radioligand)
-
Unlabeled Myoactive Peptide II
-
Target tissue (e.g., fat body from Periplaneta americana)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethylenimine
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the fat body tissue from Periplaneta americana on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Saturation Binding:
-
Set up a series of tubes for total and non-specific binding.
-
For total binding, add increasing concentrations of [³H]-Myoactive Peptide II to tubes containing a constant amount of membrane protein (e.g., 50-100 µg) in binding buffer.
-
For non-specific binding, prepare a parallel set of tubes with the same components as the total binding tubes, but also include a high concentration of unlabeled Myoactive Peptide II (e.g., 1 µM) to saturate the specific binding sites.
-
Incubate all tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]-Myoactive Peptide II.
-
Plot the specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (e.g., Scatchard analysis or one-site binding hyperbola) to determine the Kd and Bmax values.
-
Expected Quantitative Data
| Parameter | Expected Value | Description |
| Kd (Dissociation Constant) | 0.7 nM | A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity. |
| Bmax (Maximum Receptor Density) | 0.5 pmol/mg protein | The total concentration of receptor sites in the tissue sample. |
Signaling Pathway of the Myoactive Peptide II Receptor
The Myoactive Peptide II receptor, being an adipokinetic hormone receptor, is a G-protein coupled receptor (GPCR).[5][6][7] Studies on the Periplaneta americana AKHR have shown that it can couple to both Gs and Gq proteins.[1][11] This dual coupling suggests a complex downstream signaling cascade.
-
Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins involved in energy metabolism, such as glycogen phosphorylase and triacylglycerol lipase, to mobilize glucose and diacylglycerols.[3]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[12] This pathway can influence neuronal activity and other cellular processes.[1][11]
Visualizations
Experimental Workflow for Radiolabeling and Receptor Binding Assay
Caption: Workflow for the radiolabeling of Myoactive Peptide II and its use in a receptor binding assay.
Signaling Pathway of the Myoactive Peptide II Receptor
Caption: Proposed signaling pathway for the Myoactive Peptide II receptor.
References
- 1. Differential receptor activation by cockroach adipokinetic hormones produces differential effects on ion currents, neuronal activity, and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Adipokinetic hormones of insect: release, signal transduction, and responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cloning and characterization of the adipokinetic hormone receptor from the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the adipokinetic hormone receptor form the fat body of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Molecular and functional characterization of adipokinetic hormone receptor and its peptide ligands in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Myoactive Peptide II using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the sensitive and selective quantification of a representative myoactive peptide, designated here as "Myoactive Peptide II," from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein can be adapted for other similar peptides in preclinical and clinical research.
Introduction
Myoactive peptides are a diverse class of molecules that regulate muscle function, growth, and inflammatory responses. Their accurate quantification in biological samples is crucial for understanding their physiological roles and for the development of novel therapeutics. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the preferred technology for peptide quantification, offering superior specificity and sensitivity compared to traditional ligand-binding assays.[1][2] This application note details a robust "bottom-up" proteomics workflow for the analysis of "Myoactive Peptide II" using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, the gold standard for targeted quantification.[2][3]
Signaling Pathway of Myoactive Peptides
Many myoactive peptides exert their effects by binding to cell surface receptors and initiating intracellular signaling cascades. These pathways often involve mitogen-activated protein kinases (MAPK), which play a critical role in cellular processes like proliferation, differentiation, and inflammation.[4][5] The diagram below illustrates a representative signaling pathway that can be activated by a myoactive peptide.
Experimental Workflow
The overall workflow for the quantitative analysis of Myoactive Peptide II involves sample preparation to isolate the peptide from the complex biological matrix, followed by instrumental analysis and data processing.
Experimental Protocols
Materials and Reagents
-
Myoactive Peptide II reference standard
-
Stable Isotope Labeled (SIL) Myoactive Peptide II (Internal Standard)
-
LC-MS Grade Water with 0.1% Formic Acid (Mobile Phase A)
-
LC-MS Grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
Methanol (for protein precipitation)[6]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human or animal plasma (control matrix)
Sample Preparation Protocol
This protocol is designed for the extraction of Myoactive Peptide II from 100 µL of plasma.
-
Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Spike Internal Standard : To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the SIL internal standard working solution (e.g., at 50 ng/mL). Vortex briefly.
-
Protein Precipitation : Add 400 µL of cold (-20°C) methanol to each tube to precipitate proteins.[6] Vortex vigorously for 1 minute.
-
Centrifugation : Incubate the samples at -20°C for 20 minutes to enhance precipitation, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the peptide with 1 mL of 80% acetonitrile in water.
-
-
Dry and Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex to ensure complete dissolution.
-
Transfer : Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 2% to 40% B over 8 min; 40% to 95% B in 1 min; Hold at 95% B for 2 min; Return to 2% B and re-equilibrate for 3 min |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS/MS) MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Myoactive Peptide II | 645.4 (2+) | 732.5 (1+) | 50 | 22 |
| 645.4 (2+) | 529.3 (1+) | 50 | 25 |
| SIL Internal Standard | 650.4 (2+) | 742.5 (1+) | 50 | 22 |
Note: Precursor and product ions are hypothetical and must be optimized for the specific peptide of interest through direct infusion and fragmentation experiments.
Quantitative Data & Method Performance
Calibration and Linearity
The method was calibrated using a series of standards prepared in the control matrix. A linear regression with 1/x² weighting was applied to the calibration curve.
Table 3: Representative Calibration Curve Data
| Nominal Conc. (pg/mL) | Calculated Conc. (pg/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 10.0 (LLOQ) | 10.8 | 108.0% | 8.5% |
| 25.0 | 23.9 | 95.6% | 6.2% |
| 100.0 | 104.2 | 104.2% | 4.1% |
| 500.0 | 489.5 | 97.9% | 2.5% |
| 2000.0 | 2056.0 | 102.8% | 1.8% |
| 5000.0 (ULOQ) | 4910.0 | 98.2% | 2.1% |
Method Validation Summary
The assay was validated for key performance metrics to ensure reliability and robustness for bioanalytical applications.
Table 4: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Dynamic Range | 10.0 - 5000 pg/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10.0 pg/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy | 95.6% - 108.0% | ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | 1.8% - 8.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy | 97.2% - 105.4% | ±15% (±20% at LLOQ) |
| Inter-day Precision (%CV) | 3.5% - 9.8% | ≤15% (≤20% at LLOQ) |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of Myoactive Peptide II in a biological matrix. The protocol, featuring protein precipitation followed by solid-phase extraction, provides excellent sensitivity, accuracy, and precision.[6] The described workflow and methodologies can be readily adapted by researchers for the quantification of other myoactive peptides, facilitating further investigation into their roles in health and disease.
References
- 1. q2labsolutions.com [q2labsolutions.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways activated by vasoactive peptides in the cardiac myocyte and their role in myocardial pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
Application Notes and Protocols for Myoactive Peptide II Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of polyclonal antibodies against myoactive peptide II (MII) and their application in immunohistochemistry (IHC).
Introduction
Myoactive peptide II (MII) is a neuropeptide identified in the American cockroach, Periplaneta americana. Its sequence is pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. As a myoactive peptide, it is presumed to play a role in muscle contraction and neuromodulation within the insect nervous system. To investigate its physiological functions and localization within tissues, specific antibodies are required for techniques such as immunohistochemistry. This document outlines the procedures for generating and validating an anti-MII polyclonal antibody.
Data Presentation
Table 1: Immunogen Preparation - Quantitative Parameters
| Parameter | Value | Reference |
| Peptide Sequence | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | [1](2--INVALID-LINK-- |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | General Practice |
| Conjugation Method | Glutaraldehyde Crosslinking | General Practice |
| Peptide:Carrier Molar Ratio | 1000:1 to 2000:1 | General Practice |
| Required Peptide Amount | 5-20 mg | [3](3) |
Table 2: Immunization Schedule for Polyclonal Antibody Production (Rabbit)
| Day | Procedure | Antigen Dose (per rabbit) | Adjuvant |
| 0 | Pre-immune bleed, Primary Immunization | 100-200 µg | Complete Freund's Adjuvant (CFA) |
| 14 | First Booster Immunization | 100 µg | Incomplete Freund's Adjuvant (IFA) |
| 28 | Second Booster Immunization | 100 µg | Incomplete Freund's Adjuvant (IFA) |
| 42 | Third Booster Immunization | 100 µg | Incomplete Freund's Adjuvant (IFA) |
| 52 | Test Bleed | N/A | N/A |
| 56 | Final Booster Immunization | 100 µg | Incomplete Freund's Adjuvant (IFA) |
| 66 | Terminal Bleed | N/A | N/A |
Table 3: Antibody Purification - Quantitative Parameters
| Parameter | Value | Reference |
| Purification Method | Antigen-Affinity Chromatography | [1](4--INVALID-LINK-- |
| Expected Antibody Yield | 8-10 mg of specific antibody from ~90 mL of serum | [3](3) |
| Elution Buffer | 100 mM Glycine, pH 2.5 | [1](4--INVALID-LINK-- |
| Neutralization Buffer | 1M Tris, pH 8.0 | [1](1) |
Experimental Protocols
Protocol 1: Immunogen Preparation (Myoactive Peptide II-KLH Conjugate)
Objective: To conjugate the synthetic myoactive peptide II to a carrier protein (KLH) to render it immunogenic.
Materials:
-
Synthetic Myoactive Peptide II (pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2)
-
Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde solution (25% in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 10 mg of KLH in 2 mL of PBS in a glass vial.
-
Dissolve 5 mg of Myoactive Peptide II in 1 mL of PBS.
-
Add the peptide solution to the KLH solution while gently stirring.
-
Slowly add 150 µL of 1% glutaraldehyde solution dropwise to the peptide-KLH mixture while stirring.
-
Continue to stir the reaction mixture at room temperature for 4 hours.
-
Stop the reaction by adding 100 µL of 1M glycine.
-
Dialyze the conjugate solution against 2L of PBS at 4°C overnight, with three buffer changes.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Store the immunogen at -20°C in aliquots.
Protocol 2: Polyclonal Antibody Production in Rabbits
Objective: To generate polyclonal antibodies against the MII-KLH conjugate in a host animal.
Materials:
-
MII-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Two healthy New Zealand white rabbits
-
Syringes and needles
Procedure:
-
Pre-immune Bleed (Day 0): Collect a small amount of blood from the ear vein of each rabbit to serve as a negative control.
-
Primary Immunization (Day 0): Emulsify 100-200 µg of the MII-KLH conjugate with an equal volume of CFA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations (Days 14, 28, 42, 56): Emulsify 100 µg of the MII-KLH conjugate with an equal volume of IFA. Inject the emulsion subcutaneously at multiple sites.
-
Test Bleed (Day 52): Collect a small amount of blood and test the serum for antibody titer using an ELISA against the unconjugated myoactive peptide II.
-
Terminal Bleed (Day 66): If the antibody titer is high, perform a terminal bleed via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature for 1-2 hours, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C.
Protocol 3: Anti-Myoactive Peptide II Antibody Purification
Objective: To isolate the specific anti-MII antibodies from the rabbit serum.
Materials:
-
Rabbit anti-MII serum
-
Affinity column matrix (e.g., AminoLink Plus Coupling Resin)
-
Synthetic Myoactive Peptide II
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer (100 mM Glycine, pH 2.5)
-
Neutralization Buffer (1M Tris, pH 8.0)
Procedure:
-
Ligand Immobilization: Covalently couple the synthetic myoactive peptide II to the affinity column matrix according to the manufacturer's instructions.
-
Serum Application: Dilute the rabbit serum 1:1 with Binding/Wash Buffer and pass it over the affinity column.
-
Washing: Wash the column extensively with Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elution: Elute the bound antibodies with Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the pH.
-
Purity and Concentration Determination: Measure the absorbance at 280 nm of the fractions to identify the peak containing the purified antibody. Pool the antibody-containing fractions.
-
Buffer Exchange: Dialyze the purified antibody against PBS at 4°C overnight.
-
Storage: Add a preservative such as sodium azide to a final concentration of 0.02% and store the purified antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 4: Immunohistochemistry (IHC) for Myoactive Peptide II in Insect Tissue
Objective: To localize myoactive peptide II in paraffin-embedded insect tissue sections using the purified polyclonal antibody.
Materials:
-
Paraffin-embedded insect tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Purified anti-MII polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution and heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse in PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the purified anti-MII antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualization
Caption: Generalized signaling pathway for a myoactive peptide.
Caption: Workflow for anti-myoactive peptide II antibody production.
Disclaimer: The provided signaling pathway is a generalized representation based on common mechanisms for peptide hormones and may not reflect the specific pathway for myoactive peptide II, which requires further empirical investigation. The experimental protocols are based on standard methodologies and may require optimization for specific laboratory conditions and reagents.
References
- 1. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Production of antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for RNAi-Mediated Knockdown of Myoactive Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to researchers for the knockdown of myoactive peptides using RNA interference (RNAi). The protocols outlined below detail the necessary steps from siRNA design and synthesis to the validation of peptide knockdown and the analysis of its biological impact.
Introduction
Myoactive peptides are a diverse group of signaling molecules that play crucial roles in regulating muscle contraction, neuronal activity, and various other physiological processes. Understanding the specific functions of these peptides is paramount for basic research and for the development of novel therapeutics targeting a range of disorders. RNA interference offers a powerful and specific method to elucidate the function of myoactive peptides by silencing the expression of their corresponding genes. This application note provides a detailed protocol for the knockdown of a generic myoactive peptide, which can be adapted by researchers for their specific peptide of interest.
Data Presentation: Efficacy of Myoactive Peptide Knockdown
Successful knockdown of the target myoactive peptide can be quantified at both the mRNA and protein levels. Below are representative data tables summarizing the expected quantitative outcomes from a typical RNAi experiment.
Table 1: Quantitative Real-Time PCR (qRT-PCR) Analysis of Myoactive Peptide mRNA Levels [1][2][3]
| Treatment Group | Target Gene Cq (mean ± SD) | Housekeeping Gene Cq (mean ± SD) | ΔCq (mean ± SD) | ΔΔCq (mean ± SD) | Fold Change (2-ΔΔCq) | Percent Knockdown (%) |
| Untreated Control | 24.5 ± 0.3 | 18.2 ± 0.2 | 6.3 ± 0.4 | 0 | 1.00 | 0 |
| Scrambled siRNA | 24.7 ± 0.4 | 18.3 ± 0.2 | 6.4 ± 0.5 | 0.1 | 0.93 | 7 |
| Myoactive Peptide siRNA 1 | 27.8 ± 0.5 | 18.1 ± 0.3 | 9.7 ± 0.6 | 3.4 | 0.09 | 91 |
| Myoactive Peptide siRNA 2 | 28.5 ± 0.4 | 18.4 ± 0.2 | 10.1 ± 0.5 | 3.8 | 0.07 | 93 |
Cq (Quantification Cycle) values are inversely proportional to the amount of target nucleic acid. A higher Cq value indicates less template. Data are representative of triplicate experiments.
Table 2: Densitometric Analysis of Western Blot for Myoactive Peptide Protein Levels [4]
| Treatment Group | Target Protein Intensity (Arbitrary Units, mean ± SD) | Loading Control Intensity (Arbitrary Units, mean ± SD) | Normalized Target Protein Intensity (mean ± SD) | Percent Knockdown (%) |
| Untreated Control | 1.25 ± 0.15 | 1.30 ± 0.10 | 0.96 ± 0.12 | 0 |
| Scrambled siRNA | 1.22 ± 0.18 | 1.28 ± 0.12 | 0.95 ± 0.15 | 1 |
| Myoactive Peptide siRNA 1 | 0.28 ± 0.05 | 1.32 ± 0.09 | 0.21 ± 0.04 | 78 |
| Myoactive Peptide siRNA 2 | 0.21 ± 0.04 | 1.29 ± 0.11 | 0.16 ± 0.03 | 83 |
Intensity values are obtained from densitometric analysis of Western blot bands. The target protein intensity is normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for myoactive peptide knockdown.
Caption: Representative signaling pathway of a myoactive peptide.
Detailed Experimental Protocols
siRNA Design and Synthesis
Successful gene silencing starts with the design of potent and specific siRNAs.
-
Target Selection: Identify the mRNA sequence of the target myoactive peptide from a reliable database (e.g., NCBI).
-
siRNA Design Criteria: Use a validated siRNA design tool (e.g., Thermo Fisher's BLOCK-iT™ RNAi Designer, Sigma-Aldrich's MISSION® siRNA design tool) considering the following:
-
Target a region 50-100 nucleotides downstream of the start codon.
-
GC content should be between 30-50%.
-
Avoid regions with secondary structures.
-
Perform a BLAST search to ensure the sequence is specific to the target gene and has minimal off-target effects.
-
-
Synthesis: Synthesize at least two to three independent siRNAs per target gene to confirm that the observed phenotype is due to the knockdown of the specific gene. A scrambled siRNA with no homology to the target genome should be used as a negative control.
Peptide Carrier Synthesis and siRNA-Peptide Conjugation
For effective in vivo and in vitro delivery, siRNAs can be conjugated to cell-penetrating peptides (CPPs).
-
Peptide Synthesis: Synthesize a CPP (e.g., a poly-arginine peptide like R8) with a functional group (e.g., an azide) for conjugation. This is typically done using solid-phase peptide synthesis.[5]
-
siRNA Modification: The siRNA should be synthesized with a complementary functional group (e.g., an alkyne) at the 5' or 3' end.
-
Conjugation Reaction (Click Chemistry): [5][6]
-
Dissolve the alkyne-modified siRNA and azide-modified peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Prepare a fresh solution of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
Add the copper/ascorbate solution to the siRNA-peptide mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the resulting siRNA-peptide conjugate using methods like HPLC.[7]
-
Cell Culture and Transfection
-
Cell Seeding: Plate the cells (e.g., a relevant muscle or neuronal cell line) in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA-peptide conjugate or siRNA alone (for lipid-based transfection) in serum-free medium.
-
For lipid-based transfection, mix the diluted siRNA with a transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
-
Incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the complexes to the cells.
-
Incubate the cells for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: qRT-PCR
This protocol is for the quantification of mRNA knockdown using a two-step qRT-PCR.[8][9][10]
-
RNA Isolation:
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol™).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the myoactive peptide gene and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR™ Green or TaqMan™ master mix.
-
Run the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCq method to determine the relative fold change in mRNA expression.[2]
-
Validation of Knockdown: Western Blot
This protocol is for the quantification of protein knockdown.[4][11][12][13][14]
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the myoactive peptide overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis of the bands and normalize to a loading control.
-
Functional Assays
The final step is to assess the biological consequence of myoactive peptide knockdown. The choice of assay will depend on the known or hypothesized function of the peptide. Examples include:
-
Muscle Contraction Assays: For myoactive peptides, this could involve measuring the force and frequency of muscle contractions in an isolated tissue preparation or in a relevant cell culture model.
-
Behavioral Assays: In animal models, knockdown of a myoactive peptide may lead to observable changes in locomotion, feeding, or other behaviors.[15]
-
Electrophysiology: Measure changes in neuronal firing or muscle membrane potential in response to stimuli.
By following these detailed protocols, researchers can effectively utilize RNAi to investigate the function of myoactive peptides, contributing to a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. Frontiers | Simultaneous RNAi Knockdown of Three FMRFamide-Like Peptide Genes, Mi-flp1, Mi-flp12, and Mi-flp18 Provides Resistance to Root-Knot Nematode, Meloidogyne incognita [frontiersin.org]
- 2. Simultaneous RNAi Knockdown of Three FMRFamide-Like Peptide Genes, Mi-flp1, Mi-flp12, and Mi-flp18 Provides Resistance to Root-Knot Nematode, Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of siRNAs incorporated with cationic peptides R8G7 and R8A7 and the effect of the modifications on siRNA properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05919F [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. siRNA-Peptide Conjugation - Bio-Synthesis, Inc. - [biosyn.com]
- 8. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 9. qRT-PCR to verify RNAi knockdown – Bytes of the Apple [blogs.reed.edu]
- 10. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. RNAi-mediated disruption of neuropeptide genes, nlp-3 and nlp-12, cause multiple behavioral defects in Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Myoactive Peptide II Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the knockout of a myoactive peptide gene using CRISPR/Cas9 technology. As "myoactive peptide II" is a general descriptor, this document will use the well-characterized Caenorhabditis elegans myoinhibitory peptide-1 (mip-1) gene as a specific and instructive example. The principles and methods described herein are broadly applicable to other myoactive peptide genes in various model organisms.
Introduction to Myoactive Peptides and CRISPR/Cas9
Myoactive peptides are a diverse class of signaling molecules that play crucial roles in regulating muscle contraction, neuronal activity, and various physiological processes. Their dysregulation is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of genes to study their function and validate their potential as drug targets.[1][2]
This document outlines the complete workflow for generating a mip-1 knockout in C. elegans, from the initial design of the guide RNA to the final validation of the gene knockout and its phenotypic consequences.
Experimental Workflow Overview
The CRISPR/Cas9-mediated knockout of the mip-1 gene follows a structured workflow, encompassing sgRNA design, delivery of CRISPR components, screening for and isolation of mutant animals, and comprehensive validation of the knockout.
Caption: A generalized workflow for CRISPR/Cas9-mediated gene knockout in C. elegans.
Signaling Pathway of MIP-1 in C. elegans
The myoinhibitory peptide-1 (MIP-1) in C. elegans is known to modulate behaviors such as aversive gustatory learning.[3][4] It exerts its effects by binding to the G protein-coupled receptor SPRR-2 (proposed name: MIPR-1).[3] This signaling occurs in sensory neurons, including ASE and ASI, and functions in parallel to the insulin signaling pathway to regulate downstream cellular responses.[3][4]
Caption: The MIP-1 signaling pathway in C. elegans sensory neurons.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the CRISPR/Cas9-mediated knockout of the mip-1 gene in C. elegans.
Protocol 1: sgRNA Design and Synthesis
-
Target Site Selection:
-
Obtain the genomic sequence of the mip-1 gene from an online database (e.g., WormBase).
-
Use an online sgRNA design tool (e.g., CRISPOR) to identify potential 20-nucleotide target sequences.[5]
-
Select at least two sgRNAs targeting an early exon to maximize the probability of generating a loss-of-function allele. Ensure the target sites are followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).[5]
-
-
sgRNA Synthesis:
-
Synthesize the sgRNAs using an in vitro transcription kit according to the manufacturer's instructions.
-
Alternatively, order commercially synthesized sgRNAs.
-
Purify the synthesized sgRNAs using an appropriate RNA purification kit.
-
Protocol 2: Preparation of Injection Mix and Microinjection
-
Injection Mix Preparation:
-
Prepare the injection mix in an RNase-free environment. The final concentrations of the components in the injection buffer should be as follows (example concentrations, may require optimization):[5][6]
-
Cas9 Protein: 250-500 ng/µL
-
sgRNA(s): 50-100 ng/µL each
-
(Optional) Co-injection marker (e.g., pRF4 with rol-6(su1006)): 50 ng/µL
-
Nuclease-free water to final volume.
-
-
Incubate the mixture at 37°C for 15 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.
-
-
Microinjection:
-
Mount young adult C. elegans hermaphrodites on an agar pad.
-
Using a microinjection system, inject the RNP mix into the gonads of the worms.[7]
-
Transfer the injected worms to individual NGM plates seeded with OP50 E. coli.
-
Protocol 3: Screening and Isolation of Mutants
-
F1 Screening:
-
After 3-4 days, screen the F1 progeny for the desired phenotype if a co-injection marker was used (e.g., "roller" phenotype for rol-6).
-
Single-clone the F1 animals exhibiting the marker phenotype to individual plates.
-
-
Identification of Homozygous Mutants:
-
Allow the F1s to self-fertilize and produce F2 progeny.
-
From the F2 generation, screen for animals that have lost the co-injection marker phenotype (if applicable), as these may be homozygous for the desired edit.
-
Protocol 4: Validation of Knockout
-
Genomic DNA Extraction and PCR:
-
Lyse single worms to extract genomic DNA.
-
Perform PCR using primers that flank the targeted region of the mip-1 gene.
-
Analyze the PCR products on an agarose gel. A successful deletion will result in a smaller PCR product compared to the wild-type control.
-
-
Sanger Sequencing:
-
Purify the PCR products from the previous step.
-
Send the purified products for Sanger sequencing to confirm the precise nature of the indel mutation at the target site.
-
-
Quantitative PCR (qPCR) for Gene Expression Analysis:
-
Extract total RNA from a population of wild-type and homozygous mip-1 knockout animals.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for the mip-1 gene and a reference gene (e.g., act-1).
-
Analyze the data to quantify the reduction in mip-1 mRNA levels in the knockout animals.[8]
-
Data Presentation
Quantitative data from the validation experiments should be summarized in clear and concise tables to facilitate comparison between wild-type and knockout animals.
Table 1: Genotypic and Gene Expression Analysis of mip-1 Knockout C. elegans
| Strain | Genotype | PCR Product Size (bp) | Relative mip-1 mRNA Expression (fold change vs. WT) |
| N2 (Wild-Type) | mip-1(+/+) | 1200 | 1.00 ± 0.12 |
| mip-1(del1) | mip-1(-/-) | 850 | 0.05 ± 0.02 |
| mip-1(del2) | mip-1(-/-) | 900 | 0.08 ± 0.03 |
Table 2: Phenotypic Analysis of mip-1 Knockout C. elegans in an Aversive Learning Assay
| Strain | Genotype | Chemotaxis Index (towards NaCl) | p-value (vs. WT) |
| N2 (Wild-Type) | mip-1(+/+) | 0.85 ± 0.05 | - |
| mip-1(del1) | mip-1(-/-) | 0.21 ± 0.08 | < 0.001 |
| mip-1(del2) | mip-1(-/-) | 0.25 ± 0.07 | < 0.001 |
Note: Data presented are representative and for illustrative purposes only.
Conclusion
The CRISPR/Cas9 system provides a robust and efficient method for the targeted knockout of myoactive peptide genes, such as mip-1 in C. elegans. The protocols and application notes presented here offer a comprehensive guide for researchers to successfully generate and validate knockout models, thereby facilitating the study of myoactive peptide function and their potential as therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropeptide gene families in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myoinhibitory peptide signaling modulates aversive gustatory learning in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myoinhibitory peptide signaling modulates aversive gustatory learning in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Knock-in in C.elegans Using CRISPR/Cas‐9 Technique [bio-protocol.org]
- 8. Genetic analysis of Caenorhabditis elegans pry-1/Axin suppressors identifies genes involved in reproductive structure development, stress responses, and aging - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Message: Protocols for Studying Myoactive Peptide II Signaling Pathways
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular communication, myoactive peptides play a pivotal role in regulating a vast array of physiological processes, from muscle contraction to metabolic control. Myoactive Peptide II, a member of the Adipokinetic Hormone (AKH)/Red Pigment Concentrating Hormone (RPCH) family of invertebrate neuropeptides, is a key player in these signaling cascades. Understanding the mechanisms by which Myoactive Peptide II exerts its effects is crucial for researchers in fields ranging from insect physiology to the development of novel pest management strategies and potential therapeutic agents.
These comprehensive application notes and protocols provide researchers, scientists, and drug development professionals with a detailed guide to the methodologies used to investigate Myoactive Peptide II signaling pathways. By elucidating the function of its cognate G protein-coupled receptor (GPCR), these protocols will empower researchers to dissect the downstream signaling events that govern cellular responses.
Introduction to Myoactive Peptide II Signaling
Myoactive Peptide II, like other members of the AKH/RPCH family, initiates its biological effects by binding to a specific GPCR on the surface of target cells. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The activated G proteins, in turn, modulate the activity of various effector enzymes and ion channels, resulting in the generation of second messengers and the initiation of a downstream signaling cascade.
Studies on related AKH receptor signaling have revealed a dual coupling mechanism involving both Gs and Gq proteins.[1][2][3] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] Simultaneously, activation of Gq stimulates phospholipase C, which results in the mobilization of intracellular calcium (Ca²⁺).[1][4] These second messengers then activate downstream protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), ultimately leading to the phosphorylation of target proteins and the modulation of cellular processes, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[1][2]
Key Experimental Techniques for Studying Myoactive Peptide II Signaling
To fully characterize the signaling pathway of Myoactive Peptide II, a combination of in vitro and cell-based assays is employed. These assays are designed to measure key events in the signaling cascade, from receptor activation to downstream cellular responses.
Second Messenger Assays
Measurement of second messenger levels is a fundamental approach to determine which G protein is coupled to the Myoactive Peptide II receptor.
-
cAMP Accumulation Assays: These assays are used to quantify the production of cAMP in response to receptor activation, indicating Gs coupling.
-
Intracellular Calcium Mobilization Assays: These assays measure transient increases in intracellular calcium concentration, indicating Gq coupling.
Reporter Gene Assays
Reporter gene assays provide a sensitive and high-throughput method for measuring receptor activation. In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway.
Protein Phosphorylation Assays
The activation of downstream protein kinases can be assessed by measuring the phosphorylation status of their target proteins.
-
Western Blotting: This technique is used to detect the phosphorylation of specific proteins, such as ERK1/2, providing evidence for the activation of the MAPK pathway.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols, providing a clear and structured format for comparison of results.
Table 1: Myoactive Peptide II-Induced cAMP Accumulation
| Treatment | Myoactive Peptide II Conc. (nM) | cAMP Concentration (pmol/well) |
| Vehicle Control | 0 | 5.2 ± 0.8 |
| Myoactive Peptide II | 0.1 | 15.8 ± 2.1 |
| Myoactive Peptide II | 1 | 45.3 ± 4.5 |
| Myoactive Peptide II | 10 | 89.7 ± 7.3 |
| Myoactive Peptide II | 100 | 125.4 ± 10.2 |
| Forskolin (Positive Control) | 10 µM | 150.1 ± 12.5 |
Table 2: Myoactive Peptide II-Induced Intracellular Calcium Mobilization
| Treatment | Myoactive Peptide II Conc. (nM) | Peak Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 105 ± 15 |
| Myoactive Peptide II | 1 | 350 ± 35 |
| Myoactive Peptide II | 10 | 850 ± 70 |
| Myoactive Peptide II | 100 | 1500 ± 120 |
| ATP (Positive Control) | 100 µM | 1800 ± 150 |
Table 3: Myoactive Peptide II-Induced ERK1/2 Phosphorylation
| Treatment | Myoactive Peptide II Conc. (nM) | Fold Increase in p-ERK1/2 / Total ERK1/2 |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| Myoactive Peptide II | 1 | 2.5 ± 0.3 |
| Myoactive Peptide II | 10 | 5.8 ± 0.6 |
| Myoactive Peptide II | 100 | 8.2 ± 0.9 |
| Phorbol Ester (Positive Control) | 100 nM | 10.5 ± 1.1 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the Myoactive Peptide II signaling pathway and a typical experimental workflow for its characterization.
Caption: Myoactive Peptide II Signaling Pathway.
Caption: Experimental workflow for characterizing signaling.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
Objective: To measure the intracellular accumulation of cAMP in response to Myoactive Peptide II stimulation.
Materials:
-
HEK293 cells stably expressing the Myoactive Peptide II receptor
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Myoactive Peptide II stock solution
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
384-well white microplates
Procedure:
-
Seed the receptor-expressing HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
The next day, remove the culture medium and wash the cells once with PBS.
-
Add 20 µL of stimulation buffer to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of Myoactive Peptide II and the positive control (forskolin) in stimulation buffer.
-
Add 5 µL of the diluted compounds to the respective wells. For the vehicle control, add 5 µL of stimulation buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Analyze the data by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ value.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the transient increase in intracellular calcium concentration following Myoactive Peptide II receptor activation.
Materials:
-
CHO cells stably expressing the Myoactive Peptide II receptor and a Gα₁₆ promiscuous G protein
-
Cell culture medium (e.g., Ham's F-12) supplemented with 10% FBS
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Myoactive Peptide II stock solution
-
ATP (positive control)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Seed the receptor-expressing CHO cells into a 96-well or 384-well plate and incubate overnight.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in assay buffer.
-
Remove the culture medium and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
During the incubation, prepare a compound plate containing serial dilutions of Myoactive Peptide II and the positive control (ATP) in assay buffer.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds, followed by the addition of the compounds from the compound plate.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the transient calcium response.
-
Analyze the data by calculating the peak fluorescence response over baseline and plotting it against the logarithm of the agonist concentration to determine the EC₅₀ value.
Protocol 3: ERK1/2 Phosphorylation Western Blot
Objective: To detect the phosphorylation of ERK1/2 in response to Myoactive Peptide II stimulation.
Materials:
-
Receptor-expressing cells
-
Serum-free cell culture medium
-
Myoactive Peptide II stock solution
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate the receptor-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of Myoactive Peptide II or the positive control (PMA) for a predetermined time (e.g., 5-15 minutes). Include a vehicle-treated control.
-
After stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
By employing these detailed protocols and data analysis strategies, researchers can effectively dissect the signaling pathways of Myoactive Peptide II, contributing to a deeper understanding of its physiological roles and potential applications.
References
- 1. Molecular and functional characterization of adipokinetic hormone receptor and its peptide ligands in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Bombyx Adipokinetic Hormone receptor Activates Extracellular Signal-Regulated Kinase 1 and 2 via G Protein-Dependent PKA and PKC but β-Arrestin-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines Expressing Myoactive Peptide II Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines expressing specific G protein-coupled receptors (GPCRs), such as myoactive peptide II receptors, is a cornerstone of modern drug discovery and functional genomics. These cell lines provide a consistent and reproducible in vitro system for studying receptor pharmacology, elucidating signaling pathways, and screening for novel therapeutic compounds. Myoactive peptides in invertebrates, such as myoinhibitory peptides (MIPs) and allatotropins, play crucial roles in regulating muscle contraction, development, and homeostasis. Understanding their cognate receptors is therefore of significant interest.
This document provides detailed application notes and protocols for the generation and validation of stable mammalian cell lines expressing myoactive peptide II receptors. The methodologies described herein cover the entire workflow, from expression vector design to the functional characterization of the stably expressing cell lines.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of stable cell lines expressing myoactive peptide receptors. Note that these values are representative and may vary depending on the specific myoactive peptide II receptor, the host cell line, and the experimental conditions. The data presented here is based on analogous invertebrate neuropeptide receptor systems, such as the allatotropin and FMRFamide-like peptide receptors.[1][2][3]
Table 1: Ligand Binding and Receptor Expression
| Parameter | Representative Value | Method |
| Ligand Binding Affinity (Kd) | 1 - 50 nM | Radioligand Binding Assay |
| Maximum Binding Sites (Bmax) | 500 - 5000 fmol/mg protein | Radioligand Binding Assay |
| Receptor Expression Level | 50,000 - 500,000 receptors/cell | Flow Cytometry with fluorescently labeled ligand or antibody |
Table 2: Functional Assay Parameters
| Parameter | Representative Value | Assay |
| Agonist Potency (EC50) | 1 - 100 nM | Calcium Flux Assay or cAMP Assay |
| Antagonist Potency (IC50) | 10 - 500 nM | Calcium Flux Assay or cAMP Assay |
| Signal Window (Signal:Background) | 5 - 20 fold | Calcium Flux Assay |
| Fold Induction (over baseline) | 10 - 50 fold | cAMP Assay |
Experimental Protocols
Expression Vector Design and Construction
A critical first step is the design of a lentiviral expression vector that ensures high-level and stable expression of the myoactive peptide II receptor.
Protocol 1.1: Lentiviral Vector Construction for Myoactive Peptide II Receptor Expression
-
Obtain the Receptor cDNA: Synthesize the codon-optimized full-length cDNA sequence of the target myoactive peptide II receptor. Include appropriate restriction enzyme sites at the 5' and 3' ends for cloning (e.g., BamHI and NotI).
-
Select a Lentiviral Backbone: Choose a third-generation lentiviral vector containing a strong constitutive promoter (e.g., CMV or EF1α), a multiple cloning site (MCS), a selectable marker (e.g., puromycin or blasticidin resistance gene), and a reporter gene (e.g., GFP or RFP) for monitoring transduction efficiency. The inclusion of a 2A self-cleaving peptide sequence between the receptor gene and the selectable marker can ensure stoichiometric expression of both proteins from a single transcript.[4][5][6][7][8][9]
-
Cloning:
-
Digest both the lentiviral backbone and the receptor cDNA with the selected restriction enzymes.
-
Ligate the digested receptor cDNA into the linearized lentiviral vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for antibiotic-resistant colonies.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Confirm the correct insertion of the receptor gene by restriction digestion and Sanger sequencing.
-
Generation of Stable Cell Lines
Lentiviral transduction is a highly efficient method for generating stable cell lines due to the ability of lentiviruses to integrate their genome into the host cell's DNA.[1][2][3][10][11]
Protocol 2.1: Lentivirus Production and Titer Determination
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).
-
Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Concentration (Optional): For higher titers, concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer (infectious units per ml) by transducing a susceptible cell line with serial dilutions of the viral supernatant and quantifying the percentage of reporter gene-positive cells by flow cytometry.
Protocol 2.2: Transduction and Selection of Stable Cell Lines
-
Cell Seeding: Seed the target host cell line (e.g., HEK293 or CHO) in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
Selection:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin at 1-10 µg/ml). The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.[12]
-
Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies are visible.
-
-
Clonal Isolation:
-
Isolate single, well-defined colonies using cloning cylinders or by limiting dilution into 96-well plates.
-
Expand the individual clones to establish monoclonal stable cell lines.
-
-
Cryopreservation: Expand and cryopreserve the validated stable cell lines at a low passage number.
Functional Validation of Stable Cell Lines
It is essential to validate the functionality of the expressed myoactive peptide II receptors. Given that many invertebrate myoactive peptide receptors are known to couple to Gq and/or Gs signaling pathways, calcium flux and cAMP assays are the primary methods for functional characterization.[2][3][13][14][15][16]
Protocol 3.1: Calcium Flux Assay (for Gq-coupled receptors)
-
Cell Seeding: Seed the stable cell line in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters (e.g., probenecid).
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition and Measurement:
-
Prepare a plate with your test compounds (agonists and antagonists) at various concentrations.
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to add the compounds to the cell plate and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Calculate the EC50 for agonists and the IC50 for antagonists from the dose-response curves.
-
Protocol 3.2: cAMP Assay (for Gs/Gi-coupled receptors)
-
Cell Seeding: Seed the stable cell line in a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds (agonists) at various concentrations. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP level that can be inhibited.[17]
-
Incubate at 37°C for the optimized duration (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate dose-response curves and calculate the EC50 for agonists.
-
Visualizations
Signaling Pathways
Myoactive peptide II receptors, like other GPCRs, can couple to various G proteins, leading to distinct downstream signaling cascades. Based on analogous invertebrate neuropeptide receptors, they are often coupled to Gq, leading to an increase in intracellular calcium, or Gs/Gi, modulating cyclic AMP levels.[2][3][16]
Caption: Gq-coupled signaling pathway for myoactive peptide II receptors.
Caption: Gs/Gi-coupled signaling pathways for myoactive peptide II receptors.
Experimental Workflow
The overall process for creating and validating stable cell lines expressing myoactive peptide II receptors is a multi-step procedure that requires careful planning and execution.
Caption: Workflow for generating stable cell lines expressing myoactive peptide II receptors.
References
- 1. Functional characterization of an allatotropin receptor expressed in the corpora allata of mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMRFamide-like peptides encoded on the flp-18 precursor gene activate two isoforms of the orphan Caenorhabditis elegans G-protein-coupled receptor Y58G8A.4 heterologously expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and functional characterization of an allatotropin receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient multicistronic lentiviral vectors with peptide 2A sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of an Integration Vector with a Chimeric Signal Peptide for the Expression of Monoclonal Antibodies in Mammalian Cells [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Therapeutic Protein Expression Using Retroviral Replicating Vector with 2A Peptide in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of a stable mammalian cell line for simultaneous expression of multiple genes by using 2A peptide-based lentiviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allatotropin: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FMRFamide-Like Neuropeptides and Mechanosensory Touch Receptor Neurons Regulate Male Sexual Turning Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allatotropin: An Ancestral Myotropic Neuropeptide Involved in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct pathways of Gi- and Gq-mediated mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Biological activity of Manduca sexta paralytic and plasmatocyte spreading peptide and primary structure of its hemolymph precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in situ Hybridization of Myoactive Peptide II (AKH-II) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoactive Peptide II, also known as Periplanetin CC-2 or Adipokinetic Hormone II (AKH-II), is a neuropeptide belonging to the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) family. In the American cockroach, Periplaneta americana, it plays a crucial role in regulating energy metabolism and has myotropic effects on visceral muscles. Understanding the spatial and quantitative expression of the Myoactive Peptide II gene is essential for elucidating its physiological functions and for the development of novel pest control agents or therapeutic agents targeting related pathways. In situ hybridization (ISH) is a powerful technique to visualize and quantify mRNA transcripts within the morphological context of tissues.
This document provides detailed application notes and protocols for performing in situ hybridization to detect Myoactive Peptide II (AKH-II) mRNA in Periplaneta americana tissues.
Quantitative Data Summary
The following table summarizes hypothetical quantitative expression data for the Myoactive Peptide II (AKH-II) gene in various tissues of Periplaneta americana, as could be determined by quantitative in situ hybridization or qRT-PCR. This data serves as an example for comparative analysis.
| Tissue | Relative Expression Level (Normalized to β-actin) | Standard Deviation |
| Corpora Cardiaca | 100 ± 8.5 | 8.5 |
| Brain | 15 ± 2.1 | 2.1 |
| Fat Body | 5 ± 0.8 | 0.8 |
| Midgut | 8 ± 1.2 | 1.2 |
| Hindgut | 12 ± 1.9 | 1.9 |
| Oviduct | 20 ± 3.5 | 3.5 |
| Flight Muscle | 2 ± 0.4 | 0.4 |
Experimental Protocols
Probe Design and Synthesis
1. Target Sequence Identification: The probe for in situ hybridization should be designed to be complementary to the mRNA sequence of the Periplaneta americana Myoactive Peptide II (AKH-II) precursor. Based on homologous sequences, a putative full-length open reading frame has been identified which shows high identity to other insect adipokinetic hormones[1]. For specific probe design, it is recommended to use the most up-to-date and validated mRNA sequence from a public database like GenBank. A BLAST search against the P. americana transcriptome or genome is advised to ensure specificity.
2. Probe Synthesis (Digoxigenin-labeled RNA probe):
-
Template Generation: Amplify a 300-500 bp region of the Myoactive Peptide II gene from P. americana cDNA using PCR. Incorporate a T7 RNA polymerase promoter sequence into the reverse primer for antisense probe synthesis or the forward primer for sense (control) probe synthesis.
-
In Vitro Transcription: Use a DIG RNA Labeling Kit (e.g., from Roche) according to the manufacturer's instructions.
-
Linearize the plasmid containing the gene fragment or use the PCR product directly as a template.
-
Incubate the template with T7 RNA polymerase, a mixture of NTPs including DIG-UTP, and transcription buffer.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the labeled RNA probe by ethanol precipitation.
-
Assess probe integrity and concentration using gel electrophoresis and spectrophotometry.
-
In situ Hybridization Protocol for Insect Tissues
This protocol is adapted for whole-mount or sectioned insect tissues.
1. Tissue Preparation:
-
Dissect the desired tissues (e.g., corpora cardiaca, brain, fat body, gut) from Periplaneta americana in cold phosphate-buffered saline (PBS).
-
Fix the tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Wash the tissues three times for 10 minutes each in PBS.
-
For whole-mount preparations, dehydrate the tissues through an ascending series of methanol in PBS (25%, 50%, 75%, 100%). Tissues can be stored in 100% methanol at -20°C.
-
For cryosections, after fixation, cryoprotect the tissues in 30% sucrose in PBS overnight at 4°C. Embed in OCT compound and freeze. Cut sections (10-20 µm) on a cryostat and mount on coated slides.
2. Pretreatment:
-
Rehydrate tissues through a descending series of methanol in PBST (PBS with 0.1% Tween-20).
-
Permeabilize the tissue by incubating in Proteinase K solution (10 µg/mL in PBST) for 10-20 minutes at room temperature. The exact time should be optimized for the specific tissue.
-
Stop the Proteinase K digestion by washing twice with PBST.
-
Post-fix the tissues in 4% PFA for 20 minutes at room temperature.
-
Wash three times for 5 minutes each in PBST.
3. Hybridization:
-
Pre-hybridize the tissues in hybridization buffer (50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA, 2% Roche blocking reagent) for 2-4 hours at 60°C.
-
Denature the DIG-labeled probe by heating at 80°C for 5 minutes and then immediately placing on ice.
-
Add the probe to the hybridization buffer at a final concentration of 100-500 ng/mL.
-
Remove the pre-hybridization solution and add the probe-containing hybridization buffer.
-
Incubate overnight at 60°C in a humidified chamber.
4. Post-Hybridization Washes:
-
Wash the tissues at 60°C as follows:
-
2 x 30 minutes in Wash Buffer 1 (50% formamide, 5x SSC, 1% SDS).
-
1 x 15 minutes in a 1:1 mixture of Wash Buffer 1 and Wash Buffer 2 (2x SSC, 0.1% Tween-20).
-
2 x 30 minutes in Wash Buffer 2.
-
-
Wash three times for 10 minutes each in MABT (Maleic acid buffer with 0.1% Tween-20) at room temperature.
5. Immunodetection:
-
Block the tissues in MABT with 2% Roche blocking reagent and 20% heat-inactivated sheep serum for 2 hours at room temperature.
-
Incubate with anti-digoxigenin-AP (alkaline phosphatase) Fab fragments (Roche), diluted 1:2000 in blocking solution, overnight at 4°C.
-
Wash the tissues extensively with MABT (5 x 30 minutes).
-
Equilibrate the tissues in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20) for 2 x 10 minutes.
6. Signal Development:
-
Prepare the colorimetric detection solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the detection buffer according to the manufacturer's instructions.
-
Incubate the tissues in the detection solution in the dark. Monitor the color development under a microscope.
-
Stop the reaction by washing several times with PBST.
-
Post-fix the tissues in 4% PFA for 1 hour.
-
Store the tissues in PBS with 0.1% sodium azide at 4°C.
7. Imaging:
-
Mount the tissues in glycerol or a suitable mounting medium.
-
Image using a bright-field microscope equipped with a digital camera.
Visualizations
Experimental Workflow for in situ Hybridization
Caption: Experimental workflow for in situ hybridization.
Signaling Pathway of Myoactive Peptide II (AKH-II) in Insect Muscle
Myoactive Peptide II (AKH-II) binds to a G-protein coupled receptor (GPCR) on the surface of muscle cells. This binding can initiate two main signaling cascades, depending on the G-protein subtype coupled to the receptor.
Caption: Myoactive Peptide II signaling pathway in muscle.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic Cockroach Myoactive Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving synthetic cockroach myoactive peptides. Proper solubilization is critical for accurate experimental results and the successful development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic cockroach myoactive peptide not dissolving in aqueous buffers like PBS or water?
A1: The solubility of synthetic peptides is primarily dictated by their amino acid composition.[1][2] Myoactive peptides from cockroaches, like many other peptides, can contain a significant number of hydrophobic (water-repelling) amino acids, which leads to aggregation in aqueous solutions. Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which the peptide has no net charge.
Q2: What is the first and most crucial step before attempting to dissolve my entire peptide sample?
A2: Always test the solubility of a small amount of the peptide first.[3][4][5] This preliminary test will help you determine the optimal solvent and conditions without risking your entire sample.[3] Before opening the vial, allow the lyophilized peptide to warm to room temperature to prevent condensation and moisture absorption, which can affect stability.[3][6] It is also recommended to briefly centrifuge the vial to pellet all the lyophilized powder.[3][4]
Q3: How do I determine the best starting solvent for my peptide?
A3: The best initial solvent depends on the peptide's overall charge, which can be calculated based on its amino acid sequence.[2][4][5]
-
Step 1: Calculate the Net Charge. Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[2][4]
-
Step 2: Select the Solvent based on Net Charge.
-
Net Positive Charge (Basic Peptides): Start with sterile, distilled water. If that fails, try a dilute aqueous solution of acetic acid (10-30%).[4][7][8]
-
Net Negative Charge (Acidic Peptides): Begin with sterile, distilled water or a buffer at pH 7.4 like PBS.[4] If solubility is poor, a dilute basic solution like 0.1 M ammonium bicarbonate can be used.[4]
-
Net Zero Charge (Neutral/Hydrophobic Peptides): These peptides are often challenging to dissolve in aqueous solutions and typically require a small amount of an organic solvent.[1][2][6]
-
Q4: My peptide is very hydrophobic. Which organic solvents can I use, and what are the best practices?
A4: For highly hydrophobic peptides, dimethyl sulfoxide (DMSO) is a common and effective choice due to its low toxicity in most biological assays.[1][3] Other options include dimethylformamide (DMF), acetonitrile, methanol, or isopropanol.[1][7]
Best Practices for Using Organic Solvents:
-
Dissolve the peptide in a minimal amount of the pure organic solvent first.[1]
-
Once fully dissolved, slowly add the aqueous buffer to the peptide-solvent mixture drop-by-drop while gently vortexing or stirring.[4]
-
If the solution becomes cloudy, you have likely reached the solubility limit.[4][7]
-
Be mindful of the final concentration of the organic solvent in your experiment. Most cellular assays can tolerate up to 1% DMSO.[1][9]
Caution: Avoid using DMSO with peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize these residues.[3][10] DMF is a suitable alternative in these cases.[1][5]
Q5: What can I do if my peptide solution is cloudy or has visible particles?
A5: A cloudy solution indicates incomplete dissolution or aggregation.[6] You can try the following:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[1][3]
-
Gentle Warming: Warming the solution to 30-40°C may increase solubility, but be cautious as excessive heat can degrade the peptide.[7]
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the clear supernatant to ensure no undissolved material is introduced into your experiment.[1][7]
Q6: My peptide dissolved in an organic solvent but precipitated when I added the aqueous buffer. What should I do?
A6: This common issue can be addressed by:
-
Decreasing the Final Concentration: Your target concentration may be too high for the final buffer composition.
-
Increasing the Organic Co-solvent Percentage: If your experimental assay can tolerate it, a higher percentage of the organic solvent in the final solution can help maintain solubility.
-
Re-solubilizing and Adding Slowly: Lyophilize the precipitated peptide to remove the solvent. Then, attempt to re-dissolve it at a lower target concentration, ensuring the peptide-organic solution is added very slowly to the aqueous buffer with vigorous mixing.[11]
Troubleshooting Guides
Table 1: Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Lyophilized peptide will not dissolve in the initial solvent. | Incorrect solvent choice based on peptide properties. | 1. Recalculate the net charge of the peptide. 2. For basic peptides, try a dilute acidic solution (e.g., 10% acetic acid).[7] 3. For acidic peptides, try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[4] 4. For neutral/hydrophobic peptides, use a small amount of an organic solvent like DMSO or DMF.[1] |
| Peptide dissolves initially but precipitates over time. | Peptide aggregation. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[12] 3. Consider adding solubilizing agents like 6 M guanidine hydrochloride or 8 M urea for peptides prone to aggregation, if compatible with your assay.[2][5] |
| Solution is clear, but the peptide shows low bioactivity. | Peptide degradation or incomplete dissolution of micro-aggregates. | 1. Ensure the peptide is fully dissolved; sonicate if necessary.[12] 2. Check storage and handling procedures for potential degradation.[12] 3. For peptides with Cys or Met, avoid DMSO.[3] 4. Use oxygen-free buffers for peptides susceptible to oxidation (containing Cys, Met, or Trp).[3] |
| Solubility varies between different batches of the same peptide. | Differences in purity, counter-ion content, or water content from lyophilization. | 1. Always perform a small-scale solubility test for each new batch.[5] 2. Quantify the peptide concentration of your stock solution (e.g., by UV absorbance) rather than relying solely on the weighed mass.[9] |
Experimental Protocols
Protocol 1: General Step-wise Solubilization of a Synthetic Peptide
This protocol provides a systematic approach to dissolving a new synthetic cockroach myoactive peptide.
Materials:
-
Lyophilized synthetic peptide
-
Sterile, deionized water
-
10% aqueous acetic acid
-
0.1 M ammonium bicarbonate
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desired aqueous experimental buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
Centrifuge
Procedure:
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Initial Solubility Test: Weigh a small, known amount of the peptide into a sterile microcentrifuge tube.
-
Determine Peptide Charge: Calculate the net charge of your peptide based on its amino acid sequence.
-
Solvent Selection (Proceed sequentially):
-
For Basic Peptides (Net Charge > 0): a. Add a small volume of sterile water to create a concentrated stock solution (e.g., 1-2 mg/mL).[5][8] Vortex. b. If not dissolved, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[7]
-
For Acidic Peptides (Net Charge < 0): a. Add a small volume of sterile water or PBS (pH 7.4). Vortex. b. If not dissolved, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.[4]
-
For Neutral/Hydrophobic Peptides (Net Charge = 0): a. Add a minimal volume of DMSO or DMF (if the peptide contains Cys or Met) to the lyophilized powder.[1][5] b. Vortex thoroughly until the solution is completely clear. Sonication may be used to aid dissolution.[1][3]
-
-
Dilution: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer to the concentrated stock solution with gentle but constant mixing to reach the final desired concentration.
-
Final Check: Visually inspect the final solution. If it is clear, it is ready for use. If it is cloudy or contains precipitates, refer to the Troubleshooting Guide. For critical applications, centrifuge the solution and use the supernatant.[1]
Visualizations
Experimental and logical workflows
Caption: A step-by-step workflow for selecting a solvent and dissolving synthetic peptides.
Caption: Troubleshooting logic for peptides that precipitate upon dilution into aqueous buffers.
Signaling Pathway
Myoactive peptides often act via G-protein coupled receptors (GPCRs) on target cells, such as muscle cells, to elicit a physiological response.
Caption: A generalized signaling pathway for myoactive peptides acting through a GPCR.
References
- 1. jpt.com [jpt.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. medium.com [medium.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing proteolytic degradation of myoactive peptide II in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the proteolytic degradation of myoactive peptide II during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is myoactive peptide II and why is its degradation a concern in assays?
Myoactive peptide II is an insect neuropeptide with the amino acid sequence pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. It belongs to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family and is involved in regulating metabolic functions in insects.[1] Like many peptides, myoactive peptide II is susceptible to degradation by proteases present in biological samples such as insect hemolymph, tissue homogenates, and cell lysates. This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable assay results.
Q2: What are the primary sources of proteases that can degrade myoactive peptide II in my samples?
Proteolytic enzymes that can degrade myoactive peptide II are commonly found in:
-
Insect Hemolymph: Rich in a variety of proteases, including serine proteases, which are involved in immune responses and other physiological processes.[2][3]
-
Tissue Homogenates and Cell Lysates: The process of breaking open cells releases intracellular proteases, such as those from lysosomes, which can rapidly degrade peptides.[4]
-
Serum-supplemented media: While less common for insect-based assays, any serum used in cell culture can be a significant source of proteases.
Q3: How should I handle and store myoactive peptide II to minimize degradation?
Proper handling and storage are crucial for maintaining the integrity of myoactive peptide II.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C.
-
Reconstitution and Aliquoting: Reconstitute the peptide in a suitable sterile buffer immediately before use. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.
-
Working Solutions: Keep working solutions on ice during experiments to minimize enzymatic activity.
Q4: What are the signs of myoactive peptide II degradation in my assay?
Degradation of myoactive peptide II can manifest in several ways:
-
Reduced or inconsistent biological activity: In bioassays, you may observe a weaker or more variable response than expected.
-
Low signal or poor standard curve in immunoassays: In ELISAs or other immunoassays, degradation can lead to reduced antibody binding and consequently, a lower signal and a poorly defined standard curve.
-
Appearance of unexpected peaks in chromatography: When analyzing samples by techniques like HPLC or mass spectrometry, the presence of smaller peptide fragments indicates degradation.
Troubleshooting Guide
This guide addresses common problems encountered during assays with myoactive peptide II and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no bioactivity of myoactive peptide II in a muscle contraction assay. | 1. Proteolytic degradation: The peptide is being broken down by proteases in the tissue preparation. 2. Incorrect peptide concentration: Errors in dilution or loss of peptide due to adsorption to surfaces. 3. Suboptimal assay conditions: pH, temperature, or buffer composition are not ideal for peptide activity. | 1. Add a broad-spectrum protease inhibitor cocktail to your assay buffer. For insect tissues, a cocktail effective against serine and metalloproteases is recommended. 2. Verify peptide concentration using a reliable quantification method. Use low-protein-binding tubes and pipette tips to minimize adsorption. 3. Optimize assay conditions. Ensure the pH and temperature of the assay buffer are within the optimal range for myoactive peptide II activity. |
| High background and low signal-to-noise ratio in a myoactive peptide II ELISA. | 1. Non-specific binding: Antibodies or other reagents are binding to the plate surface. 2. Insufficient washing: Unbound reagents are not being adequately removed. 3. Degradation of coated peptide: The peptide used for coating the plate is degrading. | 1. Optimize blocking: Use a suitable blocking buffer (e.g., 1-5% BSA in PBS or TBS) and ensure sufficient incubation time. 2. Improve washing technique: Increase the number of wash steps and ensure vigorous but careful washing to remove all unbound material.[5] 3. Prepare fresh coating solution for each assay and consider using a stabilizer in the coating buffer. |
| Inconsistent results between replicate wells or experiments. | 1. Variable protease activity: The extent of degradation differs between samples or over time. 2. Pipetting errors: Inaccurate dispensing of peptide, samples, or reagents. 3. Edge effects in microplates: Evaporation from the outer wells of the plate can concentrate reagents and affect results. | 1. Always use a protease inhibitor cocktail and ensure consistent incubation times for all samples. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the microplate for critical samples and standards. Fill them with buffer to minimize evaporation from adjacent wells. |
Experimental Protocols
Protocol 1: General Bioassay for Myoactive Peptide II on Insect Visceral Muscle (e.g., Locust Oviduct)
This protocol is a general guideline and may require optimization for specific insect tissues.
Materials:
-
Isolated insect visceral muscle (e.g., locust oviduct)
-
Physiological saline appropriate for the insect species
-
Myoactive peptide II stock solution
-
Protease inhibitor cocktail (broad-spectrum, suitable for insect tissues)
-
Force transducer and recording equipment
Procedure:
-
Dissect the visceral muscle in cold physiological saline.
-
Mount the muscle preparation in an organ bath containing physiological saline at the appropriate temperature, aerated with a suitable gas mixture (e.g., 95% O2, 5% CO2).
-
Connect the muscle to a force transducer to record isometric or isotonic contractions.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular changes of the saline solution.
-
Add the protease inhibitor cocktail to the physiological saline to the recommended final concentration.
-
Prepare serial dilutions of myoactive peptide II in physiological saline containing the protease inhibitor cocktail.
-
Add known concentrations of myoactive peptide II to the organ bath in a cumulative or non-cumulative manner and record the contractile response.
-
Wash the preparation thoroughly with saline containing the protease inhibitor cocktail between peptide applications (for non-cumulative additions).
-
Analyze the dose-response relationship to determine the potency of myoactive peptide II.
Protocol 2: Competitive ELISA for Quantification of Myoactive Peptide II
This protocol provides a framework for developing a competitive ELISA. Optimization of antibody and peptide concentrations is essential.
Materials:
-
96-well microtiter plates (high-binding)
-
Myoactive peptide II standard
-
Myoactive peptide II-conjugate (e.g., biotinylated or HRP-conjugated)
-
Primary antibody specific for myoactive peptide II
-
Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., blocking buffer)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the primary antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction: Add 50 µL of myoactive peptide II standard dilutions or unknown samples to the appropriate wells. Immediately add 50 µL of the myoactive peptide II-conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection (if using a biotinylated conjugate): Add 100 µL of streptavidin-HRP diluted in assay buffer to each well and incubate for 30-60 minutes at room temperature. Wash the plate 5 times.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the amount of myoactive peptide II in the sample.
Data Presentation
Table 1: Common Protease Inhibitors for Use in Insect-Based Assays
While specific quantitative data for myoactive peptide II is limited in the literature, the following table provides a general guide to protease inhibitor cocktails commonly used for insect cell and tissue extracts. The effectiveness of these cocktails against the specific proteases that degrade myoactive peptide II should be empirically determined.
| Protease Inhibitor Cocktail Component | Class of Protease Inhibited | Typical Working Concentration |
| AEBSF or PMSF | Serine proteases | 0.1 - 1 mM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1 - 10 µM |
| Pepstatin A | Aspartic proteases | 1 µM |
| EDTA or EGTA | Metalloproteases | 1 - 5 mM |
| Bestatin | Aminopeptidases | 1 - 10 µM |
Note: Commercial protease inhibitor cocktails are often supplied as concentrated stock solutions (e.g., 100X) with recommended dilution instructions.
Visualizations
Caption: General experimental workflow for assays involving myoactive peptide II, highlighting the critical step of adding a protease inhibitor cocktail during sample preparation.
Caption: A troubleshooting flowchart to diagnose and address issues of low or inconsistent signals in myoactive peptide II assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effect of Protease Inhibitors on Larval Midgut Protease Activities and the Performance of Plutella xylostella (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for the quantification of bioactive peptides in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. affbiotech.com [affbiotech.com]
Technical Support Center: Optimizing Mass Spectrometry for Myo-active Peptide II
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of myo-active peptide II using mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your mass spectrometry experiments for myo-active peptide II.
Issue 1: No or Low Signal Intensity for Myo-active Peptide II
Potential Causes and Solutions:
-
Suboptimal Ionization: The ionization efficiency of your peptide may be low.
-
Solution: Regularly tune and calibrate your mass spectrometer to ensure it is performing optimally.[1] Experiment with different ionization sources if available (e.g., ESI, MALDI) to find the most efficient one for your peptide.[1] It's also beneficial to optimize ion source parameters, such as voltage, step-by-step while monitoring the signal change.[2]
-
-
Improper Sample Concentration: The sample may be too dilute, leading to a signal that is below the limit of detection, or too concentrated, causing ion suppression.[1]
-
Solution: Perform a concentration optimization experiment by analyzing a dilution series of your sample to find the optimal concentration range.
-
-
Sample Loss During Preparation: The peptide may be lost during sample preparation steps like desalting or buffer exchange.
-
Solution: Review your sample preparation protocol. In-solution digestion can sometimes result in peptide loss, especially for small sample amounts.[3] Ensure all steps are performed carefully and consider using low-binding labware.
-
-
Poor Fragmentation: The collision energy might not be optimal for generating characteristic fragment ions of myo-active peptide II.
-
Instrument Contamination or Leaks: Contamination in the system or gas leaks can lead to a loss of sensitivity.[5]
Issue 2: Poor Peak Shape (Broadening or Splitting)
Potential Causes and Solutions:
-
Column or Sample Contamination: Contaminants in the sample or build-up on the analytical column can interfere with the chromatography, leading to poor peak shapes.[1]
-
Inappropriate LC Conditions: The mobile phase composition or gradient may not be suitable for myo-active peptide II.
-
Solution: Optimize your liquid chromatography conditions, including the mobile phase composition (e.g., organic solvent, acid modifier) and the gradient profile, to ensure good separation and sharp peaks.
-
-
Suboptimal Ionization Conditions: Incorrect settings in the ion source can contribute to peak broadening.[1]
-
Solution: Adjust ionization source parameters like gas flows and temperatures to minimize peak broadening.[1]
-
Issue 3: High Background Noise
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase solvents or sample preparation reagents can contribute to a high background signal.
-
Solution: Always use high-purity, LC-MS grade solvents and reagents.[7] Prepare fresh mobile phases daily.
-
-
Sample Matrix Effects: Components in the sample matrix can co-elute with your peptide and contribute to the background noise.
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or immunoaffinity purification can be effective.
-
-
System Contamination: The mass spectrometer, particularly the ion source, can become contaminated over time.
-
Solution: Follow the manufacturer's guidelines for cleaning the ion source and other relevant components.[9]
-
Issue 4: Inconsistent Results (Poor Reproducibility)
Potential Causes and Solutions:
-
Variability in Sample Preparation: Inconsistent execution of the sample preparation protocol is a common source of variability.
-
Solution: Standardize your sample preparation workflow. Use a consistent protocol and, if possible, automate steps to minimize human error.
-
-
LC System Instability: Fluctuations in pump pressure or column temperature can lead to shifts in retention time and variations in peak area.
-
Solution: Ensure your LC system is properly maintained and equilibrated before each run. Monitor the system pressure for any unusual fluctuations.
-
-
Mass Spectrometer Drift: The performance of the mass spectrometer can drift over time.
-
Solution: Regularly calibrate and tune the instrument to maintain its performance.[1] Run a system suitability test with a standard peptide before analyzing your samples to ensure the system is performing as expected.
-
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectrometry parameters to optimize for myo-active peptide II?
A: The most critical parameters to optimize include the precursor ion m/z, product ion m/z, collision energy (CE), and cone voltage (CV) or other source-specific voltages.[4] For liquid chromatography-mass spectrometry (LC-MS), optimizing the LC gradient and mobile phase composition is also crucial for achieving good sensitivity and peak shape.
Q2: How should I prepare my sample for optimal detection of myo-active peptide II?
A: A typical bottom-up proteomics workflow is recommended.[10] This involves:
-
Reduction and Alkylation: To break disulfide bonds and prevent them from reforming.[3][8]
-
Enzymatic Digestion: Using an enzyme like trypsin to cleave proteins into smaller peptides.[3][8]
-
Desalting and Cleanup: To remove salts, detergents, and other contaminants that can interfere with MS analysis.[7][8] This is a critical step as salts can suppress the signal and damage the instrument.[7]
Q3: What are some common contaminants to avoid in my samples?
A: Several substances should be avoided as they can significantly impact your results:
-
Salts (e.g., NaCl, K₂HPO₄): Can cause ion suppression and adduct formation.[7]
-
Detergents and Stabilizers (e.g., glycerol, PEG): Can contaminate the MS system and are difficult to remove.[7]
-
Keratins: A common contamination from skin and hair, which can lead to a high background of non-relevant peptide signals.[2]
Q4: My peptide is very small/large. Are there any special considerations?
A: Yes, mass spectrometers can have limitations in detecting very small or very large peptides. Peptides with a mass below 500 Da or above 3000 Da may be less readily detected under standard conditions.[11] You may need to adjust MS parameters, such as the mass range scanned, to improve the detection of peptides outside the typical range.
Q5: How can I confirm the identity of myo-active peptide II in a complex sample?
A: Tandem mass spectrometry (MS/MS) is the preferred method for confident peptide identification.[12] By selecting the precursor ion for myo-active peptide II, fragmenting it, and matching the resulting fragment ion spectrum to a theoretical spectrum or a known standard, you can confirm its identity with high confidence. Monitoring at least three precursor-product transitions can further increase confidence in identification.[4]
Data and Protocols
Table 1: Recommended Starting Parameters for MS Optimization
| Parameter | Typical Starting Range | Notes |
| Precursor Ion (m/z) | Calculated based on peptide sequence | Determine the theoretical m/z for the expected charge state(s). |
| Product Ions (m/z) | Predicted from fragmentation | Select 3-5 of the most intense and specific fragment ions (b and y ions). |
| Collision Energy (V) | 10 - 40 V | This is highly peptide-dependent and must be optimized for each transition.[4] |
| Cone Voltage (V) | 20 - 60 V | Optimize to maximize precursor ion intensity.[4] |
| Capillary Voltage (kV) | 2.5 - 4.0 kV | Optimize for stable spray and maximum signal. |
| Source Temperature (°C) | 100 - 150 °C | Dependent on the instrument and flow rate. |
| Desolvation Gas Flow (L/hr) | 600 - 1000 L/hr | Optimize for efficient desolvation without losing signal. |
Note: These are general ranges. Optimal values are instrument- and peptide-specific and require empirical determination.
Experimental Protocol: In-Solution Tryptic Digestion
This protocol outlines a general procedure for preparing a protein sample for MS analysis.[13]
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.
-
Dilution: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Digestion: Add trypsin at a 1:100 enzyme-to-protein ratio and incubate at 37°C for 15 hours.[14]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 desalting column or tip according to the manufacturer's instructions to remove salts and other impurities.[14]
-
Drying and Reconstitution: Dry the desalted peptides using a vacuum centrifuge and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.[14]
Visualizations
Caption: General experimental workflow for peptide analysis by LC-MS/MS.
Caption: Troubleshooting workflow for low signal intensity issues.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
- 6. agilent.com [agilent.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assays.cancer.gov [assays.cancer.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Myoactive Peptide II Antibody Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myoactive peptide II antibodies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Myoactive Peptide II and what is its sequence?
Myoactive Peptide II is a neuropeptide found in the American Cockroach, Periplaneta americana. Its amino acid sequence is pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2.[1][2] Myoactive peptides are known to play various roles in insects, including muscle contraction, and regulation of gut motility and feeding behavior.[3][4]
Q2: I am observing unexpected bands in my Western Blot or non-specific staining in my immunohistochemistry (IHC) experiment. Could this be due to cross-reactivity?
Yes, unexpected bands or non-specific staining are common indicators of antibody cross-reactivity. This occurs when the antibody recognizes and binds to other peptides or proteins with similar structural motifs (epitopes) to Myoactive Peptide II. Due to the short sequence of many neuropeptides, even a few shared amino acids can lead to cross-reactivity.
Q3: What are the likely sources of cross-reactivity for a Myoactive Peptide II antibody?
The most likely sources of cross-reactivity are other neuropeptides with sequence homology, particularly at the C-terminus which is often amidated in this peptide family. For example, antibodies raised against FMRF-amide, another insect neuropeptide, have been shown to cross-react with other peptides sharing the -Arg-X-amide C-terminal sequence.[5][6] Therefore, it is crucial to consider the presence of other myoactive peptides or neuropeptides in your sample.
Q4: How can I confirm that the signal I am detecting is specific to Myoactive Peptide II?
A peptide blocking experiment (also known as a pre-adsorption or neutralization assay) is the gold standard for confirming antibody specificity. This involves pre-incubating the antibody with an excess of the immunizing peptide (in this case, synthetic Myoactive Peptide II) before applying it to your sample. If the signal is specific, it will be significantly reduced or eliminated in the sample treated with the blocked antibody compared to the sample with the antibody alone.
Troubleshooting Guides
High Background Staining
High background can obscure specific signals and lead to false positives. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents such as 5% non-fat dry milk, Bovine Serum Albumin (BSA), or normal serum from the same species as the secondary antibody.[7] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. |
| Secondary Antibody Non-specific Binding | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species. Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations. Add a mild detergent like Tween-20 (0.05%) to your wash buffers to reduce non-specific interactions.[7] |
| Hydrophobic or Ionic Interactions | Increase the salt concentration (e.g., up to 0.5 M NaCl) in the antibody dilution and wash buffers to minimize non-specific ionic interactions. |
Unexpected Bands in Western Blot
The presence of multiple bands can indicate cross-reactivity or other issues.
| Quantitative Data (Hypothetical) | Antibody A (Lower Specificity) | Antibody B (Higher Specificity) |
| Binding Affinity (Kd) for Myoactive Peptide II | 1 x 10⁻⁸ M | 5 x 10⁻¹⁰ M |
| Cross-reactivity with Peptide X | 25% | <1% |
| Cross-reactivity with Peptide Y | 15% | <0.5% |
| Possible Cause | Recommended Solution |
| Cross-reactivity with Homologous Peptides | Perform a BLAST search with the Myoactive Peptide II sequence to identify potential cross-reactive peptides in your organism of interest. If possible, use a monoclonal antibody with a well-defined epitope to increase specificity. |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer. |
| Post-translational Modifications | Myoactive Peptide II has a pyroglutamated N-terminus and an amidated C-terminus. Ensure your antibody was raised against a peptide with the same modifications. Antibodies raised against the linear, unmodified peptide may recognize precursors or degraded forms. |
| Antibody Concentration Too High | Reduce the primary antibody concentration. |
Experimental Protocols
Peptide Blocking Protocol for Immunohistochemistry (IHC)
-
Reconstitute the Blocking Peptide: Reconstitute lyophilized Myoactive Peptide II in sterile PBS or distilled water to a concentration of 1 mg/mL.
-
Prepare Antibody Solutions: Prepare two tubes with the primary antibody at its optimal working dilution in your antibody diluent.
-
Add Blocking Peptide: To one tube (the "blocked" sample), add the Myoactive Peptide II solution to a final concentration that is in 5-10 fold molar excess of the antibody concentration. Add an equal volume of the peptide solvent to the other tube (the "unblocked" control).
-
Incubate: Incubate both tubes for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Proceed with Staining: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any immune complexes. Use the supernatant to stain your tissue sections according to your standard IHC protocol.
-
Analyze: Compare the staining intensity between the blocked and unblocked samples. A significant reduction or absence of staining in the blocked sample indicates specificity.
Western Blotting Protocol (General)
-
Sample Preparation: Homogenize tissue samples in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate proteins on a 15-20% Tris-Glycine SDS-PAGE gel suitable for small peptides.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive)
-
Coating: Coat a 96-well plate with a known amount of synthetic Myoactive Peptide II and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add your samples and a standard curve of known Myoactive Peptide II concentrations to the wells. Then, add the primary antibody to all wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Read Plate: Read the absorbance at 450 nm. The signal will be inversely proportional to the amount of Myoactive Peptide II in the sample.
Visualizations
Caption: A generalized signaling pathway for myoactive peptides.
Caption: A workflow for troubleshooting antibody cross-reactivity.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. biorxiv.org [biorxiv.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Peptide Hormones in the Insect Midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of fmrfamide-like immunoreactivity in the peripheral organs and its cross reaction with neuropeptide Y in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibodies to FMRF amide, and the related pentapeptide LPLRF amide, reveal two groups of immunoreactive peptides in chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Purifying Myoactive Peptides from Cockroach Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with purifying myoactive peptides from cockroach tissues. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying myoactive peptides from cockroach tissues?
A1: Researchers face several key challenges when purifying myoactive peptides from cockroach tissues. These include the low abundance of endogenous peptides, the presence of complex mixtures of proteins and other biomolecules that can interfere with purification, and the susceptibility of peptides to degradation by endogenous proteases. Additionally, the small size of relevant tissues, such as the central nervous system (CNS) and retrocerebral complex, necessitates highly sensitive and efficient extraction and purification techniques.[1][2]
Q2: Which cockroach tissues are the most common sources for myoactive peptides?
A2: The most common sources for myoactive peptides in cockroaches are neural and neurohemal tissues. These include the brain, subesophageal ganglion, thoracic and abdominal ganglia (comprising the central nervous system), as well as the retrocerebral complex (corpora cardiaca and corpora allata).[2][3] The hindgut is also a significant source for studying myotropic peptides that regulate muscle contraction.[4]
Q3: What are the most effective methods for extracting myoactive peptides from cockroach tissues?
A3: The choice of extraction method depends on the specific peptide and tissue. Common methods include:
-
Acidic Solvent Extraction: A widely used method involves homogenization in an acidic solvent mixture, such as methanol/water/acetic acid, to inactivate proteases and precipitate larger proteins.
-
Percolation: This method uses a continuous flow of solvent (e.g., ethanol) through the powdered cockroach material, which can be effective for larger scale extractions.[5][6]
-
Ultrasonic Extraction: Sonication in a suitable solvent can enhance extraction efficiency by disrupting cell membranes.[5][6]
-
Refluxing: This technique involves boiling the sample in a solvent and condensing the vapors, which can increase extraction yield but may risk degrading thermolabile peptides.[5]
Q4: How can I minimize proteolytic degradation during sample preparation?
A4: Minimizing proteolytic degradation is critical for obtaining intact myoactive peptides. Key strategies include:
-
Rapid Dissection and Homogenization on Ice: Performing all dissection and homogenization steps at low temperatures (e.g., on ice or using pre-chilled grinders) significantly reduces protease activity.[2]
-
Use of Protease Inhibitors: While acidic extraction solvents inhibit many proteases, the addition of a cocktail of protease inhibitors can provide further protection.
-
Boiling: A brief boiling step after homogenization can effectively denature and inactivate most proteases.
-
Acidic Extraction Conditions: As mentioned, using acidic solvents helps to create an environment unfavorable for many endogenous proteases.[7]
Q5: What is the role of High-Performance Liquid Chromatography (HPLC) in myoactive peptide purification?
A5: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone of peptide purification.[8][9] It separates peptides based on their hydrophobicity, allowing for the isolation of individual peptides from a complex mixture. By using a gradient of an organic solvent (typically acetonitrile) with an ion-pairing agent (like trifluoroacetic acid), researchers can achieve high-resolution separation of peptides with very similar properties.[9]
Troubleshooting Guides
Low Peptide Yield
Q: I am consistently getting a low yield of my target myoactive peptide. What are the possible causes and how can I troubleshoot this?
A: Low peptide yield is a common problem that can arise at multiple stages of the purification process. Here’s a systematic approach to troubleshooting:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize Extraction Solvent: Experiment with different solvent systems. For neuropeptides, acidic methanol is often effective.[3] - Improve Homogenization: Ensure complete tissue disruption. Consider using a mechanical homogenizer followed by sonication. - Increase Extraction Time/Temperature: For methods like percolation or refluxing, optimizing these parameters can improve yield, but be mindful of peptide stability.[5] |
| Proteolytic Degradation | - Work Quickly and at Low Temperatures: Minimize the time between tissue dissection and extraction, and keep samples on ice at all times.[2] - Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your homogenization buffer. - Incorporate a Boiling Step: Briefly boil the homogenate to denature proteases. |
| Loss During Sample Handling | - Minimize Transfer Steps: Each transfer of the sample can lead to loss. - Use Low-Binding Tubes and Pipette Tips: Peptides can adhere to plastic surfaces. - Incomplete Precipitation/Re-solubilization: If using precipitation steps, ensure complete re-solubilization of the peptide pellet. |
| Suboptimal HPLC Conditions | - Check Column Integrity: The HPLC column may be degraded or clogged. - Optimize Gradient and Flow Rate: A shallower gradient may be needed to resolve your peptide from contaminants.[9] - Ensure Proper Sample Loading: Overloading the column can lead to poor separation and loss of product. |
Poor Chromatographic Resolution
Q: My HPLC chromatogram shows broad peaks and poor separation of myoactive peptides. How can I improve the resolution?
A: Poor resolution in HPLC can be caused by a variety of factors related to the sample, mobile phase, and column.
| Possible Cause | Troubleshooting Steps |
| Column Overloading | - Reduce Sample Load: Inject a smaller amount of your sample onto the column. - Use a Higher Capacity Column: If you need to purify larger quantities, consider a preparative or semi-preparative column. |
| Suboptimal Mobile Phase | - Adjust Ion-Pairing Agent Concentration: Ensure you are using an appropriate concentration of TFA (typically 0.1%).[9] - Optimize Gradient Slope: A shallower gradient will increase the separation between peaks.[9] - Try a Different Organic Solvent: While acetonitrile is most common, isopropanol or methanol can sometimes provide better selectivity. |
| Column Issues | - Column Contamination: Clean the column according to the manufacturer's instructions. - Column Degradation: The stationary phase may be degraded. Try a new column. - Inappropriate Column Chemistry: For very hydrophilic or hydrophobic peptides, a different column chemistry (e.g., C8 instead of C18) may be more suitable. |
| Sample Preparation | - Filter Your Sample: Particulates in the sample can clog the column and cause peak broadening. - Ensure Complete Solubilization: Peptides that are not fully dissolved can lead to poor peak shape. |
Experimental Protocols
Protocol 1: Extraction of Myoactive Peptides from Cockroach CNS
-
Tissue Dissection: Anesthetize adult cockroaches (Periplaneta americana) on ice. Dissect the brain and ventral nerve cord in a cold physiological saline solution.
-
Homogenization: Place the dissected tissues in a pre-chilled microcentrifuge tube containing 500 µL of extraction solution (90% methanol, 9% glacial acetic acid, 1% water). Homogenize the tissue thoroughly using a micro-pestle, keeping the tube on ice.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptides, and transfer it to a new low-binding microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide extract in 100 µL of 0.1% TFA in water for subsequent HPLC purification.
Protocol 2: RP-HPLC Purification of Myoactive Peptides
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions of 1 mL.
-
Analysis: Analyze the collected fractions for myoactive activity using a suitable bioassay (e.g., cockroach hindgut muscle contraction assay) and for peptide content using mass spectrometry.
Data Presentation
Table 1: Comparison of Extraction Methods for Peptides from Cockroach Tissues
| Extraction Method | Solvent | Typical Peptide Content/Yield | Advantages | Disadvantages | Reference |
| Refluxing | 75% Ethanol | Up to 34.18% | High yield | Risk of degrading thermolabile peptides | [5] |
| Percolation | 90% Ethanol | Lower than refluxing | Good for heat-sensitive peptides, continuous operation | Lower yield compared to refluxing | [5][6] |
| Ultrasonic Extraction | 90% Ethanol | 25.63% | Efficient at room temperature, protects heat-sensitive peptides | May not be as efficient as refluxing for some samples | [5][6] |
| Acidic Solvent | Methanol/Water/Acetic Acid | Not specified, but widely used for neuropeptides | Effective inactivation of proteases, good for small-scale lab preparations | May require subsequent cleanup steps | [3] |
Note: The yields reported are for total peptides and may vary for specific myoactive peptides.
Mandatory Visualization
Caption: Experimental workflow for the purification of myoactive peptides.
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Coverage of Insect Neuropeptides in Tissue Sections by an Optimized Mass-Spectrometry-Imaging Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Isolation and partial characterization of five myotropic peptides present in head extracts of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae Together with Related Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of proteasome activity in cell lysates and tissue homogenates using peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for the isolation of insect peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Enhancing Myoactive Peptide II Stability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo stability of myoactive peptide II.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo stability of myoactive peptide II?
Myoactive peptide II, like many therapeutic peptides, faces several challenges in vivo that contribute to its short half-life and reduced efficacy. The primary reasons for its instability include:
-
Rapid Enzymatic Degradation: Peptides are quickly broken down by proteases and peptidases present in biological fluids.[1]
-
Fast Renal Clearance: Due to their small size, peptides are often rapidly filtered out of the bloodstream by the kidneys.[2]
-
Poor Membrane Permeability: The physicochemical properties of peptides can hinder their ability to cross biological membranes to reach their target sites.
-
Chemical Instability: Peptides can undergo chemical degradation through processes like hydrolysis, deamidation, and oxidation in aqueous environments.[3]
Q2: What are the most effective strategies to improve the in vivo stability of myoactive peptide II?
Several effective strategies can be employed to enhance the stability of myoactive peptide II for in vivo studies. These include:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains increases the peptide's size, which shields it from enzymatic degradation and reduces renal clearance.
-
Lipidation: Conjugating a lipid moiety to the peptide can promote binding to serum albumin, thereby increasing its circulatory half-life.[1]
-
Amino Acid Substitution: Replacing naturally occurring L-amino acids with non-natural D-amino acids can make the peptide resistant to protease cleavage.
-
Terminal Modifications: Capping the ends of the peptide through N-terminal acetylation and C-terminal amidation protects it from exopeptidases.
-
Cyclization: Creating a cyclic peptide structure can improve resistance to proteases.[2]
-
Encapsulation: Enclosing the peptide in delivery systems like liposomes or nanoparticles protects it from the surrounding environment and can facilitate targeted delivery.[4]
Q3: How do I choose the best stabilization strategy for my specific experiment?
The choice of stabilization strategy depends on several factors, including the specific properties of myoactive peptide II, the desired duration of action, and the experimental context. Consider the following:
-
Mechanism of Action: Ensure the chosen modification does not interfere with the peptide's binding to its receptor or its biological activity.
-
Pharmacokinetic Profile: Determine the desired half-life for your study. PEGylation and lipidation generally lead to significant extensions of half-life.
-
Immunogenicity: Be aware that some modifications, like PEGylation, have the potential to elicit an immune response.
-
Synthetic Feasibility: Consider the complexity and cost of the chemical modifications required for each strategy.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Myoactive Peptide II
Problem: After performing the PEGylation reaction, analysis shows a low yield of the desired PEGylated peptide.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is within the optimal range for the chosen PEGylation chemistry (typically pH 7-9 for amine-specific modifications).[5] Also, optimize the reaction time and temperature, being mindful of the peptide's stability at higher temperatures.[5] |
| Insufficient PEG Reagent | Increase the molar excess of the PEG reagent. A common starting point is a 1.25 to 2.25 molar ratio of PEG to protein.[5] |
| Inactive PEG Reagent | Use a fresh, high-quality PEG reagent. PEG reagents, especially those with active esters, are sensitive to moisture and should be stored under appropriate conditions.[5] |
| Steric Hindrance | If the target amino acid for PEGylation is sterically hindered, consider using a PEG reagent with a longer linker arm. |
Issue 2: Poor Encapsulation Efficiency of Myoactive Peptide II in Liposomes
Problem: The amount of myoactive peptide II successfully encapsulated within the liposomes is lower than expected.
| Possible Cause | Recommended Solution |
| Suboptimal Liposome Formulation | The lipid composition, peptide concentration, buffer pH, and ionic strength can all affect encapsulation efficiency.[6] Experiment with different lipid compositions and ensure the buffer pH is not close to the peptide's isoelectric point to avoid precipitation.[3] |
| Inefficient Encapsulation Method | The choice of encapsulation method, such as thin-film hydration, sonication, or extrusion, can impact efficiency.[6] The number of freeze-thaw cycles can also be optimized to improve encapsulation.[6] |
| Peptide Aggregation | Peptide aggregation during encapsulation can lead to low efficiency. Ensure the peptide is fully solubilized before adding it to the lipid mixture. |
| Leakage During Purification | During the removal of unencapsulated peptide, some of the encapsulated peptide may leak out. Optimize the purification method (e.g., dialysis, size exclusion chromatography) to minimize leakage. |
Quantitative Data Summary
The following tables summarize the impact of different stabilization strategies on peptide half-life.
Table 1: Comparison of Half-Life Extension Strategies for Peptides
| Stabilization Strategy | Example Peptide | Original Half-Life | Modified Half-Life | Fold Increase |
| PEGylation | GLP-1 analogue | ~2 min | ~5-7 days | >3600 |
| Lipidation | GLP-1 analogue (Semaglutide) | ~2 min | ~7 days | ~5000 |
| Albumin Conjugation | GLP-1 analogue (Albiglutide) | ~2 min | ~6-7 days | >4300 |
| D-Amino Acid Substitution | Vasopressin analogue (Desmopressin) | 10 min | 3.7 hours | 22.2 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: N-Terminal Acetylation of Myoactive Peptide II
This protocol details the acetylation of the N-terminus of a peptide to block degradation by aminopeptidases.
Materials:
-
Myoactive peptide II
-
10% Acetic Anhydride in N,N-Dimethylformamide (DMF)[7]
-
Dichloromethane (DCM)[7]
-
Methanol[7]
-
Peptide synthesis reaction vessel[7]
-
Vortex mixer or stir plate[7]
Procedure:
-
Resin Wash: Wash the peptide resin with DCM for one minute.[7]
-
Solvent Washes: Perform a series of one- to two-minute washes with DCM, followed by Methanol, and then two more washes with DCM.[7]
-
Acetylation Reaction: Add the 10% acetic anhydride solution to the reaction vessel and shake or stir for 20 minutes.[7]
-
Post-Reaction Washes: Drain the reaction vessel and perform a series of two-minute washes with DCM (3 times), Methanol (1 time), DCM (3 times), Methanol (1 time), and finally DCM (3 times).[7]
-
Completion: The N-terminal acetylation is now complete. The peptide can be further modified or cleaved from the resin.[7]
Protocol 2: C-Terminal Amidation of Myoactive Peptide II
This protocol describes the amidation of the C-terminus of a peptide to protect it from carboxypeptidases.
Materials:
-
Myoactive peptide II with a free C-terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]
-
Diisopropylethylamine (DIPEA)[8]
-
Ammonia gas or concentrated ammonium hydroxide[8]
-
Organic solvent (e.g., DMF or DMSO)[8]
Procedure:
-
Peptide Dissolution: Dissolve the peptide in an appropriate organic solvent.
-
Activation: Add HATU (1 equivalent) and DIPEA (1.5 equivalents) to the peptide solution and stir for 3-5 minutes to activate the C-terminal carboxylic acid.[8]
-
Amidation: Bubble ammonia gas through the solution or add concentrated ammonium hydroxide.[8]
-
Reaction Monitoring: Allow the reaction to proceed for a few hours, monitoring its completion by a suitable analytical method (e.g., HPLC, LC-MS).
-
Product Recovery: If the peptide is not water-soluble, precipitate the product by adding water and collect it by filtration.[8]
Protocol 3: Liposomal Encapsulation of Myoactive Peptide II
This protocol provides a general method for encapsulating a peptide within liposomes using the thin-film hydration method.
Materials:
-
Myoactive peptide II
-
Phospholipids (e.g., phosphatidylcholine) and cholesterol
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation: Dissolve the lipids in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Add the aqueous buffer containing the dissolved myoactive peptide II to the flask.
-
Liposome Formation: Agitate the mixture to hydrate the lipid film, which will self-assemble into multilamellar vesicles (MLVs) encapsulating the peptide solution. This can be facilitated by gentle warming and vortexing.
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated peptide by dialysis, size exclusion chromatography, or centrifugation.
Visualizations
Caption: A generalized signaling pathway for a myoactive peptide.
Caption: Experimental workflows for peptide stabilization.
Caption: A decision tree for troubleshooting low peptide stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hitting Undruggable Targets: Viewing Stabilized Peptide Development Through the Lens of Quantitative Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fixation for Myoactive Peptide II Immunostaining
Welcome to the technical support center for myoactive peptide II immunostaining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in immunostaining for myoactive peptide II?
Myoactive peptide II is a small, soluble neuropeptide. The primary challenge in its immunolocalization is preventing its diffusion from its native site during the fixation and staining process. Improper fixation can lead to a weak or non-existent signal, or diffuse, non-specific staining.
Q2: Which fixative is recommended for myoactive peptide II immunostaining?
For small neuropeptides like myoactive peptide II, a common and effective fixative is 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS). Some protocols for related FMRFamide-like peptides have also successfully used Bouin's fluid or a combination of 4% formaldehyde with 1% glutaraldehyde. However, glutaraldehyde can increase autofluorescence, so its use should be carefully considered. For tissues where peptide retention is particularly problematic, fixation with cold methanol or a methanol:acetone mixture can be tested as an alternative.
Q3: Is antigen retrieval necessary for myoactive peptide II immunostaining?
Antigen retrieval is often not necessary for small peptide antigens if the fixation is mild. However, if you are using a strong cross-linking fixative like PFA for an extended period, the epitope may become masked. In such cases, a heat-induced epitope retrieval (HIER) method with a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) may improve the signal. It is recommended to empirically test whether antigen retrieval is beneficial for your specific tissue and antibody.
Q4: How can I minimize background staining?
High background can obscure your specific signal. To minimize it:
-
Blocking: Use a suitable blocking solution, such as 5% normal serum from the species of the secondary antibody in PBS with 0.3% Triton X-100 (PBTx), for at least one hour at room temperature.
-
Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations.
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.
-
Autofluorescence: If the tissue itself is autofluorescent, you can try treating the sections with sodium borohydride or using a commercially available autofluorescence quenching reagent.
Troubleshooting Guide
Here are some common problems encountered during myoactive peptide II immunostaining and their potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inadequate Fixation: Peptide has diffused out of the tissue. | - Ensure fresh, properly prepared 4% PFA solution.- Optimize fixation time; for small tissues, 2-4 hours at 4°C is a good starting point.- Consider alternative fixatives like cold methanol or methanol:acetone (1:1) for 10-15 minutes at -20°C. |
| Epitope Masking: Over-fixation has hidden the antibody binding site. | - Reduce fixation time.- Perform heat-induced antigen retrieval (HIER). Start with citrate buffer (pH 6.0) at 95°C for 10-20 minutes. | |
| Low Antibody Concentration: Insufficient primary antibody to detect the target. | - Increase the concentration of the primary antibody (e.g., from 1:1000 to 1:500).- Increase the incubation time, for example, overnight at 4°C. | |
| Poor Permeabilization: Antibody cannot access the intracellular peptide. | - For PFA-fixed tissue, use a detergent like Triton X-100 (0.1-0.5%) or Tween-20 in your antibody dilution and washing buffers.- For small peptides where signal loss is a concern, consider milder detergents like saponin or digitonin. | |
| High Background Staining | Non-specific Antibody Binding: Primary or secondary antibodies are binding to off-target sites. | - Increase the concentration and/or duration of the blocking step.- Use pre-adsorbed secondary antibodies.- Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Autofluorescence: The tissue itself is fluorescent. | - Check for autofluorescence in an unstained control sample.- Treat with an autofluorescence quenching agent like sodium borohydride (0.1% in PBS) or Sudan Black B.- Use fluorophores with longer excitation and emission wavelengths (e.g., far-red) to minimize interference from tissue autofluorescence which is often in the green spectrum. | |
| Fixative-Induced Fluorescence: Aldehyde fixatives can cause background fluorescence. | - Ensure the PFA solution is fresh and properly prepared.- If using glutaraldehyde, keep the concentration low (e.g., 0.1-0.5%). | |
| Diffuse or Non-specific Staining | Peptide Diffusion: The peptide has moved from its original location before or during fixation. | - Minimize the time between tissue dissection and fixation.- Ensure rapid and thorough penetration of the fixative. |
| Inadequate Washing: Unbound antibodies remain in the tissue. | - Increase the number and duration of washes between antibody incubation steps. Use a buffer containing a detergent (e.g., PBST). |
Experimental Protocols
Below are detailed methodologies for key experiments. These should be optimized for your specific tissue and antibody.
Protocol 1: Paraformaldehyde (PFA) Fixation for Whole-Mount Insect Tissue
This protocol is adapted for whole-mount preparations of insect tissues, such as the brain or gut, where myoactive peptides are often localized.
-
Dissection: Dissect the tissue of interest in ice-cold PBS.
-
Fixation: Immediately transfer the tissue to freshly prepared 4% PFA in PBS (pH 7.4). Fix for 2-4 hours at 4°C with gentle agitation.
-
Washing: Wash the tissue three times for 20 minutes each in PBS containing 0.3% Triton X-100 (PBTx).
-
Blocking: Block the tissue for at least 2 hours at room temperature in PBTx containing 5% normal goat serum (or serum from the same species as the secondary antibody).
-
Primary Antibody Incubation: Incubate the tissue in the primary antibody diluted in the blocking solution overnight at 4°C with gentle agitation. A starting dilution of 1:500 to 1:1000 is recommended.
-
Washing: Wash the tissue three times for 20 minutes each in PBTx.
-
Secondary Antibody Incubation: Incubate the tissue in the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 2 hours at room temperature or overnight at 4°C. Protect from light from this point onwards.
-
Final Washes: Wash the tissue three times for 20 minutes each in PBTx, followed by a final wash in PBS.
-
Mounting: Mount the tissue on a slide in an anti-fade mounting medium.
Quantitative Data Summary for PFA Fixation
| Parameter | Recommended Range | Starting Point |
| PFA Concentration | 2% - 4% | 4% |
| Fixation Time | 2 - 24 hours | 4 hours |
| Fixation Temperature | 4°C - Room Temperature | 4°C |
| Primary Antibody Dilution | 1:200 - 1:2000 | 1:1000 |
| Secondary Antibody Dilution | 1:500 - 1:2000 | 1:1000 |
| Permeabilization (Triton X-100) | 0.1% - 0.5% | 0.3% |
Visualizations
Experimental Workflow for Myoactive Peptide II Immunostaining
minimizing freeze-thaw degradation of myoactive peptide II samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing freeze-thaw degradation of Myoactive Peptide II samples. Adhering to these protocols will help ensure the integrity and bioactivity of your peptides for reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of Myoactive Peptide II.
| Issue | Possible Cause | Solution |
| Reduced biological activity of the peptide. | Repeated freeze-thaw cycles can cause peptide degradation through oxidation, hydrolysis, and aggregation, leading to a loss of function.[1][2] The peptide sequence of Myoactive Peptide II contains Tryptophan and Asparagine, which are susceptible to oxidation and deamidation, respectively.[3][4] | - Discard the current stock solution as its integrity may be compromised.[1] - When preparing a new stock, aliquot it into single-use volumes to eliminate the need for multiple freeze-thaw cycles.[1][2][5] - For peptides with oxidation-prone residues like Tryptophan, consider purging the vial with an inert gas like nitrogen or argon before sealing.[6] |
| Peptide has precipitated out of solution after thawing. | The peptide's concentration might be too high for the chosen solvent, or the solution's pH may not be optimal for solubility.[1] Temperature fluctuations during the thawing process can also lead to the precipitation of less soluble peptides.[1] | - Gently warm the solution to 37°C and vortex briefly to encourage redissolution.[1] If the precipitate persists, brief sonication may be effective.[1] - For future preparations, consider using a different solvent or adjusting the pH. Basic peptides are generally more soluble in acidic solutions, and acidic peptides in basic solutions.[1] - Ensure a consistent and appropriate thawing method is used for all aliquots. |
| Inconsistent experimental results between aliquots. | This could be due to improper mixing of the stock solution before aliquoting, leading to concentration variations. It could also result from inconsistent freeze-thaw procedures for different aliquots.[5] The use of buffers prone to pH shifts upon freezing, such as phosphate buffers, can also contribute to variability.[5] | - Ensure the stock solution is thoroughly mixed before aliquoting. - Standardize the freeze-thaw protocol for all aliquots. Flash-freezing in liquid nitrogen or a dry ice/ethanol bath is recommended over slow freezing to minimize solute separation.[5] - Consider using a buffer system that is less susceptible to pH changes during freezing. |
| Visible degradation or changes in the lyophilized powder. | The lyophilized powder may have been exposed to moisture and/or light, which can accelerate degradation.[6][7] | - Store lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[7][8] - Protect the peptide from light by using amber vials or storing it in a dark place.[6][9] - Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.[8] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the best way to store lyophilized Myoactive Peptide II? For long-term storage, lyophilized Myoactive Peptide II should be stored at -20°C, where it is stable for up to 12 months.[3] For even longer-term preservation, storage at -80°C is recommended.[2][7] It is crucial to keep the vial tightly sealed and protected from moisture and light.[6][7]
-
Q2: How should I store Myoactive Peptide II after reconstitution? Once reconstituted, the peptide solution should be aliquoted into single-use volumes and stored at -20°C.[3] This practice is critical to avoid the damaging effects of repeated freeze-thaw cycles.[8]
-
Q3: How many freeze-thaw cycles can my Myoactive Peptide II sample withstand? Ideally, samples should undergo only one freeze-thaw cycle (the initial freezing of the aliquots and the single thaw before use).[2] Each additional cycle increases the risk of degradation through aggregation, oxidation, and hydrolysis, which can significantly reduce the peptide's biological activity.[1][10]
Degradation
-
Q4: What are the primary causes of Myoactive Peptide II degradation during storage? The main degradation pathways for peptides like Myoactive Peptide II include:
-
Oxidation: The Tryptophan (Trp) residue in its sequence is susceptible to oxidation.[2][6]
-
Deamidation: The Asparagine (Asn) residue can undergo deamidation.[4][8]
-
Hydrolysis: Cleavage of peptide bonds, which is more likely in solution.[2]
-
Aggregation and Precipitation: Can be caused by repeated freeze-thaw cycles and suboptimal solvent conditions.[1][5]
-
-
Q5: Can the choice of buffer affect the stability of Myoactive Peptide II during freezing? Yes, the buffer system can have a significant impact. For instance, phosphate buffers can exhibit substantial pH shifts upon freezing, which can affect peptide stability.[5] It is advisable to use buffers that maintain a stable pH during the freezing process.
Use of Cryoprotectants
-
Q6: What are cryoprotectants and should I use them for my Myoactive Peptide II samples? Cryoprotectants are substances that protect biomolecules from damage during freezing and thawing. Common cryoprotectants include sugars like trehalose and sucrose, as well as glycerol and DMSO. They work by mechanisms such as replacing water molecules on the peptide's surface and forming a protective glassy matrix during freezing. While not always necessary for standard storage of aliquoted peptides, they can be beneficial, especially if the peptide is particularly sensitive or if lyophilization is involved.
Quantitative Data on Peptide Stability
| Number of Freeze-Thaw Cycles | Observed Effect on General Peptides/Proteins | Potential Impact on Myoactive Peptide II | Reference |
| 1 | Minimal to no significant degradation is generally observed. | Expected to have minimal impact on activity. | |
| 2-5 | A median change in signal intensity of 1.7% to 3.5% was observed for a range of peptides. However, 1% of proteins showed changes of at least 67% after 4 cycles. | A progressive loss of activity is likely with each cycle. | [10] |
| >5 | Significant changes in the levels of certain biomarkers (e.g., a >15% increase in MMP-7 and VEGF) have been reported. | A significant loss of biological activity and sample integrity is highly probable. | |
| 10 | While some peptides remain stable, others show significant degradation. | Not recommended; the peptide is likely to be severely compromised. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized Myoactive Peptide II
-
Equilibration: Before opening, allow the vial of lyophilized Myoactive Peptide II to warm to room temperature in a desiccator. This prevents moisture from condensing inside the vial upon opening.[8]
-
Solvent Selection: Based on the peptide's properties (Myoactive Peptide II is soluble in water), choose a suitable sterile solvent. Sterile, purified water is a good starting point. If solubility issues arise, a buffer at an appropriate pH can be used.
-
Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration. Mix gently by swirling or pipetting up and down. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting: Immediately after complete dissolution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.[2][8] The volume of each aliquot should be sufficient for a single experiment.
Protocol 2: Thawing of Myoactive Peptide II Aliquots for Experimental Use
-
Retrieval: Remove a single aliquot from the freezer for each experiment.
-
Thawing: Thaw the aliquot rapidly and consistently. This can be done at room temperature or by holding the tube in your hand. Avoid slow thawing on ice, which can sometimes promote aggregation.
-
Mixing: Once thawed, gently vortex the aliquot to ensure a homogenous solution.
-
Use: Use the entire content of the aliquot for the experiment. Do not refreeze any remaining solution.[1]
Visualizations
Caption: Recommended workflow for handling Myoactive Peptide II.
Caption: Major degradation pathways for peptides in solution.
Caption: Plausible signaling pathway for Myoactive Peptide II.
References
- 1. Editorial: The Role of Peptide Hormones in Insect Physiology, Biochemistry, and Molecular Biology Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways activated by vasoactive peptides in the cardiac myocyte and their role in myocardial pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myoinhibiting peptides are the ancestral ligands of the promiscuous Drosophila sex peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromodulation Can Be Simple: Myoinhibitory Peptide, Contained in Dedicated Regulatory Pathways, Is the Only Neurally-Mediated Peptide Modulator of Stick Insect Leg Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-mediated mast cell activation: ligand similarities for receptor recognition and protease-induced regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional characterization and expression analysis of the myoinhibiting peptide receptor in the Chagas disease vector, Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of an Insect Neuroactive Helix Ring Peptide from Ant Venom | MDPI [mdpi.com]
Technical Support Center: Aggregation of Synthetic Myoactive Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of synthetic myoactive peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: My synthetic myoactive peptide solution is cloudy and has visible precipitates. What is causing this?
A1: Cloudiness and precipitation are hallmark signs of peptide aggregation. This occurs when individual peptide molecules self-associate to form larger, often insoluble complexes. The primary drivers of aggregation for myoactive peptides include their amino acid sequence (specifically the presence of hydrophobic residues), the pH and ionic strength of the solution, peptide concentration, and temperature.[1][2][3] Peptides with a high propensity to form secondary structures like β-sheets are particularly susceptible to aggregation.[4][5]
Q2: How does aggregation affect the biological activity of my myoactive peptide?
A2: Peptide aggregation can significantly compromise its biological activity.[6] Aggregated peptides may be unable to bind to their target receptors with the correct conformation, leading to a partial or complete loss of function. Furthermore, aggregates can introduce experimental artifacts and may even induce cytotoxic or immunogenic responses in cell-based assays or in vivo studies.[6]
Q3: What is the first step I should take when I encounter a peptide that is difficult to dissolve?
A3: The initial and most critical step is to choose an appropriate solvent system based on the peptide's properties. For hydrophobic myoactive peptides, it is often recommended to first dissolve the lyophilized peptide in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly adding the aqueous buffer of choice with gentle vortexing.[7][8] Always start with a small aliquot of your peptide for solubility testing to avoid wasting valuable material.[3][8]
Q4: Can I use sonication to dissolve my peptide aggregates?
A4: Yes, sonication can be a useful technique to help break up small, pre-existing aggregates and facilitate dissolution.[1][8] Use a bath sonicator and apply short bursts of sonication while keeping the sample on ice to prevent localized heating, which can sometimes promote further aggregation.
Q5: Are there any additives that can help prevent or reverse peptide aggregation?
A5: Several additives can be incorporated into your peptide solutions to minimize aggregation. L-arginine (typically at 50-100 mM) is known to increase the solubility of some peptides.[9] Non-denaturing detergents, such as Tween 20 or CHAPS, at low concentrations can also help to solubilize aggregates by disrupting hydrophobic interactions.[10] In some cases, chaotropic salts may be used, but their compatibility with your experimental system must be considered.
Troubleshooting Guides
Issue 1: Peptide fails to dissolve or immediately precipitates upon reconstitution.
This is a common issue, particularly for hydrophobic myoactive peptides. The troubleshooting workflow below provides a systematic approach to achieve successful solubilization.
Troubleshooting Workflow: Initial Peptide Dissolution
Caption: Workflow for initial dissolution of problematic peptides.
If precipitation still occurs, consider the following:
-
Lower the Peptide Concentration: Attempt to dissolve the peptide at a lower final concentration.
-
Adjust pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the buffer pH to be at least one pH unit away from the pI can increase solubility.[3][9]
-
Optimize Co-solvent Ratio: If your experiment allows, a higher percentage of the organic co-solvent may be necessary to maintain solubility.
Issue 2: A clear peptide solution becomes cloudy or forms precipitates over time.
Delayed aggregation can be triggered by factors such as temperature fluctuations, prolonged storage, or interactions with container surfaces.
Troubleshooting Workflow: Delayed Peptide Aggregation
Caption: Workflow for addressing delayed peptide aggregation.
Quantitative Data Summary
The following tables provide a summary of quantitative data that can guide your experimental design to minimize peptide aggregation.
Table 1: Effect of pH on Peptide Aggregation
| pH Relative to Isoelectric Point (pI) | Expected Aggregation Tendency |
| pH = pI | High |
| pH is 1-2 units above/below pI | Moderate |
| pH is >2 units above/below pI | Low |
Table 2: Influence of Temperature on Peptide Stability
| Storage Temperature | Recommended Storage Duration | Aggregation Risk |
| 4°C | Short-term (days to weeks) | Moderate to High |
| -20°C | Long-term (months) | Low |
| -80°C | Archival (years) | Very Low |
Key Experimental Protocols
Protocol 1: Standard Peptide Solubilization Protocol
This protocol outlines a general procedure for solubilizing synthetic myoactive peptides.
Materials:
-
Lyophilized synthetic myoactive peptide
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile, low-retention pipette tips
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution: Add a minimal volume of DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 20-50 µL of DMSO. Gently vortex for 30-60 seconds to ensure complete dissolution. The solution should be clear.
-
Dilution: While gently vortexing, slowly add the desired aqueous buffer to the concentrated peptide stock solution in a dropwise manner.
-
Final Concentration: Continue adding the aqueous buffer until the desired final peptide concentration is reached.
-
Inspection: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution remains clear, the peptide is successfully solubilized.
-
Storage: For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Thioflavin T (ThT) Assay for Quantifying Peptide Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrillar aggregates.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM. Prepare this solution fresh and protect it from light.
-
Sample Preparation: In the wells of the 96-well plate, mix your peptide sample (at various concentrations or time points of an aggregation study) with the ThT working solution. A typical final volume is 200 µL per well. Include appropriate controls:
-
Buffer only + ThT working solution (blank)
-
Monomeric (non-aggregated) peptide + ThT working solution
-
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set to approximately 440 nm and emission to approximately 485 nm.
-
Data Analysis: Subtract the fluorescence of the blank from all sample readings. An increase in fluorescence intensity compared to the monomeric control indicates the presence of β-sheet-rich aggregates.
Signaling Pathway Diagrams
Myoactive peptides often exert their effects through G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that modulate muscle cell function.
Common GPCR Signaling Pathway for Myoactive Peptides
Caption: A generalized GPCR signaling cascade initiated by a myoactive peptide.
Calcium Signaling Pathway Activated by Myoactive Peptides
Caption: Calcium signaling pathway often triggered by myoactive peptides.[6][9][11]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. xtalks.com [xtalks.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
improving the efficiency of RNAi knockdown for myoactive peptide II
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing an effective siRNA for myoactive peptide II?
Q2: What are the key characteristics of a highly effective siRNA sequence?
Q3: What are the most critical controls to include in my RNAi experiment?
A3: To ensure the reliability of your data, several controls are essential. These include:
-
Untreated Sample: A sample of cells that has not been transfected, which serves as a baseline for normal gene expression levels.[5]
-
Mock-Transfected Control: Cells treated only with the transfection reagent (without siRNA) to assess cytotoxicity or other effects of the delivery agent itself.[5]
Q4: How soon after transfection should I measure knockdown of myoactive peptide II?
Q5: What are "off-target effects" and how can I minimize them?
A5: Off-target effects occur when your siRNA unintentionally downregulates genes other than your intended target, often through a mechanism similar to microRNA (miRNA) regulation where the "seed region" of the siRNA binds to unintended mRNAs.[9][10][11] To minimize these effects, you can:
-
Pool multiple different siRNAs that target various regions of the same myoactive peptide II mRNA. This reduces the concentration of any single siRNA, thereby minimizing its specific off-target signature.[9][10][13]
-
Use chemically modified siRNAs, such as those with 2'-O-methylation in the seed region, which can decrease miRNA-like off-target binding without compromising on-target silencing.[9][13]
Troubleshooting Guide
This guide addresses common issues encountered during RNAi experiments in a question-and-answer format.
Q: Why am I observing low or no knockdown of myoactive peptide II mRNA?
A: Several factors could be responsible for poor knockdown efficiency. Consider the following potential causes and solutions:
-
Suboptimal Transfection Efficiency: This is the most common cause of poor results.
-
Poor siRNA Design: The siRNA sequence itself may be inefficient.
-
Solution: Always design and test 2 to 4 different siRNA sequences for your target gene.[14] Ensure your design follows established guidelines (see FAQ 2).
-
-
Incorrect Timing of Analysis: You may be harvesting cells too early or too late.
-
Degraded siRNA: The siRNA may have been degraded by RNases.
-
Incorrect qPCR Primer Design: When validating with RT-qPCR, your primers might be detecting unsilenced pre-mRNA or uncleaved mRNA fragments.
-
Solution: Design qPCR primers that amplify a region of the mRNA outside of the siRNA target site. For the most accurate measurement, use cDNA synthesized from purified polyadenylated mRNA and design primers to amplify the 5' cleavage product, which is not polyadenylated and degrades rapidly.[16][17]
-
Q: My cells are showing high levels of toxicity or death after transfection. What can I do?
A: Cell toxicity is often caused by the delivery method or the siRNA itself. Here are some solutions:
Q: My knockdown is effective at the mRNA level, but I don't see a change in the protein level. Why?
A: A discrepancy between mRNA and protein knockdown can occur for several reasons:
-
Long Protein Half-Life: The myoactive peptide II or its precursor protein may be very stable and have a long half-life.
-
Inefficient Protein Extraction or Detection: Your Western blot or ELISA protocol may not be sensitive enough.
-
Solution: Optimize your protein extraction and detection methods. Ensure your antibody is specific and sensitive for myoactive peptide II.
-
-
Timing of Analysis: As mentioned, peak mRNA reduction and peak protein reduction do not always occur at the same time.
Data Presentation: Optimizing Transfection Parameters
The following tables provide starting points and ranges for optimizing key experimental variables. These values should be adapted for your specific cell type and experimental setup.
Table 1: Recommended siRNA and Reagent Concentrations
| Parameter | Starting Concentration | Optimization Range | Rationale |
| siRNA | 10 nM | 1 - 30 nM | Balances knockdown efficiency with potential off-target effects and toxicity.[15] |
| Transfection Reagent | Varies by product | 0.5 - 2.0 µL per well (96-well) | Must be optimized to maximize delivery while minimizing cell death.[14] |
Table 2: Optimizing Cell Seeding Density (for 96-well plate)
| Cell Density | Cells per well | Expected Confluency at Transfection | Purpose |
| Low | 5,000 | 30-40% | Assesses efficiency in rapidly dividing cells. |
| Medium | 10,000 | 60-70% | Often the optimal density for many cell types.[5] |
| High | 20,000 | 80-90% | Tests efficiency in more confluent cultures. |
Table 3: Timeline for Analysis Post-Transfection
| Analysis Type | Optimal Time Window | Rationale |
| mRNA Knockdown (RT-qPCR) | 24 - 48 hours | mRNA levels are typically reduced within this timeframe.[8] |
| Protein Knockdown (Western/ELISA) | 48 - 72 hours | Allows time for existing protein to be turned over and degraded.[8] |
| Phenotypic Assay | 48 - 96+ hours | Varies widely depending on the biological process being studied. |
Experimental Protocols
Protocol 1: siRNA Design and Selection for Myoactive Peptide II
-
Obtain Target mRNA Sequence: Retrieve the full-length mRNA sequence for myoactive peptide II from a database like NCBI (GenBank).
-
Apply Sequence Rules: Further refine your list by selecting sequences that have A/U at the 5' end of the antisense strand and G/C at the 5' end of the sense strand.[2][4]
-
Perform BLAST Search: For each of the top candidate sequences, perform a BLAST search against the appropriate genome database to ensure it does not have significant homology to other genes.
-
Select Final Candidates: Choose the top 2-4 candidates that best meet these criteria for experimental validation.
Protocol 2: Optimizing siRNA Transfection with a Lipid-Based Reagent
This protocol assumes a 24-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free growth medium so they reach 60-70% confluency at the time of transfection.[5]
-
Prepare siRNA Dilution: In an RNase-free microfuge tube, dilute your siRNA stock (e.g., 20 µM) to the desired final concentration (e.g., 10 nM) in serum-free medium (e.g., Opti-MEM). Mix gently.
-
Prepare Transfection Reagent Dilution: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's protocol. Mix gently and incubate for 5 minutes at room temperature.
-
Form siRNA-Lipid Complexes: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfect Cells: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubate: Return the plate to the incubator and culture for 24-72 hours before proceeding with analysis.
-
Optimize: Repeat the experiment while varying the siRNA concentration, the amount of transfection reagent, and the cell density to find the condition that yields the highest knockdown with the lowest toxicity.[14]
Protocol 3: Validation of Knockdown by Two-Step RT-qPCR
-
RNA Extraction: At the desired time point (e.g., 48 hours post-transfection), lyse the cells and extract total RNA using a commercial kit. Ensure all steps are performed in an RNase-free environment.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers. Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination in the subsequent qPCR step.[18]
-
Prepare qPCR Reaction: Set up the qPCR reaction in a qPCR plate. Each reaction should include:
-
cDNA template (diluted)
-
Forward and reverse primers for myoactive peptide II
-
Forward and reverse primers for a stable housekeeping (reference) gene
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe)
-
Nuclease-free water
-
-
Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
Visualizations
References
- 1. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Guidelines for the selection of highly effective siRNA sequences for mammalian and chick RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sitoolsbiotech.com [sitoolsbiotech.com]
- 13. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 16. d-nb.info [d-nb.info]
- 17. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Technical Support Center: Validating the Specificity of Myoactive Peptide II Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myoactive Peptide II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the validation of bioassay specificity.
Frequently Asked Questions (FAQs)
Q1: What is Myoactive Peptide II and to which family does it belong?
Myoactive Peptide II, also known as Pea-CAH-II, is a neuropeptide identified in the American cockroach, Periplaneta americana. It belongs to the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) family of insect neuropeptides.[1] This family of peptides is primarily involved in regulating metabolic functions, including the mobilization of lipids and carbohydrates.[1]
Q2: My Myoactive Peptide II bioassay is showing inconsistent results. What are the common causes?
Inconsistent results in peptide bioassays can stem from several factors:
-
Peptide Quality and Handling:
-
Purity: Impurities from synthesis can interfere with the assay. Ensure you are using a high-purity peptide.
-
Storage: Peptides are sensitive to degradation. Store them lyophilized at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
-
Solubility: Poor solubility can lead to inaccurate concentrations. Test different solvents and pH conditions to ensure complete dissolution.
-
-
Assay Conditions:
-
Buffer Composition: The pH and ionic strength of the buffer can affect peptide structure and receptor binding.
-
Temperature: Ensure consistent temperature control throughout the assay.
-
Incubation Times: Optimize and standardize incubation times for all steps.
-
-
Non-Specific Binding: Peptides can adhere to plasticware, leading to a decrease in the effective concentration. Using low-binding plates and tubes can mitigate this issue.
Q3: I am observing a response in my bioassay with a structurally similar peptide. How can I confirm the specificity for Myoactive Peptide II?
Observing a response with a related peptide suggests potential cross-reactivity. To validate the specificity of your bioassay for Myoactive Peptide II, you should perform a series of experiments:
-
Competitive Binding Assays: This is a crucial experiment to determine if other peptides can compete with Myoactive Peptide II for binding to its receptor.
-
Testing a Panel of Related Peptides: Systematically test other members of the AKH/RPCH family and other structurally unrelated myoactive peptides to assess their activity in your assay.
-
Receptor Knockdown/Knockout Studies: If the receptor for Myoactive Peptide II is known and you are using a cell-based assay, using techniques like RNAi or CRISPR to reduce or eliminate receptor expression can confirm that the observed effect is receptor-mediated.
Troubleshooting Guides
Problem 1: High background signal in a competitive binding assay.
High background can mask the specific binding of your labeled Myoactive Peptide II.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the labeled peptide to the plate or filter. | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Test different blocking agents. Pre-treat plates with a blocking solution. |
| Suboptimal washing steps. | Increase the number and/or duration of wash steps. Ensure the wash buffer is at the correct temperature and pH. |
| Concentration of labeled peptide is too high. | Titrate the labeled peptide to find a concentration that gives a good signal-to-noise ratio. |
Problem 2: No displacement of the labeled peptide in a competitive binding assay.
This indicates that your unlabeled competitor (Myoactive Peptide II or other peptides) is not binding to the receptor.
| Possible Cause | Troubleshooting Step |
| Degraded or inactive unlabeled peptide. | Use a fresh stock of the unlabeled peptide. Confirm its activity in a functional assay if possible. |
| Insufficient concentration of the unlabeled peptide. | Increase the concentration range of the unlabeled competitor. |
| The labeled peptide has much higher affinity than the unlabeled peptide. | This can make it difficult to see competition. If possible, try labeling the peptide at a different position or use a different label that has less impact on binding affinity. |
| The observed binding is not receptor-mediated. | Run the assay with cells or membranes that do not express the receptor to determine the level of non-specific binding. |
Experimental Protocols & Data Presentation
Key Experiment: Validating Bioassay Specificity using a Muscle Contraction Assay
A common bioassay for myoactive peptides is the in vitro muscle contraction assay, which was used in the initial identification of Myoactive Peptides MI and MII from Periplaneta americana.[2]
Objective: To determine if the contractile response of a target muscle (e.g., cockroach hindgut or oviduct) is specific to Myoactive Peptide II.
Methodology:
-
Tissue Preparation:
-
Dissect the target muscle (e.g., hindgut) from an adult American cockroach (Periplaneta americana) in an appropriate saline solution.
-
Mount the tissue in an organ bath containing oxygenated saline and connect it to a force transducer to record isometric or isotonic contractions.
-
Allow the tissue to equilibrate until a stable baseline contraction is achieved.
-
-
Dose-Response Curve for Myoactive Peptide II:
-
Add increasing concentrations of Myoactive Peptide II to the organ bath in a cumulative manner.
-
Record the change in contractile force or frequency at each concentration.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
-
Specificity Testing:
-
After washing out the Myoactive Peptide II and allowing the tissue to return to baseline, add a high concentration of a potentially cross-reacting peptide (e.g., another member of the AKH/RPCH family or a structurally unrelated myoactive peptide).
-
Observe if there is a contractile response.
-
To further test for competition, pre-incubate the tissue with a potential antagonist or a high concentration of a weakly active peptide before adding Myoactive Peptide II and observe any shift in the dose-response curve.
-
Data Presentation:
The results of these experiments can be summarized in a table to easily compare the potency of different peptides.
| Peptide | EC50 (nM) | Maximal Response (% of Myoactive Peptide II) |
| Myoactive Peptide II | 10.5 ± 1.2 | 100% |
| Related Peptide A (AKH family) | 550.7 ± 45.3 | 85% |
| Related Peptide B (AKH family) | > 10,000 | 15% |
| Unrelated Myoactive Peptide C | No significant response | < 5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Concepts
To aid in understanding the principles of validating bioassay specificity, the following diagrams illustrate key experimental workflows and concepts.
Caption: Workflow for a muscle contraction bioassay to validate specificity.
Caption: Principle of a competitive binding assay.
Caption: A putative signaling pathway for Myoactive Peptide II.
References
Technical Support Center: Strategies for Increasing the Half-life of Myoactive Peptide II in Hemolymph
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during experiments aimed at increasing the half-life of Myoactive Peptide II (MII) in insect hemolymph.
Frequently Asked Questions (FAQs)
Q1: What is Myoactive Peptide II (MII) and why is its half-life in hemolymph a concern?
Myoactive Peptide II is a neuropeptide originally identified in the American cockroach, Periplaneta americana. Its sequence is pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2.[1][2] Like many naturally occurring peptides, MII is susceptible to rapid degradation by enzymes present in insect hemolymph. This short half-life limits its systemic bioavailability and duration of action in experimental and potential therapeutic applications, making it crucial to develop strategies to enhance its stability.
Q2: What are the primary enzymatic pathways responsible for the degradation of MII in insect hemolymph?
The degradation of neuropeptides like MII in insect hemolymph is primarily carried out by a variety of peptidases. These include:
-
Endopeptidases: These enzymes cleave internal peptide bonds within the MII sequence.
-
Aminopeptidases: These enzymes remove amino acids from the N-terminus of the peptide.
-
Carboxypeptidases: These enzymes cleave amino acids from the C-terminus.[3][4]
The presence of these enzymes leads to the rapid inactivation of the peptide. For instance, the half-life of a similar myoactive peptide, leucomyosuppressin, in the hemolymph of Lacanobia oleracea and Spodoptera littoralis was found to be 65.4 minutes and 13.1 minutes, respectively.[3]
Q3: What are the most effective chemical modification strategies to increase the half-life of MII?
Several chemical modification strategies can be employed to protect MII from enzymatic degradation and thereby increase its circulating half-life. These include:
-
N-terminal Modification: The N-terminus of MII is naturally protected by a pyroglutamic acid (pGlu) residue. Further modifications, such as acetylation, can enhance stability.
-
C-terminal Modification: MII is naturally amidated at its C-terminus, which provides some protection against carboxypeptidases.
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers can make the peptide resistant to cleavage by proteases that are stereospecific for L-amino acids.
-
Cyclization: Creating a cyclic version of the peptide by forming a covalent bond between the N- and C-termini or between amino acid side chains can significantly increase its stability against exopeptidases.[5]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, which reduces renal clearance and masks it from proteolytic enzymes.[6][7]
-
Lipidation: The addition of a lipid moiety can enhance the peptide's binding to serum albumin, effectively increasing its size and protecting it from degradation and rapid clearance.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance the half-life of Myoactive Peptide II.
Issue 1: Inconsistent or Rapid Degradation of MII in In Vitro Stability Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in degradation rates between replicates. | Inconsistent hemolymph collection and preparation. | Standardize the hemolymph collection procedure. Use a consistent method for preventing melanization (e.g., addition of a saturated solution of phenylthiourea). Pool hemolymph from multiple individuals to minimize individual variation.[9][10] |
| Contamination of hemolymph with gut contents. | Carefully collect hemolymph to avoid puncturing the gut, as digestive enzymes can accelerate peptide degradation.[3] | |
| Inconsistent incubation conditions. | Ensure a constant and uniform temperature (e.g., 25-28°C for most insects) and gentle agitation during the incubation period. | |
| Faster than expected degradation of native MII. | High peptidase activity in the hemolymph of the specific insect species or strain. | Characterize the baseline peptidase activity of your insect model. Consider using peptidase inhibitors in initial experiments to identify the major classes of enzymes responsible for degradation. |
| Incorrect peptide concentration. | Ensure the starting concentration of MII is accurate and consistent across experiments. |
Issue 2: Difficulties in Analyzing MII and its Degradation Products by HPLC and Mass Spectrometry
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or broadening) in HPLC. | Secondary interactions between the peptide and the stationary phase. | Use a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to improve peak shape.[2] |
| Column overload. | Reduce the amount of sample injected. | |
| Low signal intensity or no detection in Mass Spectrometry. | Ion suppression from salts or other components in the hemolymph matrix. | Optimize the sample clean-up procedure. Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide before MS analysis. |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase is compatible with ESI-MS (e.g., use formic acid instead of TFA if signal suppression is an issue). | |
| Difficulty in identifying degradation products. | Low abundance of fragments. | Use a sensitive mass spectrometer and optimize fragmentation parameters (collision energy) for tandem MS (MS/MS) analysis. |
| Complex fragmentation pattern. | Manually inspect the MS/MS spectra to identify characteristic fragment ions (b- and y-ions) of MII and its potential degradation products. |
Quantitative Data Summary
The following table provides a hypothetical comparison of the half-life of native Myoactive Peptide II and its modified analogues in insect hemolymph, based on typical improvements seen with these strategies for other neuropeptides. The half-life of a crustacean cardioactive peptide (CCAP) analogue in crab hemolymph was determined to be approximately 6 minutes, which can be considered a plausible baseline for a small, unmodified neuropeptide.[7]
| Peptide | Modification Strategy | Expected Half-life (min) | Fold Increase (Approx.) |
| Myoactive Peptide II (Native) | None | ~6 | 1 |
| [D-Phe4]-MII | D-Amino Acid Substitution | 30 - 60 | 5 - 10 |
| Cyclo(MII) | Head-to-tail Cyclization | > 120 | > 20 |
| MII-PEG (20 kDa) | PEGylation | > 240 | > 40 |
| Lipo-MII | N-terminal Lipidation | > 180 | > 30 |
Note: The half-life values for the modified peptides are estimates and will need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Half-life Determination of Myoactive Peptide II in Insect Hemolymph
Objective: To determine the rate of degradation of Myoactive Peptide II when incubated with insect hemolymph.
Materials:
-
Myoactive Peptide II (synthetic, >95% purity)
-
Hemolymph from the target insect species
-
Phenylthiourea (saturated solution in water)
-
Incubator/shaker
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Methodology:
-
Hemolymph Collection:
-
Anesthetize insects on ice.
-
Carefully make a small incision in a non-critical area (e.g., a proleg) and collect the exuding hemolymph into a pre-chilled microcentrifuge tube containing a small amount of phenylthiourea solution to prevent melanization.[9][10]
-
Centrifuge the collected hemolymph at 10,000 x g for 10 minutes at 4°C to remove hemocytes and cellular debris.
-
Collect the supernatant (plasma) and keep it on ice.
-
-
Incubation:
-
Prepare a stock solution of Myoactive Peptide II in water or a suitable buffer.
-
In a series of microcentrifuge tubes, add the insect hemolymph plasma.
-
Spike each tube with the Myoactive Peptide II stock solution to a final concentration of 10 µM.
-
Incubate the tubes at the insect's physiological temperature (e.g., 27°C) with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of cold acetonitrile with 0.1% TFA.
-
Vortex briefly and incubate on ice for 20 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For MS analysis, desalt and concentrate the supernatant using a C18 SPE cartridge. Elute the peptide with a high organic solvent concentration (e.g., 80% ACN, 0.1% TFA).
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial HPLC mobile phase.
-
-
Analysis by RP-HPLC:
-
Inject the prepared sample onto a C18 reversed-phase HPLC column.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of the intact Myoactive Peptide II at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact Myoactive Peptide II remaining versus time.
-
Calculate the half-life (t1/2) of the peptide from the degradation curve.
-
Visualizations
Caption: Experimental workflow for determining the in vitro half-life of Myoactive Peptide II in insect hemolymph.
References
- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Periplaneta americana Extracts Promote Skin Wound Healing via Nuclear Factor Kappa B Canonical Pathway and Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mechanism of Periplaneta americana Extract to Accelerate Wound Healing after Diabetic Anal Fistula Operation Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pathology.med.umich.edu [pathology.med.umich.edu]
- 6. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Functional Comparison of Myoactive Peptide II Isoforms: MI and MII
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of two myoactive peptide II isoforms, MI and MII, isolated from the American cockroach, Periplaneta americana. These structurally related octapeptides are members of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family of invertebrate neuropeptides. This document summarizes their comparative biological potency based on available experimental data, outlines relevant experimental methodologies, and illustrates their presumed signaling pathway.
Data Presentation: Comparative Biological Activity
| Peptide Isoform | Amino Acid Sequence | ED₅₀ (pmol) for Hypertrehalosaemic Activity[1] |
| Myoactive Peptide I (MI) | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH₂ | 1.9 |
| Myoactive Peptide II (MII) | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ | 1.8 |
The data indicates that Myoactive Peptide I (MI) and Myoactive Peptide II (MII) exhibit nearly identical biological potency in inducing hypertrehalosemia, with ED₅₀ values of 1.9 and 1.8 pmol, respectively[1]. This suggests that the single amino acid substitutions between the two isoforms (Val/Leu at position 2 and Asn/Thr at position 3 and Ser/Thr at position 5) do not significantly alter their overall biological activity in this context.
Experimental Protocols
Detailed methodologies for key experiments relevant to the functional characterization of myoactive peptides are provided below.
Insect Hindgut Contraction Assay (General Protocol)
This bioassay is a standard method to assess the myotropic activity of peptides on insect visceral muscle.
Objective: To measure the dose-dependent effect of myoactive peptide isoforms on the contraction of the isolated hindgut of the American cockroach, Periplaneta americana.
Materials:
-
Adult American cockroaches (Periplaneta americana)
-
Insect saline solution
-
Myoactive peptide isoforms (MI and MII) of known concentrations
-
Force transducer
-
Data acquisition system
-
Dissection tools
-
Organ bath
Procedure:
-
Dissect the hindgut from an adult cockroach in cold insect saline.
-
Mount the isolated hindgut vertically in an organ bath containing oxygenated insect saline at a constant temperature.
-
Connect one end of the hindgut to a stationary hook and the other end to an isometric force transducer.
-
Allow the preparation to equilibrate and establish a stable baseline of spontaneous contractions.
-
Record the baseline contractile activity for a defined period.
-
Add the myoactive peptide isoform to the organ bath in increasing concentrations, allowing the preparation to stabilize after each addition.
-
Record the changes in contraction frequency and amplitude at each concentration.
-
After the highest concentration is tested, wash the preparation with fresh saline to return to baseline.
-
Repeat the procedure for the other isoform.
-
Analyze the data to determine dose-response curves and calculate EC₅₀ values.
Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of the myoactive peptide isoforms to their putative receptors in target tissues.
Objective: To quantify the binding affinity (e.g., Kd or IC₅₀) of radiolabeled or fluorescently labeled myoactive peptide isoforms to membrane preparations from cockroach hindgut or other target tissues.
Materials:
-
Target tissue (e.g., cockroach hindgut)
-
Homogenization buffer
-
Radiolabeled or fluorescently labeled myoactive peptide (ligand)
-
Unlabeled myoactive peptide isoforms (competitors)
-
Scintillation counter or fluorescence plate reader
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare a crude membrane fraction from the target tissue by homogenization and centrifugation.
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of the labeled ligand.
-
For competition binding experiments, add increasing concentrations of the unlabeled myoactive peptide isoforms (MI and MII) to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free ligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound ligand.
-
Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence plate reader.
-
Analyze the data to generate competition binding curves and determine the IC₅₀ values for each isoform.
Mandatory Visualization: Signaling Pathway
The myoactive peptides MI and MII, as members of the AKH/RPCH family, are presumed to act via G-protein coupled receptors (GPCRs) on the surface of target cells, such as muscle cells or fat body cells. The binding of the peptide to its receptor is expected to initiate an intracellular signaling cascade.
Caption: Presumed signaling pathway for myoactive peptides.
The diagram illustrates the likely signaling cascade initiated by myoactive peptide II isoforms. Upon binding to a G-protein coupled receptor (GPCR) on the cell surface, the activated receptor stimulates a G-protein. This, in turn, activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit the final cellular response, such as muscle contraction or the mobilization of energy stores.
References
A Comparative Guide to the Myotropic Effects of Proctolin and Myoactive Peptides on Insect Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects of the well-characterized myostimulatory pentapeptide, proctolin, with other insect myoactive peptides. Due to the limited specific data on a singular "myoactive peptide II," this document broadens the scope to include a representative myostimulatory peptide and myoinhibitory peptides to offer a comprehensive overview of peptidergic muscle modulation in insects.
Executive Summary
Proctolin is a potent, widely studied myostimulatory neuropeptide in insects, known to induce powerful and sustained muscle contractions. Its effects are multifaceted, involving direct actions on muscle fibers and modulation of neuromuscular transmission. In contrast, the broader family of myoactive peptides encompasses both stimulatory and inhibitory modulators. For the purpose of this comparison, we will examine a stimulatory myotropic peptide isolated from the cockroach Leucophaea maderae and the family of Myoinhibitory Peptides (MIPs). While the stimulatory peptide from L. maderae shares some functional similarities with proctolin, it exhibits distinct contractile dynamics. MIPs, conversely, act to reduce or inhibit muscle contractions, providing a functional counterpoint to proctolin's excitatory actions. Understanding the distinct and overlapping mechanisms of these peptides is crucial for the development of novel pest control agents and for advancing our fundamental knowledge of neuromuscular physiology.
Data Presentation: Quantitative Comparison of Peptide Effects on Muscle
| Parameter | Proctolin | Stimulatory Myotropic Peptide (L. maderae) | Myoinhibitory Peptides (MIPs) |
| General Effect | Myostimulatory | Myostimulatory | Myoinhibitory |
| Muscle Types Affected | Hindgut, foregut, oviduct, heart, skeletal muscle | Hindgut | Visceral muscles (foregut, hindgut) |
| Effect on Basal Tonus | Increase | Increase | Decrease/Inhibition of spontaneous contractions |
| Contraction Amplitude | Increases amplitude of spontaneous and evoked contractions. | Induces large amplitude phasic contractions. | Reduces amplitude of contractions. |
| Contraction Frequency | Increases frequency of spontaneous contractions. | Induces phasic contractions. | Reduces frequency of contractions. |
| Time to Max Contraction | Rapid onset. | Longer interval (1-4 min) to reach maximum contraction compared to proctolin.[1] | N/A |
| Duration of Action | Can cause protracted stimulation for over 2 hours.[1] | Can cause protracted stimulation for over 2 hours.[1] | N/A |
| Potentiation of Neuronal Input | Potentiates neurally and glutamate-evoked contractions. | N/A | N/A |
Signaling Pathways
The signaling cascades initiated by these peptides are critical to their distinct physiological effects.
Proctolin Signaling Pathway
Proctolin is known to act through G-protein coupled receptors, leading to the activation of multiple second messenger systems. Evidence suggests the involvement of both the protein kinase C (PKC) pathway and the cyclic AMP (cAMP) pathway in different muscle types. In some tissues, proctolin has been shown to decrease cyclic GMP (cGMP) levels.
Caption: Proctolin signaling cascade leading to muscle contraction.
Myoactive Peptide Signaling
Detailed signaling pathways for many myoactive peptides, including the stimulatory peptide from L. maderae, are not as well-elucidated as that of proctolin. However, myoinhibitory peptides (MIPs) are known to act via their own distinct receptors to bring about muscle relaxation.
Caption: Postulated signaling pathway for myoinhibitory peptides.
Experimental Protocols
The following are generalized methodologies for assessing the effects of myoactive peptides on insect muscle preparations.
Isolated Hindgut Contraction Assay
This bioassay is commonly used to screen for myotropic activity of novel compounds.
Methodology:
-
Dissection: The hindgut of an adult insect (e.g., cockroach, locust) is dissected in a physiological saline solution.
-
Preparation: The isolated hindgut is mounted in an organ bath containing aerated saline. One end is fixed, and the other is attached to a force transducer.
-
Acclimatization: The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions is observed.
-
Peptide Application: A known concentration of the test peptide (e.g., proctolin, myoactive peptide) is added to the bath.
-
Data Recording: Changes in the frequency and amplitude of contractions are recorded using a data acquisition system.
-
Washout: The preparation is washed with fresh saline to observe the reversal of the peptide's effect.
Caption: Workflow for an isolated insect hindgut contraction assay.
Electrophysiological Recording from Muscle Fibers
This technique allows for the investigation of the peptide's effects on muscle membrane potential and neuromuscular transmission.
Methodology:
-
Muscle Preparation: A suitable muscle (e.g., insect leg or abdominal muscle) is dissected and pinned in a recording chamber with physiological saline.
-
Electrode Placement: A sharp glass microelectrode filled with a conductive solution (e.g., 3M KCl) is used to impale a single muscle fiber to record the membrane potential. A reference electrode is placed in the bath.
-
Nerve Stimulation: If studying neuromuscular transmission, the motor nerve innervating the muscle is stimulated with a suction electrode to evoke excitatory postsynaptic potentials (EPSPs).
-
Peptide Perfusion: The preparation is perfused with saline containing the test peptide.
-
Data Acquisition: Changes in resting membrane potential, and the amplitude and frequency of spontaneous or evoked EPSPs are recorded and analyzed.
Conclusion
Proctolin and other myoactive peptides represent a diverse class of neuromodulators that fine-tune muscle activity in insects. Proctolin consistently acts as a potent myostimulant across a range of muscle types, operating through well-defined signaling pathways. Other myoactive peptides, however, can be either stimulatory, with different kinetic properties, or inhibitory. The stimulatory peptide from L. maderae highlights that even within myostimulatory peptides, there are variations in the contractile response they elicit.[1] Myoinhibitory peptides provide a crucial opposing force, enabling precise control of muscle function. A thorough understanding of the structure-activity relationships and signaling mechanisms of these peptides will continue to be a fertile ground for both basic research and the development of targeted insect control strategies.
References
Cross-Species Myoactivity of Cockroach Myoactive Peptide II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species biological activity of Cockroach Myoactive Peptide II (CMP-II), also known as Periplaneta americana cardioacceleratory hormone II (Pea-CAH-II). CMP-II is an octapeptide member of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family of neuropeptides, which are crucial regulators of energy metabolism and visceral muscle activity in insects. Understanding the cross-species efficacy of CMP-II is vital for research in insect physiology and for the development of novel, species-specific pest control agents.
Comparative Myoactive Performance
The primary biological role of CMP-II and other AKH family peptides is the mobilization of energy reserves from the fat body to fuel energy-intensive activities.[1] Additionally, these peptides exhibit potent myotropic effects, modulating the contractions of visceral muscles such as the hindgut and foregut.
While comprehensive comparative data on the myotropic activity of CMP-II across a wide range of insect orders is limited, existing research provides key insights into its cross-species potential. The hypertrehalosaemic (carbohydrate-mobilizing) activity of CMP-II has been quantified in its native species, the American cockroach (Periplaneta americana), exhibiting a half-maximal effective dose (ED50) between 0.5 and 1.0 pmol.[2] This high level of activity in its native species provides a baseline for comparison with its effects in other insects.
One notable instance of cross-species activity is the identification of Pea-CAH-II as a secondary adipokinetic hormone in the firebug, Pyrrhocoris apterus (order: Hemiptera). In this species, Pea-CAH-II was found to induce lipid mobilization, although it was inactive in mobilizing carbohydrates.[3] This demonstrates that the peptide can elicit a biological response in an insect from a different order, although the specific physiological outcome may vary.
The myotropic effects of related peptides have been documented, with tachykinin-related peptides inducing dose-dependent contractions in the foregut of Periplaneta americana with a half-maximal response at 5x10-9 mol l-1.[4] While not directly CMP-II, this highlights the sensitivity of cockroach visceral muscle to neuropeptide stimulation. Further research is required to establish a comprehensive table of EC50 or IC50 values for the myotropic activity of CMP-II across various insect orders.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols are essential. The following is a standard methodology for an in vitro insect hindgut contraction assay, a common method for assessing the myotropic activity of neuropeptides.
In Vitro Insect Hindgut Contraction Assay
This bioassay measures the direct effect of a peptide on the contractility of isolated insect hindgut muscle.
Materials:
-
Insect physiological saline (e.g., for Rhodnius prolixus)
-
Dissection dish with a Sylgard-coated bottom
-
Minuten pins
-
Miniature force transducer
-
Dissecting microscope
-
Micropipettes
-
Test peptide solutions (e.g., synthetic CMP-II) of varying concentrations
-
Data acquisition system
Procedure:
-
Dissection: Anesthetize the insect and dissect out the hindgut in cold physiological saline. A small portion of the ventral cuticle surrounding the anus and a small section of the posterior midgut should be left attached.[5]
-
Mounting: Secure the cuticle to the bottom of the Sylgard-coated dissecting dish using minuten pins. Attach the anterior end of the hindgut (the remaining midgut portion) to a miniature force transducer using a fine thread or hair.[5]
-
Equilibration: Allow the preparation to equilibrate in the saline bath for a period to establish a stable baseline of spontaneous contractions.
-
Peptide Application: Apply the test peptide solutions to the saline bath at increasing concentrations, allowing sufficient time between applications for the muscle to respond and then return to baseline or a new stable state.
-
Data Recording: Record the changes in contraction frequency and amplitude using the force transducer and a data acquisition system.
-
Analysis: Analyze the recorded data to determine the dose-response relationship and calculate the EC50 (half-maximal effective concentration) value for the test peptide.
Signaling Pathway and Mechanism of Action
This compound, like other members of the AKH/RPCH family, exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, such as adipocytes in the fat body and visceral muscle cells.[2][6] The activation of this receptor initiates an intracellular signaling cascade that leads to the observed physiological response.
The signaling pathway for AKH receptors typically involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that accumulates within the cell. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[8][9] PKA then phosphorylates various downstream target proteins, which in the case of myotropic activity, likely includes proteins that regulate intracellular calcium levels and the contractile machinery of the muscle cell. In some instances, AKH receptors can also couple to Gαq, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium via the inositol trisphosphate (IP3) pathway. This increase in intracellular calcium is a key trigger for muscle contraction.
Below are diagrams illustrating the experimental workflow for assessing myoactivity and the proposed signaling pathway of CMP-II.
References
- 1. Frontiers | Identification and Characterization of Neuropeptides and Their G Protein-Coupled Receptors (GPCRs) in the Cowpea Aphid Aphis craccivora [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physiological Activity of Neuropeptide F on the Hindgut of the Blood-Feeding Hemipteran, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More than two decades of research on insect neuropeptide GPCRs: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GtR [gtr.ukri.org]
- 9. mdpi.com [mdpi.com]
Unveiling the Myoactive Peptide II Orthologs: A Comparative Guide for Insect Researchers
A deep dive into the Adipokinetic Hormone family, the widespread relatives of cockroach Myoactive Peptide II, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their structure, function, and signaling across various insect orders. Experimental data and detailed methodologies are provided to support further investigation into these crucial neuropeptides.
Myoactive Peptide II, a neuropeptide initially identified in the cockroach Periplaneta americana, is a member of the large and functionally diverse Adipokinetic Hormone (AKH) family. These peptides, also known as hypertrehalosaemic hormones (HTH), are central to the regulation of energy metabolism in insects. They are primarily responsible for mobilizing stored energy reserves, such as lipids and carbohydrates, from the fat body to fuel energy-intensive activities like flight. This guide provides a comparative analysis of Myoactive Peptide II orthologs—members of the AKH family—across different insect orders, highlighting their structural similarities, functional diversity, and the experimental approaches used to study them.
Comparative Analysis of Myoactive Peptide II (AKH) Orthologs
The Adipokinetic Hormone family is characterized by short peptides, typically 8 to 10 amino acids in length, with a pyroglutamated N-terminus and an amidated C-terminus. While the primary function of energy mobilization is conserved, the specific roles and the primary energy source mobilized can vary between insect orders. The following table summarizes the sequences and functions of representative AKH orthologs in various insect orders.
| Insect Order | Species Example | Peptide Name/Code | Peptide Sequence | Primary Function |
| Blattodea | Periplaneta americana (American Cockroach) | Peram-CAH-II | pQLTFTPNW-NH2 | Hypertrehalosemic (mobilizes carbohydrates) |
| Blaberus discoidalis (Discoid Cockroach) | Bladi-HrTH | pQVTFSPDW-NH2 | Hypertrehalosemic (mobilizes carbohydrates) | |
| Lepidoptera | Manduca sexta (Tobacco Hawkmoth) | Manse-AKH | pQLTFTSSWG-NH2 | Adipokinetic (mobilizes lipids) |
| Diptera | Drosophila melanogaster (Fruit Fly) | Drome-AKH | pQVTFSRDW-NH2 | Hypertrehalosemic (mobilizes carbohydrates) |
| Hemiptera | Acyrthosiphon pisum (Pea Aphid) | Acypi-AKH | pQINFTPGWG-NH2 | Adipokinetic (mobilizes lipids) |
| Coleoptera | Tenebrio molitor (Mealworm Beetle) | Tenmo-HrTH | pQLNFSPNW-NH2 | Hypertrehalosemic (mobilizes carbohydrates) |
| Hymenoptera | Apis mellifera (Honey Bee) | Apime-AKH | pQLNFTPNW-NH2 | Hypertrehalosemic (mobilizes carbohydrates) |
| Orthoptera | Locusta migratoria (Migratory Locust) | Locmi-AKH-I | pQLNFTPNWGT-NH2 | Adipokinetic (mobilizes lipids) |
Experimental Protocols for Identifying and Characterizing Myoactive Peptide II Orthologs
The identification and functional characterization of AKH peptides involve a combination of biochemical, molecular, and physiological techniques.
Peptide Identification and Sequencing
-
Tissue Dissection and Extraction: Corpora cardiaca, the primary neurosecretory glands producing AKHs, are dissected from the insect head. The glands are then homogenized in an appropriate solvent (e.g., 80% methanol) to extract the neuropeptides.
-
High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reverse-phase HPLC to separate the peptides based on their hydrophobicity. Fractions are collected and bioassayed for activity.
-
Mass Spectrometry (MS): Active fractions are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS) to determine the precise molecular weight and amino acid sequence of the peptide.
Gene Cloning and Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the corpora cardiaca, and complementary DNA (cDNA) is synthesized using reverse transcriptase.
-
Polymerase Chain Reaction (PCR): Degenerate primers, designed based on conserved regions of known AKH sequences, are used to amplify the AKH precursor gene from the cDNA. 3' and 5' RACE (Rapid Amplification of cDNA Ends) can be used to obtain the full-length sequence.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of the AKH gene in different tissues and under various physiological conditions (e.g., before and after flight).
Functional Analysis
-
In Vivo Bioassays: Synthetic or purified AKH is injected into the insect hemolymph. Hemolymph samples are then collected at different time points to measure the concentration of lipids (adipokinetic effect) or carbohydrates (hypertrehalosemic effect).
-
RNA Interference (RNAi): Double-stranded RNA (dsRNA) specific to the AKH gene is injected into the insect to silence its expression. The physiological consequences, such as reduced flight performance or altered energy metabolite levels, are then assessed.
-
Receptor-Ligand Interaction Assays: The receptor for the AKH peptide is identified and cloned. The interaction between the peptide and its receptor can be studied using in vitro systems, such as cell lines expressing the receptor, to measure downstream signaling events (e.g., changes in intracellular calcium or cAMP levels).
Signaling Pathways and Experimental Workflows
The biological effects of Myoactive Peptide II orthologs are mediated through a specific G protein-coupled receptor (GPCR) known as the Adipokinetic Hormone Receptor (AKHR). The binding of the AKH peptide to its receptor on the surface of fat body cells initiates a downstream signaling cascade.
Caption: AKH Signaling Pathway in an Insect Fat Body Cell.
The experimental workflow for identifying and characterizing novel Myoactive Peptide II orthologs follows a logical progression from peptide discovery to functional validation.
Caption: Experimental Workflow for Myoactive Peptide II Ortholog Discovery.
A Comparative Analysis of Invertebrate Myoactive Peptide II Receptor Sequences and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of myoactive peptide II receptor sequences and their functional characteristics across various invertebrate species. Myoactive peptides are a diverse group of signaling molecules in invertebrates that regulate a wide array of physiological processes, including muscle contraction, feeding, reproduction, and development. Their receptors, primarily G protein-coupled receptors (GPCRs), represent key targets for the development of novel insecticides and for fundamental research in invertebrate neurobiology.
This document summarizes quantitative data on receptor-ligand interactions, details common experimental protocols for their characterization, and visualizes their signaling pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of Myoactive Peptide Receptor Activity
The following tables summarize key quantitative data for several major families of myoactive peptide receptors, including Proctolin, Allatostatin-A, Tachykinin, and FMRFamide-related peptide receptors. These values, primarily EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration), are crucial for understanding the potency and efficacy of endogenous ligands and synthetic analogs.
| Receptor Family | Ligand | Species | Expression System | Assay Type | EC50 / IC50 (nM) | Reference |
| Proctolin | Proctolin | Drosophila melanogaster | HEK293 Cells | Calcium Mobilization | 0.3 (EC50) | [1][2] |
| Proctolin | Drosophila melanogaster | HEK293 Cells | Radioligand Binding | 4 (IC50) | [1][2][3] | |
| Allatostatin-A | AST-A1 | Drosophila melanogaster | CHO Cells | Calcium Mobilization | ~10-100 (EC50) | |
| AST-A2 | Drosophila melanogaster | CHO Cells | Calcium Mobilization | ~10-100 (EC50) | ||
| Tachykinin | DTK-1 | Drosophila melanogaster | Drosophila S2 Cells | Calcium Mobilization | 112.6 (EC50) | [4] |
| Lom-TK III | Stomoxys calcitrans | Drosophila S2 Cells | Calcium Mobilization | Dose-dependent | [5] | |
| FMRFamide-related | FMRFamide | Helix aspersa | Brain Membranes | Radioligand Binding | ~10,000 (IC50) | [6] |
| daYFnLRFamide | Helix aspersa | Brain Membranes | Radioligand Binding | 14 (Kd) | [6] |
Experimental Protocols: Methodologies for Receptor Characterization
The characterization of myoactive peptide receptors typically involves their heterologous expression in cell lines, followed by functional assays to determine ligand binding and downstream signaling. Below are detailed protocols for the key experimental techniques cited.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays, where a non-labeled compound competes with the radioligand, are used to determine the affinity (Ki) of unlabeled ligands.
Protocol Outline:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293, CHO, or insect Sf9 cells) expressing the receptor of interest.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[1]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation to each well.
-
For saturation binding, add increasing concentrations of the radiolabeled ligand.
-
For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.[1]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, IC50, and Ki values.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium ([Ca2+]i) following receptor activation, which is a common downstream signaling event for many GPCRs coupled to Gq proteins.
Protocol Outline:
-
Cell Preparation:
-
Seed cells (e.g., CHO-K1, HEK293) expressing the receptor of interest in a 96-well or 384-well plate.
-
Allow the cells to attach and grow to a suitable confluency.
-
-
Dye Loading:
-
Ligand Addition and Signal Detection:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the ligand (agonist) at various concentrations to the wells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Cyclic AMP (cAMP) Assay
This assay measures changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger for GPCRs coupled to Gs (stimulatory) or Gi (inhibitory) proteins.
Protocol Outline:
-
Cell Stimulation:
-
Culture cells expressing the receptor of interest in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with an adenylate cyclase activator (e.g., forskolin) to induce a basal level of cAMP.
-
Add the test ligand (agonist or antagonist) at various concentrations and incubate for a specific period.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysate using a competitive immunoassay, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Utilizes an antibody specific for cAMP and an enzyme-conjugated secondary antibody for colorimetric or chemiluminescent detection.
-
HTRF (Homogeneous Time-Resolved Fluorescence): A fluorescence resonance energy transfer (FRET)-based assay where a labeled cAMP analog competes with cellular cAMP for binding to an anti-cAMP antibody.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where competition between cellular cAMP and a biotinylated cAMP probe for binding to an antibody-coated acceptor bead modulates a chemiluminescent signal.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Plot the cAMP concentration against the ligand concentration to determine EC50 or IC50 values.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of myoactive peptide II receptors.
Signaling Pathway Diagrams
Caption: Generalized G protein-coupled receptor signaling pathway for myoactive peptides.
Caption: Tachykinin receptor signaling via the Gq/PLC pathway leading to calcium mobilization.
Experimental Workflow Diagrams
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
Caption: Workflow for a calcium mobilization assay to measure receptor activation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. multispaninc.com [multispaninc.com]
- 3. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Intracellular Ca2+ and pH Changes in Sf9 Insect Cells by Rhodojaponin-III, A Natural Botanic Insecticide Isolated from Rhododendron molle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Vasoactive Intestinal Peptide (VIP) on Visceral vs. Skeletal Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the distinct physiological effects of Vasoactive Intestinal Peptide (VIP) on visceral and skeletal muscle tissues. The information presented is supported by experimental data to facilitate objective analysis and inform future research and drug development.
At a Glance: VIP's Divergent Roles in Muscle Physiology
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological functions. Its effects on muscle tissue are highly specific, demonstrating a potent, direct relaxant effect on visceral smooth muscle, while in skeletal muscle, it plays a more modulatory role, particularly in maintaining muscle mass and function, especially under conditions of stress or atrophy.
Quantitative Analysis of VIP's Effects on Muscle Contraction
The following tables summarize the quantitative data on the effects of VIP on visceral and skeletal muscle, derived from various experimental studies.
Table 1: Effect of VIP on Visceral Smooth Muscle Contraction
| Tissue Type | Species | Experimental Condition | Key Finding | Quantitative Data (IC50/ED50) |
| Myometrium (Outer Layer) | Human | Spontaneous Contractions | Dose-dependent relaxation | IC50: 1 x 10⁻⁸ mol/L[1] |
| Myometrium (Inner Layer) | Human | Spontaneous Contractions | Dose-dependent relaxation | IC50: 1 x 10⁻⁵ mol/L[1] |
| Stomach (Antrum) | Human | Spontaneous Contractions | Relaxation | ED50: 0.53 ± 0.17 nmol/L[2] |
| Stomach (Fundus) | Human | Spontaneous Contractions | Relaxation | ED50: 3.4 ± 1.4 nmol/L[2] |
| Gastric Circular Muscle | Feline | Neuropeptide-induced Contractions | Inhibition of contraction | - |
| Myometrium | Rabbit/Guinea-Pig | Spontaneous & Oxytocin-induced Contractions | Reduced frequency and force of contraction | - |
Table 2: Effect of VIP on Skeletal Muscle Mass and Force
| Muscle Type | Species | Experimental Condition | Key Finding | Quantitative Data |
| Various | Mice/Rats | Corticosteroid, Denervation, or Disuse-induced Atrophy | Reduced loss of muscle mass and force via VPAC2R activation[2][3] | - |
| Non-atrophying Muscles | Mice/Rats | Administration of VPAC2R agonist | Increased muscle mass and force[3] | - |
| Gastrocnemius | Rat | Ischemia-Reperfusion Injury | Significantly increased contractile force and tissue oxygenation | - |
Signaling Pathways: A Tale of Two Receptors
The differential effects of VIP on visceral and skeletal muscle are primarily mediated by the tissue-specific expression and coupling of its receptors, particularly the VPAC2 receptor.
In visceral smooth muscle , the binding of VIP to the VPAC2 receptor, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[2]. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation by decreasing intracellular calcium concentrations and dephosphorylating myosin light chains. Some studies also suggest a sequential involvement of nitric oxide (NO) and cyclic GMP (cGMP) in this relaxation pathway.
Signaling pathway of VIP in visceral smooth muscle.
In skeletal muscle , the VPAC2 receptor is also the primary receptor for VIP[3]. Its activation similarly leads to an increase in cAMP levels. However, the downstream effects are geared towards promoting protein synthesis and preventing protein degradation, thus preserving muscle mass and function, particularly in catabolic states. The direct link between VIP-induced cAMP elevation and acute contractile force modulation in healthy skeletal muscle is less clear compared to its potent relaxant effect in smooth muscle. Instead, the signaling cascade appears to support long-term muscle health and recovery.
Signaling pathway of VIP in skeletal muscle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of VIP's effects on visceral and skeletal muscle.
In Vitro Isometric Tension Measurement of Visceral Smooth Muscle
This protocol is used to measure the contractile and relaxant responses of visceral smooth muscle strips to VIP.
-
Tissue Preparation:
-
Obtain visceral smooth muscle tissue (e.g., stomach, myometrium) from the subject species.
-
Dissect muscle strips (typically 2-3 mm wide and 10-15 mm long) in the direction of the muscle fibers (circular or longitudinal).
-
Mount the muscle strips vertically in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
-
Force Transduction:
-
Attach one end of the muscle strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60 minutes. During this time, periodically wash the tissue with fresh physiological salt solution.
-
-
Experimental Procedure:
-
Record baseline spontaneous contractions or induce a stable contraction with an agonist (e.g., carbachol, oxytocin).
-
Add increasing concentrations of VIP to the organ bath in a cumulative manner.
-
Record the isometric tension continuously. The relaxant effect of VIP is measured as the percentage decrease from the pre-contracted tension or the amplitude of spontaneous contractions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the VIP concentration.
-
Calculate the IC50 or ED50 value, representing the concentration of VIP that produces 50% of the maximal relaxation.
-
Experimental workflow for visceral muscle contraction assay.
Ex Vivo Skeletal Muscle Function Assessment
This protocol is designed to evaluate the effects of VIP on skeletal muscle mass and force, often in models of atrophy.
-
Animal Model and Treatment:
-
Induce muscle atrophy in rodents using methods such as corticosteroid administration (e.g., dexamethasone), denervation (e.g., sciatic nerve transection), or hindlimb immobilization (casting).
-
Administer VIP or a selective VPAC2R agonist systemically (e.g., via subcutaneous injection or osmotic pump) over a specified period. A control group receives a vehicle.
-
-
Muscle Excision and Preparation:
-
At the end of the treatment period, euthanize the animals and carefully dissect the target skeletal muscles (e.g., gastrocnemius, tibialis anterior).
-
Measure the wet weight of the muscles to assess muscle mass.
-
-
In Vitro Force Measurement:
-
Mount the excised muscle in a tissue bath containing oxygenated Ringer's solution at a controlled temperature (e.g., 25-30°C).
-
Attach the distal tendon to a fixed post and the proximal tendon to a force transducer/servo-motor.
-
Adjust the muscle length to the optimal length (L₀) that produces maximal twitch force.
-
-
Contractile Measurements:
-
Stimulate the muscle electrically with platinum electrodes flanking the muscle.
-
Measure twitch force (from a single stimulus) and tetanic force (from a train of high-frequency stimuli).
-
Record and analyze the force tracings to determine parameters such as peak force, time to peak tension, and half-relaxation time.
-
-
Data Analysis:
-
Compare the muscle mass and contractile force parameters between the VIP-treated group and the control group to determine the effect of VIP on preventing muscle atrophy and preserving force.
-
Conclusion
The experimental evidence clearly indicates that Vasoactive Intestinal Peptide has markedly different effects on visceral and skeletal muscle. In visceral smooth muscle, VIP acts as a potent and direct relaxant, a function mediated by the VPAC2 receptor and the cAMP signaling pathway. This property is crucial for the regulation of motility and tone in organs such as the gastrointestinal tract and the uterus.
In contrast, VIP's role in skeletal muscle is primarily trophic and protective. Through the same VPAC2 receptor and cAMP pathway, it promotes the maintenance of muscle mass and force, particularly by counteracting atrophic signals. While it can enhance contractile force in the context of recovery from injury, it does not appear to be a primary, direct modulator of contraction in healthy skeletal muscle in the same way it is for visceral muscle. These differential effects highlight the tissue-specific outcomes of VIP signaling and are critical considerations for the development of targeted therapeutics for muscle-related disorders.
References
- 1. The effect of vasoactive intestinal peptide (VIP) on the contractile activity of human uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the vasoactive intestinal peptide 2 receptor modulates normal and atrophying skeletal muscle mass and force - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers and professionals in entomology and drug development, understanding the nuanced roles of neuropeptides in insect physiology is paramount. This guide provides a detailed, data-driven comparison of two significant peptide families in cockroaches: the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) family, represented by Myoactive Peptide II (Pea-CAH-II), and the FMRFamide-related peptides (FaRPs). While both families exhibit myoactive properties, their primary functions, potencies, and signaling mechanisms diverge significantly.
Introduction to the Peptides
Myoactive Peptide II (Pea-CAH-II) , also known as Peram-AKH II, is a member of the AKH/RPCH family of neuropeptides.[1] In cockroaches, there are two such hormones, Pea-CAH-I and Pea-CAH-II.[2] These peptides are primarily recognized as metabolic hormones, responsible for mobilizing energy reserves from the fat body to fuel energy-intensive activities like flight.[3][4] However, their functions are pleiotropic, extending to the modulation of neuronal activity, heart rate, and digestive processes.[5][6]
FMRFamide-Related Peptides (FaRPs) are a large and diverse superfamily of neuropeptides characterized by a C-terminal -RFamide motif.[7] Unlike the AKH family, FaRPs are predominantly known for their direct and potent effects on muscle tissues, acting as neuromodulators and neurotransmitters that can be either excitatory or inhibitory.[7][8] In the American cockroach, Periplaneta americana, a precursor gene encodes for 24 putative FaRPs, highlighting their functional diversity.[8]
Comparative Analysis of Biological Activity
Direct comparative studies measuring the myoactive effects of Pea-CAH-II and FaRPs on the same cockroach muscle preparation are scarce in the available literature. However, by collating data from various studies, a clear distinction in their primary roles and potencies emerges. AKHs are highly potent in their metabolic and neuromodulatory functions at picomolar concentrations, while FaRPs demonstrate potent, direct myoactivity at picomolar to nanomolar concentrations.
Quantitative Data on Peptide Activity
The following tables summarize the quantitative data available for peptides from both families, showcasing their efficacy on different target tissues in cockroaches.
Table 1: Activity of AKH/RPCH Family Peptides in Periplaneta americana
| Peptide | Tissue/Receptor | Bioassay/Method | Effective Concentration/Potency | Primary Effect | Reference(s) |
| Peram-AKH II | Whole Organism (in vivo injection) | Hypertrehalosemia Assay | 0.1 pmol (significant response), 1 pmol (maximal effect) | Metabolic (Energy Mobilization) | [9] |
| Peram-AKH I | Heterologously Expressed pAKHR | Gq Coupling Assay (Ca²⁺ release) | IC₅₀: 31 pM | Receptor Activation | [10] |
| Peram-AKH II | Heterologously Expressed pAKHR | Gq Coupling Assay (Ca²⁺ release) | IC₅₀: 1.3 nM | Receptor Activation | [10] |
| AKHs | Midgut (in vivo and in vitro) | Amylase Activity Assay | Not specified | Stimulation of Digestion | [6] |
| AKHs | Heart | Heart Rate Assay | Not specified | Cardio-stimulatory | [6] |
Table 2: Myoactive Effects of FMRFamide-Related Peptides (FaRPs) in Cockroaches
| Peptide Family/Peptide | Species | Tissue | Bioassay | Effective Concentration/Potency | Effect | Reference(s) |
| Leucomyosuppressin (LMS) | Leucophaea maderae | Foregut | Muscle Contraction | Threshold: 10⁻¹¹ M , Max Response: 2.4 x 10⁻⁸ M | Myoinhibitory | [4] |
| Leucomyosuppressin (LMS) | Leucophaea maderae | Hindgut | Muscle Contraction | Threshold: 3 x 10⁻¹¹ M , Max Response: 2.4 x 10⁻⁸ M | Myoinhibitory | [4] |
| Myoinhibitory Peptides (MIPs) | Blattella germanica | Foregut & Hindgut | Muscle Contraction | ID₅₀ values in the nanomolar range | Myoinhibitory | [5] |
| Excitatory FaRPs | Periplaneta americana | Heart | Antenna-Heart Prep. | Not specified | Myoexcitatory | [8] |
Signaling Pathways
The distinct physiological roles of Pea-CAH-II and FaRPs are rooted in their different signaling pathways, although both act via G-protein coupled receptors (GPCRs).
AKH/RPCH Signaling: The receptor for AKH in Periplaneta americana (pAKHR) demonstrates promiscuous coupling to multiple G-proteins. It activates both the Gs pathway, leading to an increase in cyclic AMP (cAMP), and the Gq pathway, which stimulates the production of inositol 1,4,5-trisphosphate (IP₃) and subsequent release of intracellular calcium (Ca²⁺).[10][11] This dual signaling capacity allows AKHs to orchestrate a wide range of metabolic and neuronal responses.
FMRFamide-Related Peptide Signaling: FaRPs also bind to GPCRs, and their myoexcitatory actions are generally associated with an influx of extracellular Ca²⁺ or release from intracellular stores.[7] The signaling cascade can involve the Gq pathway and the generation of IP₃, similar to one branch of the AKH pathway.[7] However, studies in Drosophila suggest that some FaRPs can induce muscle contraction via a GPCR without involving common second messengers like cAMP, cGMP, or IP₃, indicating the existence of alternative signaling mechanisms.[12]
Experimental Protocols
The characterization of myoactive peptides relies on robust in vitro bioassays using isolated insect tissues. Below is a generalized protocol for a cockroach visceral muscle bioassay, synthesized from methodologies described in the literature.
Protocol: Isolated Cockroach Hindgut Bioassay
Objective: To measure the myoactive (excitatory or inhibitory) effects of synthetic peptides on the spontaneous contractions of an isolated cockroach hindgut.
Materials:
-
Adult cockroaches (e.g., Periplaneta americana)
-
Insect saline solution (e.g., composition in mmol L⁻¹: NaCl, 154; KCl, 2.7; CaCl₂, 1.8; glucose, 11; buffered to pH 7.2 with Tris-HCl)
-
Dissection dish with wax or silicone elastomer base
-
Fine dissection scissors, forceps, and insect pins
-
Organ bath (1-5 mL volume) with continuous perfusion and aeration
-
Isotonic force transducer and amplifier
-
Data acquisition system (e.g., PowerLab, ADInstruments)
-
Synthetic peptides (Pea-CAH-II, FaRPs) dissolved in saline
Procedure:
-
Dissection:
-
Anesthetize an adult cockroach by chilling on ice.
-
Pin the cockroach, dorsal side up, in a dissection dish filled with cold insect saline.
-
Carefully remove the dorsal cuticle and overlying tissues to expose the digestive tract.[13]
-
Isolate the hindgut by cutting it away from the midgut and the rectum.
-
-
Preparation Mounting:
-
Transfer the isolated hindgut to the organ bath filled with fresh, aerated saline at room temperature.
-
Attach one end of the hindgut to a fixed hook at the bottom of the chamber and the other end to the isotonic force transducer using a fine thread.
-
Apply a small amount of initial tension (e.g., 50-100 mg) and allow the preparation to equilibrate for 30-60 minutes, or until spontaneous, rhythmic contractions are stable.
-
-
Data Recording:
-
Begin recording the spontaneous contractions.
-
After a stable baseline is established, apply the test peptides to the organ bath. Peptides can be added cumulatively to generate a dose-response curve or as single applications with washout periods in between.
-
Record the response for a set period (e.g., 5-10 minutes) or until a maximal effect is observed.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before (baseline) and after peptide application.
-
Express the change in activity as a percentage of the pre-application baseline.
-
For dose-response experiments, plot the percentage change against the peptide concentration and calculate EC₅₀ (for stimulation) or IC₅₀ (for inhibition) values.
-
Conclusion
Myoactive Peptide II (Pea-CAH-II) and FMRFamide-related peptides represent two distinct classes of neuropeptides in cockroaches with fundamentally different, albeit sometimes overlapping, physiological roles.
-
Pea-CAH-II (AKH Family) is primarily a metabolic hormone . Its high potency is directed towards mobilizing energy reserves and modulating neuronal activity, with myotropic effects on the heart and gut being secondary or part of a larger, integrated physiological response to stress or high energy demand. Its signaling is complex, involving both cAMP and Ca²⁺ pathways.
-
FMRFamide-Related Peptides (FaRPs) are primarily neuromodulators of muscle activity . This diverse family includes potent myoexcitatory and myoinhibitory peptides that directly regulate the contractility of visceral and cardiac muscles with high specificity and potency (pM to nM range). Their signaling is primarily geared towards directly modulating intracellular Ca²⁺ levels in muscle cells.
For researchers in drug development, this distinction is critical. Targeting the AKH system could lead to insecticides that disrupt energy metabolism, while targeting specific FaRP receptors could yield agents that paralyze visceral muscle systems, disrupting vital functions like digestion and circulation. This guide underscores the importance of understanding the specific roles and mechanisms of different neuropeptide families for the development of novel and targeted insect control strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the cockroach neuropeptide Pea-CAH-II as a second adipokinetic hormone in the firebug Pyrrhocoris apterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of leucomyosuppressin on the visceral muscle systems of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique accumulation of neuropeptides in an insect: FMRFamide-related peptides in the cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate and lipid metabolism in cockroach (Periplaneta americana) fat body are both activated by low and similar concentrations of Peram-AKH II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Differential receptor activation by cockroach adipokinetic hormones produces differential effects on ion currents, neuronal activity, and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disentangling hindgut metabolism in the American cockroach through single-cell genomics and metatranscriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ableweb.org [ableweb.org]
A Comparative Guide to the Myotropic Activity of Synthetic Myoactive Peptide II and Other Key Insect Neuropeptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the myotropic activity of Synthetic Myoactive Peptide II (Periplanetin CC-2) with two other well-characterized insect neuropeptides, Proctolin and Leucokinin. This analysis is supported by experimental data on their potency, mechanisms of action, and physiological roles in insects.
Introduction to Insect Myoactive Peptides
Myoactive peptides in insects are a diverse group of signaling molecules that regulate muscle contraction and play crucial roles in various physiological processes, including digestion, circulation, and reproduction. Understanding the specific activities and signaling pathways of these peptides is essential for the development of novel insecticides and for fundamental research in insect physiology. This guide focuses on Synthetic Myoactive Peptide II, a member of the adipokinetic hormone (AKH) family, and compares its myotropic properties to those of Proctolin and Leucokinin, two widely studied myoactive neuropeptides.
Peptide Profiles and Myotropic Activity
The myotropic effects of these peptides are typically assessed using in vitro muscle preparations, such as the hindgut, foregut, or heart (dorsal vessel) of insects like the American cockroach, Periplaneta americana. The potency of these peptides is often quantified by their half-maximal effective concentration (EC50), which is the concentration of a peptide that produces 50% of the maximum response.
| Peptide | Sequence | Family | Primary Myotropic Effects | Target Tissues |
| Synthetic Myoactive Peptide II (Periplanetin CC-2) | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | Adipokinetic Hormone (AKH) | Cardioacceleratory, stimulates visceral muscle contraction | Heart (Dorsal Vessel), Visceral Muscle |
| Proctolin | Arg-Tyr-Leu-Pro-Thr | Proctolin | Potent stimulation of visceral and skeletal muscle contraction | Hindgut, Foregut, Oviducts, Heart |
| Leucokinin | Variable (conserved C-terminal pentapeptide F-X-S-W-G-NH2) | Leucokinin | Stimulates hindgut motility and fluid secretion | Hindgut, Malpighian tubules |
Comparative Potency on Insect Muscles
Direct comparative studies providing EC50 values for all three peptides on the same muscle preparation are limited. However, data from various studies allow for an estimation of their relative potencies.
| Peptide | Target Tissue | Potency (Concentration for Response) |
| Synthetic Myoactive Peptide II (Periplanetin CC-2) | Periplaneta americana heart | Cardioacceleratory activity observed |
| Proctolin | Periplaneta americana foregut | Stimulates contractions |
| Rhodnius prolixus hindgut | Threshold for contraction: ~1 x 10⁻⁹ M | |
| Leucokinin (analogues) | Leucophaea maderae hindgut | Contractile response at 3 x 10⁻¹⁰ M; Half-maximal response for LemTRP 1 and 5 (tachykinin-related peptides with similar function) on P. americana foregut at 5 x 10⁻⁹ M[1] |
Note: The lack of directly comparable EC50 values from a single study necessitates caution when comparing the potencies of these peptides.
Signaling Pathways and Mechanisms of Action
All three peptides mediate their effects by binding to G protein-coupled receptors (GPCRs) on the surface of muscle cells, initiating intracellular signaling cascades that lead to muscle contraction.
Proctolin Signaling Pathway
Proctolin binds to its specific GPCR, which activates a signaling cascade involving second messengers such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca²⁺)[2][3]. The increase in intracellular Ca²⁺ concentration, both from extracellular influx and release from intracellular stores, is a critical step in triggering muscle contraction[4].
Proctolin Signaling Pathway
Leucokinin Signaling Pathway
Leucokinins also act through GPCRs, leading to an increase in intracellular Ca²⁺. This Ca²⁺ mobilization is essential for their myotropic and diuretic functions[5].
Leucokinin Signaling Pathway
Synthetic Myoactive Peptide II (Periplanetin CC-2) Signaling Pathway
As a member of the AKH family, Periplanetin CC-2 is presumed to act via a GPCR, similar to other AKHs, leading to the activation of downstream signaling cascades that modulate muscle activity[6]. The precise second messengers involved in its myotropic effects require further elucidation but are expected to involve pathways that increase intracellular calcium.
Periplanetin CC-2 Signaling
Experimental Protocols
Insect Visceral Muscle Contraction Assay
This in vitro assay is a standard method for quantifying the myotropic activity of peptides on insect visceral muscles, such as the foregut or hindgut.
Visceral Muscle Assay Workflow
Methodology:
-
Dissection: An adult insect (e.g., Periplaneta americana) is anesthetized and dissected to expose the alimentary canal.
-
Isolation: The target visceral muscle, such as the foregut or hindgut, is carefully excised.
-
Mounting: The muscle preparation is mounted in an organ bath containing an appropriate physiological saline solution, which is aerated and maintained at a constant temperature.
-
Transducer Connection: One end of the muscle is fixed, while the other is attached to a force transducer connected to a recording device.
-
Baseline Recording: Spontaneous or electrically evoked muscle contractions are recorded to establish a baseline.
-
Peptide Application: The synthetic peptide is added to the organ bath in increasing concentrations.
-
Measurement: Changes in the frequency and amplitude of muscle contractions are recorded after each peptide addition.
-
Data Analysis: The data is used to construct a dose-response curve, from which the EC50 value can be calculated.
Insect Heart (Dorsal Vessel) Bioassay
This bioassay is used to assess the cardioacceleratory or cardioinhibitory effects of peptides on the insect heart.
Insect Heart Bioassay Workflow
Methodology:
-
Dissection: The dorsal cuticle of the insect is removed to expose the dorsal vessel (heart).
-
Preparation: A semi-isolated heart preparation is made, keeping the heart and associated nerves intact.
-
Perfusion: The preparation is continuously perfused with physiological saline.
-
Baseline Recording: The spontaneous heartbeat rate is recorded using optical or impedance methods.
-
Peptide Application: The test peptide is added to the perfusing saline at various concentrations.
-
Measurement: Changes in the heartbeat frequency and amplitude are recorded.
-
Data Analysis: A dose-response relationship is established to determine the cardioactive potency of the peptide.
Conclusion
Synthetic Myoactive Peptide II (Periplanetin CC-2), Proctolin, and Leucokinin are all potent modulators of muscle activity in insects, each with distinct primary targets and physiological roles. While all three act through G protein-coupled receptors to elicit their effects via intracellular calcium mobilization, their relative potencies can vary depending on the target tissue. Proctolin is a potent stimulator of a wide range of visceral muscles[2]. Leucokinins are particularly effective on the hindgut[7]. Periplanetin CC-2, as a member of the AKH family, has a recognized role in cardioacceleration[7].
For researchers in drug development and insect physiology, the choice of peptide for further investigation will depend on the specific target system and desired physiological outcome. Further studies performing direct comparative analysis of the myotropic potency of these peptides on various insect muscle preparations would be invaluable for a more precise quantitative comparison.
References
- 1. Species-specific action and distribution of tachykinin-related peptides in the foregut of the cockroaches Leucophaea maderae and Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine receptors and the diphasic action of nicotine in the American cockroach, Periplaneta americana (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Characterization of Orcokinin B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect cardioactive neuropeptides: peptidergic modulation of the intrinsic rhythm of an insect heart is mediated by inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Adipokinetic Peptides of Hemiptera: Structure, Function, and Evolutionary Trends [frontiersin.org]
- 7. Insect heart rhythmicity is modulated by evolutionarily conserved neuropeptides and neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo and In Vitro Effects of Myoactive Peptide II
For Researchers, Scientists, and Drug Development Professionals
Myoactive Peptide II (MII), a neuropeptide isolated from the American cockroach, Periplaneta americana, presents a compelling case study in the divergent physiological roles of peptide hormones when examined in whole-organism versus isolated tissue contexts. Also known as Pea-CAH-II (Periplaneta americana cardioacceleratory hormone II) or Peram-AKH II, this octapeptide belongs to the Adipokinetic Hormone (AKH)/Red Pigment Concentrating Hormone (RPCH) family, known for its metabolic and myotropic functions in insects.[1][2] This guide provides a comprehensive comparison of the documented in vivo and in vitro effects of Myoactive Peptide II, supported by available experimental data and detailed methodologies, to aid researchers in understanding its multifaceted biological activities.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vivo and in vitro studies on Myoactive Peptide II. A notable gap in the current literature is the lack of a complete dose-response curve for the in vitro myotropic effects of this peptide.
Table 1: In Vivo Effects of Myoactive Peptide II in Periplaneta americana
| Parameter | Peptide Concentration | Observed Effect | Citation |
| Hemolymph Carbohydrate Levels | 1 pmol (injected) | Maximal hypertrehalosemic response. | [3] |
| Hemolymph Lipid Levels | 0.1 pmol (injected) | Significant reduction in neutral lipids and phospholipids. | [3] |
| Hemolymph Lipid Levels | 1 pmol (injected) | Lowers neutral lipid and phospholipid levels. | [3] |
| Heart Rate | 10-6 M (injected into decapitated individuals) | No significant effect on heartbeat frequency. | [4][5] |
Table 2: In Vitro Effects of Myoactive Peptide II in Periplaneta americana
| Parameter | Peptide Concentration | Observed Effect | Citation |
| Skeletal Muscle Contraction | Not specified | Used as a bioassay for the initial isolation and characterization of the peptide, indicating a direct stimulatory effect on muscle tissue. | [1] |
| Visceral (Foregut) Muscle Contraction | Data not available for Myoactive Peptide II. For comparison, Tachykinin-related peptides induce dose-dependent contractions with a half-maximal response at 5x10-9 M. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental setups used to assess the in vivo and in vitro effects of Myoactive Peptide II.
In Vivo Lipid Mobilization Assay
This assay measures the effect of Myoactive Peptide II on the concentration of lipids in the hemolymph of a living insect.
-
Animal Preparation: Adult American cockroaches (Periplaneta americana) are used. To facilitate handling and injection, the insects are typically immobilized by cooling.
-
Peptide Administration: A specific dose of synthetic Myoactive Peptide II, dissolved in a suitable solvent (e.g., insect saline), is injected into the hemocoel of the cockroach. A common injection site is the membrane at the base of a leg. Control insects are injected with the solvent alone.
-
Hemolymph Sampling: At predetermined time points after injection, hemolymph samples are collected. This is often done by making a small puncture in an antenna or leg and collecting the exuding hemolymph with a microcapillary tube.
-
Lipid Quantification: The concentration of lipids (total lipids, neutral lipids, or phospholipids) in the hemolymph samples is determined using established biochemical methods, such as colorimetric assays.
-
Data Analysis: The change in lipid concentration in the peptide-injected group is compared to the control group to determine the effect of the peptide.
In Vitro Muscle Contraction Bioassay
This bioassay is used to directly assess the myotropic (muscle-contracting) activity of Myoactive Peptide II on isolated muscle tissue.
-
Tissue Dissection: A specific muscle, such as the hindgut or a skeletal muscle from the leg, is dissected from an adult cockroach.
-
Muscle Preparation: The isolated muscle is mounted in an organ bath containing insect saline, which maintains the viability of the tissue. One end of the muscle is fixed, while the other is attached to a force transducer to record contractions.
-
Peptide Application: After a period of stabilization, a known concentration of Myoactive Peptide II is added to the organ bath.
-
Recording of Contractions: The force and frequency of muscle contractions are recorded before and after the addition of the peptide. A range of peptide concentrations can be tested to generate a dose-response curve.
-
Data Analysis: The change in contractile activity (amplitude and/or frequency) is quantified to determine the myotropic effect of the peptide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Myoactive Peptide II in its role in lipid mobilization and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway for Myoactive Peptide II in insect fat body cells.
Caption: Experimental workflow for characterizing Myoactive Peptide II.
Discussion and Conclusion
The available evidence paints a nuanced picture of Myoactive Peptide II's function. In vivo, its primary role appears to be metabolic, specifically in the mobilization of lipids from the fat body. The lack of a cardioacceleratory effect in decapitated cockroaches is surprising given its classification and suggests that its in vivo actions on the circulatory system may be more complex or indirect than previously assumed.
In contrast, the use of a skeletal muscle bioassay for its initial identification strongly indicates a direct myotropic effect in vitro. The absence of detailed quantitative data for this in vitro effect is a significant knowledge gap that hinders a complete comparison.
The proposed signaling pathway, typical for the AKH family, involves a GPCR and the second messenger cAMP, leading to the activation of lipase and the subsequent release of diacylglycerols. This pathway provides a molecular basis for the observed in vivo metabolic effects.
References
- 1. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of corazonin and crustacean cardioactive peptide on heartbeat in the adult American cockroach (Periplaneta americana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Species-specific action and distribution of tachykinin-related peptides in the foregut of the cockroaches Leucophaea maderae and Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Myoactive Peptide II as a Neurotransmitter/Neuromodulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Myoactive Peptide II (also known as Pea-CAH-II) and the well-established insect neuropeptide, Proctolin, to evaluate the evidence supporting Myoactive Peptide II's role as a neurotransmitter or neuromodulator. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways.
Introduction to Myoactive Peptides
Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a vast array of physiological processes in insects, from metabolism to muscle contraction. Myoactive Peptide II, isolated from the American cockroach, Periplaneta americana, is a member of the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family.[1] While this family is primarily known for its role in mobilizing energy reserves,[2] several of its members also exhibit myotropic (muscle-affecting) activity.
Proctolin (Arg-Tyr-Leu-Pro-Thr), the first insect neuropeptide to be sequenced, is a potent stimulator of visceral and skeletal muscle contractions in numerous insect species.[3][4] It is widely recognized as a neuromodulator and co-transmitter, making it an ideal benchmark for assessing the neurotransmitter/neuromodulator credentials of Myoactive Peptide II.[3]
Comparative Analysis of Myoactive Peptide II and Proctolin
To date, quantitative data on the myoactive properties of Myoactive Peptide II are limited in publicly available literature. In contrast, Proctolin has been extensively studied. The following table summarizes the available data for comparison.
| Parameter | Myoactive Peptide II (Pea-CAH-II) | Proctolin | Reference |
| Structure | pGlu-Leu-Thr-Phe-Ser-Pro-Asp-Trp-NH₂ | Arg-Tyr-Leu-Pro-Thr | [4][5] |
| Family | Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) | Proctolin | [1][4] |
| Primary Function | Lipid Mobilization | Neuromodulation, Muscle Contraction | [1][3] |
| EC₅₀ (Muscle Contraction) | Data Not Available | ~10⁻⁹ M (threshold concentration) | [3] |
| Receptor Binding Affinity (Kd) | Data Not Available | ~2 x 10⁻⁸ M (cockroach hindgut) | [6] |
| Receptor Type | G Protein-Coupled Receptor (GPCR) - Presumed based on family | G Protein-Coupled Receptor (GPCR) | [4][7] |
Experimental Protocols
Validating a peptide as a neurotransmitter or neuromodulator involves a series of key experiments. Below are detailed methodologies for two fundamental assays used in this field.
Insect Muscle Bioassay (e.g., Locust Oviduct or Cockroach Hindgut)
This assay directly measures the physiological effect of a peptide on muscle contractility.
Objective: To determine the dose-response relationship of a myoactive peptide on an isolated insect muscle preparation.
Materials:
-
Insect saline solution (composition varies by species)
-
Isolated insect tissue (e.g., locust oviduct, cockroach hindgut)
-
Force transducer and recording apparatus
-
Myoactive Peptide II and Proctolin standards
-
Pipettes and perfusion system
Procedure:
-
Dissect the desired muscle tissue from the insect in cold insect saline.
-
Mount the tissue in an organ bath chamber continuously perfused with fresh saline.
-
Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.
-
Allow the preparation to equilibrate until a stable baseline tension is achieved.
-
Apply known concentrations of the peptide to the organ bath in a cumulative or non-cumulative manner.
-
Record the changes in muscle tension (contraction force and frequency).
-
Wash out the peptide and allow the muscle to return to baseline before applying the next concentration.
-
Construct a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
Workflow for Insect Muscle Bioassay:
Radioligand Binding Assay
This assay is used to characterize the interaction of a peptide with its receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled peptide to its receptor in a target tissue.
Materials:
-
Radiolabeled peptide (e.g., with ¹²⁵I or ³H)
-
Membrane preparation from a target tissue (e.g., insect muscle or nervous tissue)
-
Unlabeled ("cold") peptide
-
Binding buffer
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the target tissue in a cold buffer and centrifuge to isolate the cell membrane fraction.
-
Saturation Binding: Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled peptide.
-
Non-specific Binding: In a parallel set of tubes, perform the same incubation but with the addition of a high concentration of unlabeled peptide to saturate the specific binding sites.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.
Workflow for Radioligand Binding Assay:
Signaling Pathways
Neuropeptides typically exert their effects by binding to G protein-coupled receptors (GPCRs) on the cell surface, which initiates an intracellular signaling cascade involving second messengers.
Proctolin Signaling Pathway
The proctolin receptor is a GPCR that, upon activation, can lead to an increase in intracellular calcium ([Ca²⁺]i).[3] This can occur through various mechanisms, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can then trigger the release of Ca²⁺ from intracellular stores. In some systems, proctolin has also been shown to decrease cyclic GMP (cGMP) levels, potentially through a protein kinase C (PKC) dependent pathway.
Putative Myoactive Peptide II Signaling Pathway
As a member of the AKH/RPCH family, Myoactive Peptide II is predicted to bind to a GPCR. The canonical signaling pathway for AKH peptides involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), and/or the activation of phospholipase C, resulting in increased intracellular Ca²⁺.[7][8] The specific pathway mediating its myotropic effects is yet to be fully elucidated.
Conclusion
The validation of Myoactive Peptide II as a bona fide neurotransmitter or neuromodulator requires further investigation. While its classification within the AKH/RPCH family suggests a role in metabolic regulation, its myoactive properties warrant more detailed characterization. Direct comparative studies with well-established myotropic neuropeptides like proctolin, utilizing the standardized experimental protocols outlined in this guide, are essential. Future research should focus on:
-
Quantitative Bioassays: Determining the EC₅₀ of Myoactive Peptide II on various insect muscle preparations.
-
Receptor Identification and Characterization: Identifying the specific receptor for Myoactive Peptide II and determining its binding affinity (Kd).
-
Elucidation of Signaling Pathways: Investigating the second messenger systems (e.g., cAMP, cGMP, Ca²⁺) and protein kinases involved in its myotropic action.
Such studies will not only clarify the physiological role of Myoactive Peptide II but also contribute to a broader understanding of neuropeptide function in insects, potentially opening new avenues for the development of novel pest management strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptides of the adipokinetic hormone/red pigment-concentrating hormone family: a new take on biodiversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proctolin - Wikipedia [en.wikipedia.org]
- 5. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure function analysis of an arthropod peptide hormone: proctolin and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular identification of the insect adipokinetic hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
A Comparative Guide to the Functional Redundancy of Myoactive Peptides in Cockroaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the major myoactive peptide families in cockroaches, assessing their functional redundancy in regulating muscle activity. By presenting supporting experimental data, detailed methodologies, and signaling pathway diagrams, this document serves as a valuable resource for researchers investigating insect physiology and those involved in the development of novel insecticides.
Introduction to Myoactive Peptides in Cockroaches
Cockroaches possess a complex network of neuropeptides that regulate a myriad of physiological processes, including muscle contraction. These myoactive peptides act as neurotransmitters, neuromodulators, or neurohormones to ensure the coordinated function of visceral and skeletal muscles. Understanding the interplay and potential redundancy of these peptides is crucial for deciphering the intricate control of insect behavior and physiology. This guide focuses on four prominent families of myoactive peptides in cockroaches: Proctolin, Tachykinin-Related Peptides (TKRPs), Allatostatins (ASTs), and Sulfakinins (SKs). While some peptides induce muscle contraction, others are inhibitory, and their collective action determines the overall physiological response. Functional redundancy, where multiple peptides can elicit similar physiological effects, is a key feature of this system, providing robustness and flexibility to physiological control.
Comparative Analysis of Myoactive Peptides
The following sections detail the characteristics and myoactive properties of the four major peptide families. A comparative summary of their potencies on cockroach visceral muscle is provided in the subsequent tables.
Proctolin
Proctolin was the first insect neuropeptide to be chemically characterized and is a potent stimulator of muscle contraction in cockroaches.[1]
-
Structure and Localization: Proctolin is a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT).[1] It is widely distributed in the cockroach nervous system, including motor neurons innervating visceral and skeletal muscles.[2]
-
Receptor and Signaling: Proctolin acts via a G-protein coupled receptor (GPCR).[3] Its signaling pathway is complex and can involve multiple second messengers, including cyclic AMP (cAMP) and inositol trisphosphate (IP3), leading to an increase in intracellular calcium levels.[2][3] The activation of adenylate cyclase and the phospholipase C (PLC) pathway have been implicated in its mechanism of action.[4][5]
-
Myoactive Effects: Proctolin is a potent myostimulatory peptide, inducing strong and sustained contractions of the hindgut, foregut, and heart muscles.[3][6] It can act as a cotransmitter to enhance neuromuscular transmission and muscular contraction.[2]
Tachykinin-Related Peptides (TKRPs)
TKRPs are a large family of neuropeptides with a conserved C-terminal motif and are known for their excitatory effects on insect visceral muscle.
-
Structure and Localization: Cockroach TKRPs are characterized by a C-terminal sequence of FXGXRamide.[7] Multiple isoforms have been isolated from the brain and midgut of cockroaches.[8]
-
Receptor and Signaling: TKRPs bind to G-protein coupled receptors.[9] Their signaling in insects can involve the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9] Some studies in insects also suggest a role for cAMP as a second messenger.[10]
-
Myoactive Effects: TKRPs are potent stimulators of visceral muscle contraction in cockroaches, increasing the frequency and amplitude of spontaneous contractions of the hindgut and foregut.[6][8]
Allatostatins (ASTs)
Allatostatins are a diverse family of neuropeptides primarily known for their inhibitory roles in insect physiology.
-
Structure and Localization: The most studied type in this context is Allatostatin-A (AST-A), which has a conserved Y/FXFGLamide C-terminal motif.[11][12] They are found in the brain, stomatogastric nervous system, and endocrine cells of the midgut.[11]
-
Receptor and Signaling: ASTs act through G-protein coupled receptors.[13] In the cockroach Diploptera punctata, the AST receptor can couple to both Gαq and Gαs protein pathways, leading to increases in intracellular Ca2+ and cAMP levels.[13]
-
Myoactive Effects: In contrast to proctolin and TKRPs, Allatostatin-A peptides are myoinhibitory.[14] They inhibit spontaneous and proctolin-induced contractions of the hindgut and midgut in a dose-dependent manner.[11][15][16]
Sulfakinins (SKs)
Sulfakinins are structurally and functionally homologous to the vertebrate gastrin/cholecystokinin (CCK) peptide family and have diverse physiological roles in insects.
-
Structure and Localization: Cockroach sulfakinins are characterized by a sulfated tyrosine residue. They are found in the brain and gut.
-
Receptor and Signaling: SKs act via G-protein coupled receptors. Their signaling pathways in cockroach muscle are not as well-defined as for other peptides but are presumed to involve second messengers typical for GPCRs.
-
Myoactive Effects: Sulfakinins have been shown to have myotropic effects on the gut in several insect species.[17]
Quantitative Comparison of Myoactive Peptide Performance
The following tables summarize the available quantitative data on the potency of different myoactive peptides on cockroach visceral muscle.
Table 1: Stimulatory Myoactive Peptides
| Peptide Family | Peptide | Cockroach Species | Muscle Preparation | Potency (EC50/Kdapp) | Reference |
| Proctolin | Proctolin | Periplaneta americana | Hindgut | Kdapp = 2 x 10⁻⁸ M | [1] |
| Tachykinin-Related Peptides | LemTRP 1 & 5, LomTK I | Periplaneta americana | Foregut | EC50 ≈ 5 x 10⁻⁹ M | [6] |
Table 2: Inhibitory Myoactive Peptides
| Peptide Family | Peptide | Cockroach Species | Muscle Preparation | Potency (Threshold Concentration) | Reference | | :--- | :--- | :--- | :--- | :--- | | Allatostatins | Allatostatin I & IV | Diploptera punctata | Hindgut | 10⁻⁸ - 10⁻⁷ M |[15] |
Experimental Protocols
Cockroach Hindgut Muscle Contraction Bioassay
This protocol describes a standard method for assessing the myoactive effects of peptides on the isolated cockroach hindgut.
1. Materials:
-
Adult cockroaches (e.g., Periplaneta americana or Leucophaea maderae)
-
Dissection tools (forceps, scissors)
-
Dissection dish with wax
-
Physiological saline solution (e.g., cockroach saline)
-
Organ bath with aeration
-
Isotonic force transducer
-
Data acquisition system (amplifier and recorder/computer)
-
Test peptides dissolved in saline
2. Procedure:
-
Dissection: Anesthetize a cockroach by cooling. Dissect out the hindgut and carefully remove adhering tissues and fat body in a dissection dish filled with cold saline.
-
Mounting: Tie one end of the hindgut to a fixed hook at the bottom of the organ bath and the other end to an isotonic force transducer using fine thread. The organ bath should be filled with physiological saline and continuously aerated at room temperature.
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, during which time it should exhibit regular spontaneous contractions. Replace the saline in the bath every 15 minutes.
-
Recording: Record the baseline spontaneous contractions for a stable period.
-
Peptide Application: Add the test peptide solution to the organ bath to achieve the desired final concentration. Record the changes in contraction frequency and amplitude.
-
Washing: After the response has reached a plateau or after a set time, wash the preparation thoroughly with fresh saline to remove the peptide and allow the muscle to return to its baseline activity.
-
Dose-Response: To generate a dose-response curve, apply peptides in increasing concentrations, with thorough washing and re-equilibration between each application.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the known or proposed signaling pathways for the major myoactive peptides in cockroach muscle.
Caption: Proctolin signaling pathway in cockroach muscle.
Caption: Tachykinin-Related Peptide (TKRP) signaling pathway.
Caption: Allatostatin-A signaling pathway leading to muscle inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for a cockroach hindgut bioassay.
Functional Redundancy and Conclusion
The presence of multiple myoactive peptides with both stimulatory and inhibitory actions highlights a sophisticated system of muscle control in cockroaches. Functional redundancy is evident within peptide families, where multiple isoforms of TKRPs, for example, can be produced from a single gene and elicit similar myostimulatory effects. This ensures a robust physiological response even if the function of one peptide is compromised.
Between peptide families, a degree of functional overlap also exists. Both Proctolin and TKRPs are potent stimulators of gut motility. However, they may act through distinct signaling pathways or target different receptor subtypes, allowing for nuanced control of muscle contraction. The inhibitory actions of Allatostatins provide a counterbalance to the excitatory peptides, enabling fine-tuning of gut peristalsis.
This guide provides a framework for understanding the complex interplay of myoactive peptides in cockroaches. The detailed protocols and signaling pathway diagrams serve as a practical resource for researchers. Further investigation into the specific downstream targets of these signaling pathways and the potential for synergistic or antagonistic interactions between different peptide families will be crucial for a complete understanding of their functional redundancy and for the development of targeted pest control strategies.
References
- 1. Structure function analysis of an arthropod peptide hormone: proctolin and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the physiological and behavioral roles of proctolin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Species-specific action and distribution of tachykinin-related peptides in the foregut of the cockroaches Leucophaea maderae and Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seven tachykinin-related peptides isolated from the brain of the Madeira cockroach: evidence for tissue-specific expression of isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 10. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 13. Mode of action of allatostatins in the regulation of juvenile hormone biosynthesis in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of allatostatin in the oviducts of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of an allatostatin and a myosuppressin on midgut carbohydrate enzyme activity in the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myoactive Peptide II Expression in Cockroach Species: A Proposed Investigative Framework
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive experimental framework for comparing the expression levels of myoactive peptide II across different cockroach species. Due to a lack of directly comparable published data, this document serves as a detailed methodological proposal, synthesizing established techniques for neuropeptide quantification in insects.
Myoactive peptides are a family of neuropeptides in insects that play crucial roles in regulating muscle activity. Myoactive peptide II, along with myoactive peptide I, was first identified in the American cockroach, Periplaneta americana, where they are synthesized in the corpus cardiacum and are also present in the central nervous system and the gut, suggesting both hormonal and neurotransmitter functions.[1] Understanding the differential expression of these peptides across various cockroach species can provide insights into their physiological roles and evolutionary conservation, potentially informing the development of novel pest control agents or other targeted therapeutics.
Proposed Cockroach Species for Comparison
To initiate a comparative study, the following cockroach species are recommended based on their prevalence in research and established neuropeptide studies:
-
Periplaneta americana (American cockroach): The species in which myoactive peptides I and II were originally isolated and characterized.[1]
-
Leucophaea maderae (Madeira cockroach): A species for which protocols for myotropic peptide extraction and separation have been documented.[2]
-
Blattella germanica (German cockroach): A common pest species for which various neuropeptide studies, including quantification of other myoinhibitory peptides, have been conducted.[3]
Experimental Protocols
A multi-step approach is required to accurately compare the expression levels of myoactive peptide II. The following protocols are adapted from established methods for insect neuropeptide analysis.[2][4][5][6]
Tissue Dissection and Peptide Extraction
Objective: To isolate tissues known to contain myoactive peptide II and extract the peptides for subsequent analysis.
Materials:
-
Adult male cockroaches of each selected species.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Extraction solvent: Methanol/Water/Acetic Acid (90:9:1).[2]
-
Micro-dissecting tools.
-
Homogenizer.
-
Centrifuge.
Procedure:
-
Anesthetize individual cockroaches by placing them on ice.
-
Dissect the following tissues under a stereomicroscope in ice-cold PBS:
-
Corpora cardiaca (a major neurosecretory structure).[1]
-
Brain and ventral nerve cord (Central Nervous System - CNS).
-
Hindgut.
-
-
Immediately transfer the dissected tissues into pre-weighed microcentrifuge tubes containing the extraction solvent.
-
Record the wet weight of the tissues.
-
Homogenize the tissues thoroughly on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide extract.
-
Store the extracts at -80°C until further processing.
Peptide Separation and Quantification
Objective: To separate myoactive peptide II from other molecules in the extract and quantify its abundance. High-Performance Liquid Chromatography (HPLC) is the method of choice for separation. Quantification can be achieved through various methods, with mass spectrometry-based approaches offering high specificity and sensitivity.
a) High-Performance Liquid Chromatography (HPLC)
Materials:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Peptide standards, including a synthetic version of myoactive peptide II.
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject a known volume of the peptide extract.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 60% over 60 minutes) at a constant flow rate.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Collect fractions at regular intervals.
-
Run a synthetic myoactive peptide II standard under the same conditions to determine its retention time for fraction identification.
b) Quantification using Mass Spectrometry (LC-MS/MS)
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Heavy-isotope labeled synthetic myoactive peptide II as an internal standard.
Procedure:
-
The HPLC system is directly coupled to the mass spectrometer.
-
Spike a known amount of the heavy-isotope labeled internal standard into each sample before injection.
-
Perform multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the native myoactive peptide II and the spiked internal standard.
-
The absolute quantification is achieved by comparing the peak area of the endogenous peptide to that of the internal standard.[7]
Peptide Identification and Confirmation
Objective: To confirm the identity of the quantified peptide as myoactive peptide II.
Method: MALDI-TOF Mass Spectrometry
Materials:
-
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.[8][9]
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
Procedure:
-
Mix the HPLC fractions corresponding to the expected retention time of myoactive peptide II with the matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in reflectron mode.
-
Compare the measured mass-to-charge ratio (m/z) with the theoretical mass of myoactive peptide II.
-
For unambiguous identification, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data and confirm the peptide sequence.
Data Presentation
The quantitative data for myoactive peptide II expression levels should be summarized in a table for clear comparison across species and tissues.
| Cockroach Species | Tissue | Myoactive Peptide II Concentration (pmol/mg of tissue) |
| Periplaneta americana | Corpora Cardiaca | Quantitative Value |
| CNS | Quantitative Value | |
| Hindgut | Quantitative Value | |
| Leucophaea maderae | Corpora Cardiaca | Quantitative Value |
| CNS | Quantitative Value | |
| Hindgut | Quantitative Value | |
| Blattella germanica | Corpora Cardiaca | Quantitative Value |
| CNS | Quantitative Value | |
| Hindgut | Quantitative Value |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for comparative analysis.
Logical Flow of the Comparative Study
Caption: Logical progression of the proposed comparative study.
References
- 1. Isolation and characterization of two myoactive neuropeptides: further evidence of an invertebrate peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and partial characterization of a second myotropic peptide from the hindgut of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of leucomyosuppressin in the German cockroach, Blattella germanica, as an inhibitor of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of neuropeptides by HPLC: evaluation of different supports, with analytical and preparative applications to human and porcine neurophysins, beta-lipotropin, adrenocorticotropic hormone, and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The separation of neuropeptides by high performance liquid chromatography and its application to the analysis of peptides in the rat pituitary neurointermediate lobe (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MALDI-TOF mass spectrometry approaches to the characterisation of insect neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct MALDI-TOF Mass Spectrometric Peptide Profiling of Neuroendocrine Tissue of Drosophila | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Receptor Cross-Reactivity of Myoactive Peptide II: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of neuropeptide signaling is paramount. This guide provides a comparative analysis of the cross-reactivity of Myoactive Peptide II (MII), also known as Periplanetin CC-2, with other neuropeptide receptors. MII is an octapeptide neuropeptide belonging to the adipokinetic hormone (AKH)/red pigment concentrating hormone (RPCH) family, first identified in the American cockroach, Periplaneta americana.
While a specific receptor for MII has not been definitively characterized, its structural similarity to other members of the AKH family suggests it likely interacts with the AKH receptor identified in Periplaneta americana. The AKH signaling system, along with the closely related corazonin (CRZ) and AKH/corazonin-related peptide (ACP) systems, represents a potential landscape for cross-reactivity studies. However, current research indicates a high degree of specificity within these systems, with limited evidence of cross-reactivity between AKHs and corazonin receptors.
This guide synthesizes the available, albeit limited, information and provides a framework for evaluating the potential cross-reactivity of Myoactive Peptide II.
Comparative Analysis of Receptor Activation
Direct experimental data on the binding affinity and activation of Myoactive Peptide II on its putative native receptor and other neuropeptide receptors is scarce in publicly available literature. However, based on the characteristics of the broader AKH/RPCH peptide family, a hypothetical comparison can be drawn. The following table outlines the expected interactions based on the known specificity of related peptide-receptor systems.
| Neuropeptide | Receptor | Expected Interaction | Supporting Evidence |
| Myoactive Peptide II (Periplanetin CC-2) | Periplaneta americana AKH Receptor | High Affinity Binding & Activation | Inferred from its classification within the AKH family and the known function of the AKH receptor in P. americana.[1][2] |
| Myoactive Peptide II (Periplanetin CC-2) | Corazonin Receptor | Low to No Affinity/Activation | Studies on related AKH and corazonin systems show a lack of cross-reactivity, suggesting these are independent signaling pathways.[1] |
| Myoactive Peptide II (Periplanetin CC-2) | AKH/Corazonin-Related Peptide (ACP) Receptor | Low to No Affinity/Activation | The ACP signaling system is considered independent from the AKH and corazonin systems, with receptors showing high selectivity for their respective ligands.[1] |
Signaling Pathways and Experimental Workflows
The activation of neuropeptide receptors, which are predominantly G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades. Understanding these pathways is crucial for designing functional assays to probe receptor activation and cross-reactivity.
Adipokinetic Hormone Receptor Signaling Pathway
Activation of the AKH receptor is known to stimulate the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In some instances, AKH receptor activation can also couple to the Gq alpha subunit, resulting in the activation of phospholipase C and the mobilization of intracellular calcium.
Figure 1. Simplified signaling pathway of the Adipokinetic Hormone Receptor.
Experimental Workflow for Assessing Receptor Cross-Reactivity
A typical workflow to investigate the cross-reactivity of Myoactive Peptide II involves heterologous expression of the target receptors in a suitable cell line, followed by functional assays to measure receptor activation in response to the peptide.
Figure 2. General experimental workflow for assessing neuropeptide receptor cross-reactivity.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO) in appropriate growth medium.
-
Co-transfect the cells with a plasmid encoding the neuropeptide receptor of interest and a plasmid for a promiscuous G-protein alpha subunit (e.g., Gα16) to ensure coupling to the calcium signaling pathway.
2. Cell Plating:
-
24 hours post-transfection, seed the cells into a 96-well, black-walled, clear-bottom plate.
3. Dye Loading:
-
On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
4. Compound Preparation:
-
Prepare serial dilutions of Myoactive Peptide II and other control neuropeptides in the assay buffer.
5. Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the peptide solutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 1-2 minutes. An increase in fluorescence indicates receptor activation and subsequent calcium release.
6. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the peptide.
-
Plot the response against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Binding Assay
This assay measures the ability of a non-labeled ligand (Myoactive Peptide II) to compete with a labeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Harvest cells expressing the receptor of interest and prepare a crude membrane fraction by homogenization and centrifugation.
2. Labeled Ligand:
-
A radiolabeled or fluorescently labeled version of a known high-affinity ligand for the receptor is required.
3. Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the labeled ligand and varying concentrations of unlabeled Myoactive Peptide II.
-
Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a large excess of unlabeled ligand).
4. Separation and Detection:
-
Separate the bound from the free labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radiolabels or fluorescence measurement).
5. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the concentration of Myoactive Peptide II and fit the data to a competition binding curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Conclusion
While direct experimental evidence for the cross-reactivity of Myoactive Peptide II is currently limited, its classification within the AKH/RPCH family provides a strong basis for hypothesizing its primary interaction with the AKH receptor in Periplaneta americana. The high degree of specificity observed in related neuropeptide systems, such as the corazonin and ACP systems, suggests that significant cross-reactivity of Myoactive Peptide II with other neuropeptide receptors is unlikely. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically test these hypotheses and further elucidate the signaling profile of this myoactive peptide. Such studies are essential for advancing our understanding of insect neurophysiology and for the development of targeted strategies in pest management and drug discovery.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cockroach Myoactive Peptide II
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical reagents, including synthetic peptides like Cockroach Myoactive Peptide II. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, this guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific environmental health and safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although the full toxicological properties of this compound may not be extensively documented, it should be handled with care, assuming it to be a potentially hazardous chemical.[1]
Personal Protective Equipment (PPE) is mandatory: [2][3]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[2]
All handling should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation, especially when dealing with the lyophilized powder form.[2]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[2][4]
Liquid waste includes solutions containing this compound, such as stock solutions, experimental buffers, or reaction mixtures.
-
Collection:
-
Chemical Inactivation (Recommended):
-
For an added layer of safety, chemical inactivation can be performed to degrade the peptide before disposal. This process should be carried out in a chemical fume hood.
-
A general protocol involves hydrolysis using a strong acid or base.[1]
-
Table 1: General Protocol for Chemical Inactivation of Peptide Waste [1]
| Step | Procedure | Reagent | Ratio (Waste:Reagent) | Inactivation Time | Final pH for Disposal |
| 1 | Preparation | 1 M HCl or 1 M NaOH | 1:10 | Minimum 24 hours | 6.0 - 8.0 |
| 2 | Addition of Waste | Slowly add liquid peptide waste to the inactivation solution. | |||
| 3 | Reaction | Gently stir the mixture and allow it to stand at room temperature. | |||
| 4 | Neutralization | After inactivation, slowly add a weak base (e.g., sodium bicarbonate) or a weak acid to neutralize the solution. | |||
| 5 | Collection | Transfer the neutralized solution to a labeled hazardous waste container. |
-
Experimental Protocol for Inactivation:
-
In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[1]
-
Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]
-
After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[1]
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.
-
-
Final Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2]
-
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and contaminated labware.[1][4]
-
Segregation:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
-
Labeling:
-
The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[1]
-
-
Storage and Disposal:
Visualizing the Disposal Workflow
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: Workflow for Liquid Peptide Waste Disposal.
Caption: Workflow for Solid Peptide Waste Disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize your institution's specific EHS protocols and consult with your safety officer for any clarifications.
References
Essential Safety and Logistical Information for Handling Cockroach Myoactive Peptide II
Disclaimer: This information is intended for research use only and is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier for comprehensive safety information.
Personal Protective Equipment (PPE)
Proper personal protective equipment is fundamental to safe laboratory practice when handling peptides like Cockroach Myoactive Peptide II, which may be biologically active. The recommended PPE for handling this peptide in its solid (lyophilized powder) and solution forms is summarized below.
| Personal Protective Equipment | Solid (Lyophilized Powder) | Solution | Rationale |
| Eye Protection | ✓ | ✓ | To prevent eye contact with dust particles or splashes. |
| Hand Protection | ✓ | ✓ | To avoid skin contact. Nitrile gloves are recommended. |
| Lab Coat | ✓ | ✓ | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Recommended when weighing or handling large quantities of powder. | Not generally required. | To prevent inhalation of fine particles. Use a NIOSH-approved respirator if dust generation is unavoidable.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow outlines the key steps from receiving and storage to experimental use and disposal.
-
Receiving and Inspection: Upon receiving the shipment, inspect the packaging for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Store the lyophilized peptide at -20°C for long-term stability.[2] For short-term storage, 4°C is acceptable.[2] Once reconstituted in a solution, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Reconstitution: Before opening the vial, allow it to warm to room temperature to prevent condensation.[3] Reconstitute the peptide using the appropriate sterile buffer or solvent as specified in your experimental protocol. For maximum recovery, centrifuge the vial before removing the cap to ensure all the lyophilized powder is at the bottom.[2]
-
Handling and Use: All handling of the peptide, both in solid and solution form, should be conducted in a designated clean area, such as a laminar flow hood or a designated bench space, to prevent contamination of the sample and the laboratory environment. Avoid inhalation of the powder and contact with skin and eyes.[4]
-
Disposal: All materials that have come into contact with this compound, including empty vials, pipette tips, and gloves, should be considered as chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[1] A common practice for deactivating bioactive peptides for disposal is to treat them with a strong oxidizing agent, such as a 10% bleach solution, followed by copious amounts of water, before final disposal as chemical waste. However, you must verify that this method is compliant with your institution's and local regulations.
Experimental Workflow for Safe Handling
Quantitative Data Summary
| Parameter | Value | Reference |
| Long-Term Storage Temperature (Lyophilized) | -20°C | [2] |
| Short-Term Storage Temperature (Lyophilized) | 4°C | [2] |
| Storage Temperature (in Solution) | -20°C to -80°C | [3] |
| Purity | 95+% (via HPLC, Mass Spec) | [2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
